molecular formula C7H15Cl B8755003 1-Chloro-2-methylhexane

1-Chloro-2-methylhexane

Cat. No.: B8755003
M. Wt: 134.65 g/mol
InChI Key: VVROFNMTCHTDES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-methylhexane is a useful research compound. Its molecular formula is C7H15Cl and its molecular weight is 134.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H15Cl

Molecular Weight

134.65 g/mol

IUPAC Name

1-chloro-2-methylhexane

InChI

InChI=1S/C7H15Cl/c1-3-4-5-7(2)6-8/h7H,3-6H2,1-2H3

InChI Key

VVROFNMTCHTDES-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CCl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Chloro-2-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-chloro-2-methylhexane, a halogenated alkane with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. This document details established synthetic methodologies, thorough characterization protocols, and the expected analytical data.

Introduction

This compound is a chlorinated hydrocarbon with the chemical formula C₇H₁₅Cl. Its structure, featuring a chlorine atom on a primary carbon adjacent to a chiral center, makes it a valuable building block in the synthesis of more complex molecules. The presence of the chloro group allows for a variety of subsequent chemical transformations, including nucleophilic substitutions and eliminations, paving the way for the introduction of diverse functional groups.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the chlorination of the corresponding primary alcohol, 2-methyl-1-hexanol. Two primary methods for this transformation are the use of thionyl chloride and the Appel reaction.

Method 1: Synthesis using Thionyl Chloride

The reaction of a primary alcohol with thionyl chloride (SOCl₂) is a widely used method for the preparation of alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired product. To prevent unwanted side reactions, a base such as pyridine (B92270) is often added to neutralize the HCl generated.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-methyl-1-hexanol.

  • Cool the flask in an ice bath and slowly add thionyl chloride from the dropping funnel with constant stirring.

  • After the addition is complete, add a stoichiometric amount of pyridine to the reaction mixture.

  • Allow the mixture to warm to room temperature and then reflux for 1-2 hours to ensure the reaction goes to completion.

  • After reflux, cool the reaction mixture and carefully pour it over crushed ice.

  • Separate the organic layer and wash it successively with water, a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by fractional distillation.

Method 2: The Appel Reaction

The Appel reaction provides a mild and efficient method for converting primary and secondary alcohols to the corresponding alkyl halides using a combination of triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, in this case, carbon tetrachloride (CCl₄)[1][2]. The reaction proceeds with inversion of configuration at a stereocenter.

Experimental Protocol:

  • To a stirred solution of triphenylphosphine in anhydrous dichloromethane (B109758) at 0 °C, add carbon tetrachloride.

  • To this mixture, add a solution of 2-methyl-1-hexanol in anhydrous dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • The byproduct, triphenylphosphine oxide, can be largely removed by filtration.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica (B1680970) gel.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are routinely employed.

Physical Properties

A summary of the key physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₇H₁₅Cl[3][4]
Molecular Weight134.65 g/mol [3]
Boiling Point142-144 °C
Density0.875 g/mL
Refractive Index1.428
Spectroscopic Data

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.4-3.6m2H-CH₂Cl
~1.6-1.8m1H-CH(CH₃)-
~1.2-1.4m6H-CH₂- (x3)
~0.9t3H-CH₂CH₃
~0.9d3H-CH(C H₃)-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon environments.

Chemical Shift (δ) ppmAssignment
~48-50-CH₂Cl
~38-40-CH(CH₃)-
~30-32-CH₂-
~28-30-CH₂-
~22-24-CH₂-
~18-20-CH(C H₃)-
~13-15-CH₂C H₃

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by the following key absorptions.

Wavenumber (cm⁻¹)IntensityAssignment
2960-2850StrongC-H stretching (alkane)
1465MediumC-H bending (methylene)
1380MediumC-H bending (methyl)
725-650StrongC-Cl stretching

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) and an M+2 peak in an approximate 3:1 ratio, which is characteristic of compounds containing one chlorine atom.

Expected Fragmentation Pattern:

Common fragmentation pathways for haloalkanes include the loss of the halogen atom and cleavage of C-C bonds. Key fragments for this compound would include:

  • [M-Cl]⁺: Loss of a chlorine radical.

  • [C₄H₉]⁺: Cleavage of the C-C bond between C2 and C3, leading to a butyl cation.

  • [CH₂Cl]⁺: Cleavage of the C-C bond between C1 and C2.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound, as well as a conceptual representation of its utility in a hypothetical signaling pathway modification context.

Synthesis_Workflow Start Start: 2-Methyl-1-hexanol Synthesis Synthesis (Thionyl Chloride or Appel Reaction) Start->Synthesis Workup Reaction Workup (Quenching, Extraction, Washing) Synthesis->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS, Physical Properties) Purification->Characterization FinalProduct Pure this compound Characterization->FinalProduct

Caption: Experimental workflow for the synthesis and characterization of this compound.

Signaling_Pathway_Concept cluster_synthesis Synthesis of Bioactive Molecule cluster_pathway Hypothetical Cellular Interaction This compound This compound Nucleophilic_Substitution Nucleophilic Substitution (e.g., with R-NH2) This compound->Nucleophilic_Substitution Bioactive_Molecule Bioactive Molecule (e.g., Amine Derivative) Nucleophilic_Substitution->Bioactive_Molecule Receptor Receptor Bioactive_Molecule->Receptor Binding and Modulation Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Cellular_Response Cellular Response (e.g., Inhibition) Signaling_Cascade->Cellular_Response

Caption: Conceptual diagram of this compound as a precursor to a bioactive molecule.

Conclusion

This technical guide has outlined the key methodologies for the synthesis of this compound from 2-methyl-1-hexanol and detailed the necessary analytical techniques for its comprehensive characterization. The provided data serves as a benchmark for researchers working with this compound. The versatility of the chloro-functional group makes this compound a valuable intermediate for the synthesis of a wide range of organic molecules, with potential applications in medicinal chemistry and drug development.

References

"1-Chloro-2-methylhexane" chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Chloro-2-methylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated alkane with the chemical formula C₇H₁₅Cl.[1][2][3] As a primary alkyl halide with steric hindrance adjacent to the reactive center, its chemical behavior is of interest in synthetic organic chemistry. This document provides a comprehensive overview of the known chemical properties and reactivity of this compound, intended to serve as a technical resource for professionals in research and development. Due to the limited availability of experimental data for this specific compound, some properties are presented as computed values or are compared with analogous compounds.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that many of these values are computationally derived and should be considered as estimates.

PropertyValueSource
Molecular Formula C₇H₁₅Cl[1][2][3]
Molecular Weight 134.65 g/mol [1]
IUPAC Name This compound[1]
CAS Number 86525-68-0[1]
Boiling Point (Calculated) 396.55 K (123.4 °C)[4]
Density (Analogous Compound) ~0.86 g/cm³ (estimated from 2-chloro-2-methylhexane)[5][6]
Solubility Insoluble in water; Soluble in nonpolar organic solvents (e.g., benzene, xylene). (by analogy with 1-chlorohexane)[7]
LogP (Octanol/Water Partition Coefficient) 3.6[1]
Reactivity and Reaction Mechanisms

As a primary alkyl halide, this compound is a versatile substrate for a variety of nucleophilic substitution and elimination reactions. The presence of a methyl group on the carbon adjacent to the carbon-chlorine bond (C2 position) introduces steric hindrance that significantly influences its reactivity.

Nucleophilic Substitution (Sₙ2) Reactions

This compound is expected to readily undergo bimolecular nucleophilic substitution (Sₙ2) reactions. In an Sₙ2 reaction, a nucleophile attacks the electrophilic carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion in a single, concerted step.

The rate of Sₙ2 reactions is sensitive to steric hindrance. For primary alkyl halides, the order of reactivity is methyl > 1° > 2° >> 3°.[8] The methyl group at the β-position in this compound provides some steric hindrance, which may slow the reaction rate compared to a linear 1-chloroalkane.[9]

CH₃

|

H-CH₂-Cl

];

transition_state [label=<

Transition State

Nu ...

CH₃

|

H-CH₂

... Cl

, shape="box", style="rounded,filled", fillcolor="#F1F3F4"];

product [label=<

CH₃

|

H-CH₂-Nu

]; leaving_group [label="Cl⁻", fontcolor="#34A853"];

reactant -> transition_state [label="Attack"]; substrate -> transition_state; transition_state -> product [label="Inversion of\nstereochemistry"]; transition_state -> leaving_group; } .dot

Caption: Generalized Sₙ2 reaction mechanism for this compound.

Elimination (E2) Reactions

When treated with a strong, sterically hindered base, this compound can undergo a bimolecular elimination (E2) reaction to form an alkene. In this concerted reaction, the base abstracts a proton from a carbon adjacent to the one bearing the chlorine, while simultaneously the carbon-chlorine bond breaks and a double bond is formed.

According to Zaitsev's rule, the major product of an elimination reaction is the more substituted (more stable) alkene.[10] For this compound, removal of a proton from the C2 position would lead to the more substituted 2-methylhex-1-ene.

H

CH₃

H

|

|

|

CH₃(CH₂)₂-CH

CH

C-Cl

|

H

];

product_alkene [label=<

CH₃

|

CH₂

, label="2-Methylhex-1-ene"];

product_acid [label="BH", fontcolor="#34A853"]; product_halide [label="Cl⁻", fontcolor="#34A853"];

reactant_base -> substrate [label="Proton abstraction"]; substrate -> product_alkene [label="Concerted elimination"]; substrate -> product_halide; reactant_base -> product_acid; } .dot

Caption: E2 elimination reaction of this compound.

Experimental Protocols
General Procedure for Sₙ2 Reaction

A general protocol for a nucleophilic substitution reaction of this compound with a nucleophile, such as sodium iodide in acetone, is outlined below. The formation of a precipitate (sodium chloride, which is insoluble in acetone) would indicate that a reaction has occurred.

SN2_Workflow start Start dissolve Dissolve this compound and sodium iodide in acetone start->dissolve react Heat the reaction mixture (optional, depending on reactivity) dissolve->react monitor Monitor reaction progress (e.g., by TLC or GC) react->monitor workup Perform aqueous workup to remove salts monitor->workup extract Extract with an organic solvent workup->extract dry Dry the organic layer (e.g., with MgSO₄) extract->dry concentrate Concentrate the solution under reduced pressure dry->concentrate purify Purify the product (e.g., by distillation or chromatography) concentrate->purify end End purify->end

Caption: General workflow for an Sₙ2 reaction of this compound.

General Procedure for E2 Reaction

A typical procedure for an elimination reaction would involve treating this compound with a strong base, such as potassium tert-butoxide, in a suitable solvent like tert-butanol.

E2_Workflow start Start dissolve Dissolve this compound in an appropriate solvent (e.g., THF) start->dissolve add_base Add a strong, non-nucleophilic base (e.g., potassium tert-butoxide) dissolve->add_base react Heat the reaction mixture to reflux add_base->react monitor Monitor reaction progress (e.g., by GC-MS) react->monitor quench Quench the reaction with water or a weak acid monitor->quench extract Extract with an organic solvent quench->extract dry Dry the organic layer extract->dry concentrate Remove the solvent dry->concentrate purify Purify the alkene product (e.g., by distillation) concentrate->purify end End purify->end

Caption: General workflow for an E2 elimination of this compound.

Conclusion

This compound is a primary alkyl halide whose reactivity is modulated by the presence of a methyl group at the C2 position. It is expected to be a good substrate for Sₙ2 reactions, although at a potentially slower rate than unbranched analogues due to steric hindrance. It can also undergo E2 elimination to yield primarily the more substituted alkene. While specific experimental data for this compound is scarce, its chemical behavior can be reasonably predicted based on the well-established principles of organic chemistry and by analogy to similar compounds. Further experimental investigation is warranted to fully characterize its physical properties and reaction kinetics.

References

In-Depth Technical Guide: 1-Chloro-2-methylhexane (CAS Number: 86525-68-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-methylhexane is a halogenated alkane with the chemical formula C₇H₁₅Cl. As a chiral molecule, it exists as two enantiomers. This document provides a comprehensive overview of its known and predicted physicochemical properties, spectroscopic information, and expected chemical reactivity. The information herein is intended to serve as a foundational resource for its application in research and development, particularly in organic synthesis and as a potential building block in drug discovery.

Physicochemical Properties

Quantitative data for this compound is limited. The following tables summarize available computed and experimental data, alongside predicted values for key physical properties.

Table 1: General and Computed Properties

PropertyValueSource
CAS Number 86525-68-0[1][2][3]
Molecular Formula C₇H₁₅Cl[1]
Molecular Weight 134.65 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES CCCCC(C)CCl[1]
InChI InChI=1S/C7H15Cl/c1-3-4-5-7(2)6-8/h7H,3-6H2,1-2H3[1]
InChIKey VVROFNMTCHTDES-UHFFFAOYSA-N[1]
XLogP3-AA (Predicted) 3.6[1]
Topological Polar Surface Area 0 Ų[1]
Heavy Atom Count 8[1]
Complexity 70.8[1]

Table 2: Predicted and Experimental Physical Properties

PropertyValueNotes
Boiling Point Not availablePredicted values for similar chloroalkanes are in the range of 150-160 °C.
Melting Point Not availableExpected to be a low-melting solid or a liquid at room temperature.
Density Not availablePredicted to be less than 1 g/mL.
Solubility in Water Not availablePredicted to be poorly soluble based on its nonpolar alkyl structure.
Kovats Retention Index 921Experimental value from NIST WebBook.[4][5][6]

Spectroscopic Data and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

  • A complex multiplet for the proton on the chiral center (C2).

  • A doublet of doublets for the two diastereotopic protons on C1.

  • Overlapping multiplets for the methylene (B1212753) protons of the butyl chain.

  • A doublet for the methyl group at C2.

  • A triplet for the terminal methyl group of the butyl chain.

Expected ¹³C NMR Spectral Features:

  • A signal for the chloromethyl carbon (C1) in the range of 40-50 ppm.

  • A signal for the chiral carbon (C2) in the range of 30-40 ppm.

  • Signals for the remaining carbons of the hexane (B92381) chain in the aliphatic region.

Generalized Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0-12 ppm.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0-220 ppm.

    • A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy

Expected IR Spectral Features:

  • C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

  • C-H bending vibrations around 1375 cm⁻¹ and 1465 cm⁻¹.

  • A C-Cl stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.

Generalized Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: As this compound is expected to be a liquid, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Record the sample spectrum.

    • The spectrum is typically collected over a range of 4000-400 cm⁻¹.

Chemical Reactivity and Synthetic Applications

This compound, as a primary alkyl halide with steric hindrance at the beta-position, is expected to undergo a variety of reactions common to this class of compounds.

Nucleophilic Substitution (Sₙ2) Reactions

This compound is a substrate for Sₙ2 reactions. The rate of reaction will be influenced by the steric bulk of the methyl group at the C2 position, which may hinder the backside attack of the nucleophile.

Generalized Experimental Protocol for a Sₙ2 Reaction with Sodium Hydroxide:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable solvent such as a mixture of ethanol (B145695) and water.

  • Add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for several hours to drive the reaction to completion.

  • After cooling, the product, 2-methylhexan-1-ol, can be extracted with an organic solvent and purified by distillation.

SN2_Reaction reagents This compound + Nucleophile (e.g., OH⁻) transition_state Transition State reagents->transition_state Backside Attack products Product (e.g., 2-Methylhexan-1-ol) + Leaving Group (Cl⁻) transition_state->products Bond Formation/Cleavage

Diagram of a generalized Sₙ2 reaction pathway.
Grignard Reagent Formation and Subsequent Reactions

The carbon-chlorine bond in this compound can be converted into a carbon-magnesium bond to form a Grignard reagent. This organometallic compound is a potent nucleophile and can be used to form new carbon-carbon bonds.

Generalized Experimental Protocol for Grignard Reagent Formation:

  • Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings in a flask and activate with a small crystal of iodine if necessary.

  • Add anhydrous diethyl ether or THF as the solvent.

  • Slowly add a solution of this compound in the anhydrous ether to the magnesium suspension.

  • The reaction is exothermic and may require cooling to maintain a gentle reflux. The formation of a cloudy grey solution indicates the formation of the Grignard reagent, (2-methylhexyl)magnesium chloride.

This Grignard reagent can then be used in subsequent reactions, for example, with a carbonyl compound like acetone (B3395972) to form a tertiary alcohol.

Grignard_Reaction cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Acetone This compound This compound Grignard Reagent Grignard Reagent This compound->Grignard Reagent + Mg / Dry Ether Intermediate Intermediate Grignard Reagent->Intermediate + Acetone Tertiary Alcohol Tertiary Alcohol Intermediate->Tertiary Alcohol + H₃O⁺ Workup

Workflow for Grignard reagent formation and reaction.

Safety and Handling

Specific safety data for this compound is not available. However, based on the properties of similar alkyl halides, it should be handled with care. It is likely to be a flammable liquid and may cause skin and eye irritation.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a chiral haloalkane with potential applications in organic synthesis. While experimental data on its physical properties are scarce, its reactivity can be predicted based on its chemical structure. The generalized protocols and reaction pathways described in this guide provide a starting point for researchers interested in utilizing this compound in their work. Further experimental investigation is warranted to fully characterize its properties and explore its synthetic utility.

References

An In-depth Technical Guide to the Stereoisomers of 1-Chloro-2-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1-chloro-2-methylhexane, detailing their structural relationship, physicochemical properties, and experimental protocols for their synthesis and separation.

Introduction to the Stereoisomerism of this compound

This compound is a chiral molecule due to the presence of a stereocenter at the second carbon atom (C2), which is bonded to four different substituents: a hydrogen atom, a methyl group, a chloromethyl group, and a butyl group. This chirality gives rise to two stereoisomers that are non-superimposable mirror images of each other, known as enantiomers. These enantiomers are designated as (R)-1-chloro-2-methylhexane and (S)-1-chloro-2-methylhexane based on the Cahn-Ingold-Prelog priority rules.

stereoisomers racemate This compound (Racemic Mixture) enantiomer_R (R)-1-Chloro-2-methylhexane racemate->enantiomer_R contains enantiomer_S (S)-1-Chloro-2-methylhexane racemate->enantiomer_S contains enantiomer_R->enantiomer_S Enantiomers (Mirror Images)

Caption: Relationship between the racemic mixture and the (R) and (S) enantiomers of this compound.

Physicochemical Properties

Enantiomers exhibit identical physical properties in an achiral environment. Therefore, (R)- and (S)-1-chloro-2-methylhexane have the same boiling point, density, and refractive index. Their chemical properties are also identical when reacting with achiral reagents. The primary distinguishing feature between enantiomers is their interaction with plane-polarized light, known as optical activity. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal magnitude.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₅ClPubChem[1]
Molecular Weight134.65 g/mol PubChem[1]
Boiling Point140 °C (at 760 mmHg)ChemSrc[2]
Density0.86 g/cm³ChemSrc[2]
Optical RotationThe specific rotation values for the pure (R) and (S) enantiomers have not been experimentally reported. However, they are expected to be equal in magnitude and opposite in sign. The racemic mixture is optically inactive.

Experimental Protocols

Stereoselective Synthesis

The enantiomers of this compound can be synthesized from their corresponding chiral alcohol precursors, (R)-2-methylhexan-1-ol and (S)-2-methylhexan-1-ol. The stereochemical outcome of the chlorination reaction depends on the chosen reagent and reaction conditions.

This protocol describes the conversion of a chiral alcohol to the corresponding alkyl chloride with inversion of stereochemistry, a process known as the Walden inversion.[3] This is typically achieved using thionyl chloride (SOCl₂) in the presence of a base like pyridine.[2][4]

Workflow for Stereoselective Synthesis with Inversion:

synthesis_inversion start (R)-2-methylhexan-1-ol reagents SOCl₂ Pyridine start->reagents React with product (S)-1-chloro-2-methylhexane reagents->product Yields (Inversion) workup Aqueous Workup & Purification product->workup Proceed to gc_separation sample Racemic this compound injection Injection into GC sample->injection column Chiral Capillary Column (e.g., Cyclodextrin-based CSP) injection->column separation Differential Partitioning column->separation detection Detector (e.g., FID) separation->detection chromatogram Chromatogram with Two Separated Peaks detection->chromatogram

References

Spectroscopic Analysis of 1-Chloro-2-methylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 1-chloro-2-methylhexane (C₇H₁₅Cl), tailored for researchers, scientists, and professionals in drug development. It includes predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside Infrared (IR) spectroscopy data derived from experimental spectra. Detailed experimental protocols and a structural analysis workflow are also presented.

Spectroscopic Data Summary

The following sections present the predicted and observed spectroscopic data for this compound. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of readily available, fully assigned experimental spectra in public databases, the following ¹H and ¹³C NMR data are predicted based on established chemical shift principles and data from analogous alkyl halide structures.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

Atom PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-1a, H-1b~ 3.45Doublet of Doublets (dd)2HJ(H1a, H2) ≈ 6.5, J(H1b, H2) ≈ 5.5
H-2~ 1.75Multiplet (m)1H-
H-3~ 1.25 - 1.40Multiplet (m)2H-
H-4~ 1.25 - 1.40Multiplet (m)2H-
H-5~ 1.25 - 1.40Multiplet (m)2H-
H-6~ 0.90Triplet (t)3HJ(H6, H5) ≈ 7.0
C2-CH₃~ 0.95Doublet (d)3HJ(CH₃, H2) ≈ 7.0

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

Carbon PositionChemical Shift (δ, ppm)
C-1 (-CH₂Cl)~ 49.5
C-2 (-CH)~ 38.0
C-3 (-CH₂)~ 34.5
C-4 (-CH₂)~ 29.0
C-5 (-CH₂)~ 23.0
C-6 (-CH₃)~ 14.0
C2-CH₃~ 16.5
Infrared (IR) Spectroscopy

The following data is based on the typical absorption frequencies for alkyl halides and analysis of the experimental spectrum available from SpectraBase.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2960 - 2850StrongC-H StretchAlkyl (CH₃, CH₂, CH)
1465MediumC-H Bend (Asymmetric)-CH₃, -CH₂-
1380MediumC-H Bend (Symmetric)-CH₃
~ 725Medium-WeakC-Cl StretchChloroalkane
Mass Spectrometry (MS)

The fragmentation pattern for this compound is predicted based on the principles of electron ionization (EI) mass spectrometry for halogenated alkanes.

Table 4: Predicted Major Ions in the Mass Spectrum of this compound

m/zProposed Fragment IonComments
134 / 136[C₇H₁₅Cl]⁺˙Molecular ion (M⁺˙). The M+2 peak at m/z 136 is expected with ~1/3 the intensity of the m/z 134 peak due to the ³⁷Cl isotope.
99[C₇H₁₅]⁺Loss of chlorine radical (M - Cl).
91 / 93[C₄H₈Cl]⁺Result of cleavage at the C2-C3 bond (alpha-cleavage). Expected to be a significant fragment.
57[C₄H₉]⁺Butyl cation, a common fragment from cleavage of the alkyl chain.
43[C₃H₇]⁺Propyl cation, another common alkyl fragment.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters :

    • Spectrometer : 400 MHz (or higher) NMR spectrometer.

    • Nucleus : ¹H and ¹³C.

    • Temperature : 298 K.

  • ¹H NMR Acquisition :

    • Pulse Sequence : Standard single-pulse sequence.

    • Acquisition Time : 4 seconds.[1]

    • Relaxation Delay : 1 second.

    • Number of Scans : 16-32, averaged to improve signal-to-noise.

    • Spectral Width : -2 to 12 ppm.

  • ¹³C NMR Acquisition :

    • Pulse Sequence : Standard single-pulse with proton decoupling.

    • Pulse Angle : 30°.[1]

    • Acquisition Time : 4 seconds.[1]

    • Relaxation Delay : 2 seconds (no delay may also be suitable for small molecules).[1]

    • Number of Scans : 1024-4096, averaged due to the low natural abundance of ¹³C.

    • Spectral Width : 0 to 220 ppm.

  • Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID) data. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth soaked in isopropanol.

    • Acquire a background spectrum of the clean, empty ATR crystal.[2]

    • Place a single drop of neat this compound directly onto the center of the ATR crystal.

  • Instrument Parameters :

    • Spectrometer : FTIR spectrometer equipped with an ATR accessory.

    • Spectral Range : 4000 to 400 cm⁻¹.[3]

    • Resolution : 4 cm⁻¹.

    • Number of Scans : Average 16-32 scans to improve the signal-to-noise ratio.[3]

  • Data Acquisition and Processing :

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a 100 ppm solution of this compound in a high-purity solvent such as hexane (B92381) or dichloromethane.

  • GC Parameters :

    • GC System : Gas chromatograph with a capillary column suitable for volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector : Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume : 1 µL.

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program : Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • MS Parameters :

    • MS System : Quadrupole mass spectrometer.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230°C.

    • Quadrupole Temperature : 150°C.

    • Mass Range : Scan from m/z 35 to 350.

  • Data Analysis : Identify the peak corresponding to this compound based on its retention time. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions. Compare the spectrum to a reference library (e.g., NIST) if available.

Visualization of Spectroscopic Analysis

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_Techniques Analytical Techniques cluster_Data Primary Data Obtained cluster_Interpretation Structural Information Deduced MS Mass Spec (GC-MS) MS_Data Mass-to-Charge Ratios (m/z) MS->MS_Data Provides IR FTIR Spectroscopy IR_Data Absorption Bands (cm-1) IR->IR_Data Provides NMR NMR (1H & 13C) NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) Integration NMR->NMR_Data Provides MW_Frag Molecular Weight Fragmentation Pattern MS_Data->MW_Frag Interpreted as Func_Groups Functional Groups (C-H, C-Cl) IR_Data->Func_Groups Interpreted as Connectivity Carbon-Hydrogen Framework Connectivity (J-coupling) NMR_Data->Connectivity Interpreted as Final_Structure Final Structure: This compound MW_Frag->Final_Structure Func_Groups->Final_Structure Connectivity->Final_Structure

Caption: Workflow of structural elucidation for this compound.

References

"1-Chloro-2-methylhexane" molecular formula and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-2-methylhexane, a halogenated alkane of interest in various chemical syntheses. This document details its molecular structure, physicochemical properties, synthesis protocols, and chemical reactivity. A summary of safety considerations is also included to ensure safe handling and use in a laboratory setting. The information is presented to be a valuable resource for professionals in research, drug development, and other scientific disciplines.

Molecular Identity and Structure

This compound is a chlorinated hydrocarbon with the molecular formula C₇H₁₅Cl.[1][2] Its IUPAC name is this compound.[1] The structure consists of a hexane (B92381) backbone with a chlorine atom attached to the first carbon and a methyl group on the second carbon. This substitution pattern makes it a primary alkyl halide with a chiral center at the second carbon.

The molecular structure of this compound is illustrated below:

Caption: 2D representation of the this compound molecule.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that while some experimental data is available, many of the listed properties are computed. For comparison, the experimental data for the isomeric compound 2-Chloro-2-methylhexane (B1597336) are also included where available, but it should be stressed that these are distinct compounds with different properties.

PropertyValueData TypeReference
Molecular Formula C₇H₁₅Cl---[1][2]
Molecular Weight 134.65 g/mol Computed[1]
Boiling Point 140 °C (for 2-chloro-2-methylhexane)Experimental[3][4]
Melting Point -69.5 °C (estimate for 2-chloro-2-methylhexane)Estimated[3]
Density 0.86 g/cm³ (for 2-chloro-2-methylhexane)Experimental[3][4]
Kovats Retention Index 921Experimental[1][5]
Solubility Sparingly soluble in waterGeneral observation[6]

Synthesis

The primary route for the synthesis of this compound is through the nucleophilic substitution of the hydroxyl group in 2-methyl-1-hexanol. This can be achieved using various chlorinating agents. A common and effective method involves the use of thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl).

Experimental Protocol: Chlorination using Thionyl Chloride

This protocol is based on the general procedure for the conversion of primary alcohols to alkyl chlorides.

Materials:

  • 2-methyl-1-hexanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (B92270) (optional, as a scavenger for HCl)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-methyl-1-hexanol dissolved in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride from the dropping funnel to the alcohol solution with constant stirring. The reaction is exothermic. If pyridine is used, it should be present in the flask with the alcohol.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux gently for 1-2 hours to ensure the reaction goes to completion.

  • After reflux, cool the reaction mixture and carefully pour it over crushed ice to decompose any excess thionyl chloride.

  • Separate the ethereal layer and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

  • Dry the ethereal layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the diethyl ether by distillation.

  • The crude this compound is then purified by fractional distillation.

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-methyl-1-hexanol 2-methyl-1-hexanol Reaction in Ether Reaction in Ether 2-methyl-1-hexanol->Reaction in Ether Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction in Ether Workup (Ice, NaHCO3) Workup (Ice, NaHCO3) Reaction in Ether->Workup (Ice, NaHCO3) Drying (MgSO4) Drying (MgSO4) Workup (Ice, NaHCO3)->Drying (MgSO4) Purification (Distillation) Purification (Distillation) Drying (MgSO4)->Purification (Distillation) This compound This compound Purification (Distillation)->this compound

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

This compound, as a primary alkyl halide, is susceptible to nucleophilic substitution and elimination reactions. The presence of a methyl group at the C-2 position introduces some steric hindrance, which can influence the reaction rates and pathways compared to unbranched primary alkyl halides.

Nucleophilic Substitution (Sₙ2) Reactions

This compound is a substrate for Sₙ2 reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. The rate of these reactions is sensitive to the steric bulk around the reaction center. The methyl group at the adjacent carbon can slightly decrease the rate of Sₙ2 reactions compared to n-heptyl chloride.[7]

sn2_reaction Nu: Nu: C R-CH2-Cl Nu:->C Attack TransitionState [Nu---CH2---Cl]⁻ (R) C->TransitionState Product R-CH2-Nu TransitionState->Product LeavingGroup Cl⁻ TransitionState->LeavingGroup

Caption: Generalized Sₙ2 reaction pathway for this compound.

Elimination (E2) Reactions

When treated with a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form an alkene. The major product would be 2-methyl-1-hexene, following Zaitsev's rule is not strictly applied due to the use of a bulky base which would favor the Hofmann product, however with a small strong base Zaitsev's product, 2-methyl-2-hexene, could also be formed.

Safety and Handling

  • Flammability: Low molecular weight haloalkanes can be flammable.[9] Keep away from heat, sparks, and open flames.

  • Toxicity: Many halogenated organic compounds are toxic and can pose health risks, including potential carcinogenicity and neurological damage upon prolonged exposure.[8][11]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a primary alkyl halide with a defined molecular structure and predictable chemical reactivity. While experimental data on its physical properties are limited, its synthesis and reactions are consistent with those of similar halogenated alkanes. This guide provides a foundational understanding of this compound for its application in chemical research and development. Adherence to appropriate safety protocols is essential when handling this and other halogenated hydrocarbons.

References

An In-Depth Technical Guide to Chloroheptanes (C7H15Cl): IUPAC Nomenclature, Synonyms, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of chloroheptane (C7H15Cl), detailing their IUPAC nomenclature, common synonyms, and key physicochemical properties. The information is structured to serve as a vital resource for professionals in research, chemical synthesis, and drug development, where a thorough understanding of isomeric structures and their characteristics is paramount.

Isomers of Chloroheptane

The molecular formula C7H15Cl represents numerous constitutional isomers, arising from the various arrangements of the seven-carbon backbone and the position of the chlorine atom. These isomers can be broadly categorized based on the carbon skeleton of the parent heptane (B126788) isomer. There are nine constitutional isomers of heptane, each giving rise to one or more distinct chloroheptane isomers upon substitution.[1][2]

Isomers Derived from n-Heptane

The straight-chain alkane, n-heptane, yields four constitutional isomers of chloroheptane, differing by the position of the chlorine atom along the carbon chain.

  • 1-Chloroheptane (B146330): Also known as n-heptyl chloride, this is a primary alkyl halide.[3]

  • 2-Chloroheptane: A secondary alkyl halide.

  • 3-Chloroheptane: Another secondary alkyl halide.

  • 4-Chloroheptane: A secondary alkyl halide, with the chlorine atom at the central carbon of the heptane chain.

Isomers Derived from Methylhexanes

Substitution on the various methylhexane backbones results in a larger number of branched chloroheptane isomers.

  • From 2-Methylhexane:

    • 1-Chloro-2-methylhexane

    • 2-Chloro-2-methylhexane

    • 3-Chloro-2-methylhexane

    • 4-Chloro-2-methylhexane

    • 5-Chloro-2-methylhexane

    • 6-Chloro-2-methylhexane (1-chloro-5-methylhexane)

  • From 3-Methylhexane:

Isomers Derived from Dimethylpentanes and Other Branched Heptanes

Further branching of the carbon skeleton leads to additional isomers.

  • From 2,2-Dimethylpentane:

    • 1-Chloro-2,2-dimethylpentane[5]

    • 3-Chloro-2,2-dimethylpentane

    • 4-Chloro-2,2-dimethylpentane

    • 5-Chloro-2,2-dimethylpentane (1-chloro-4,4-dimethylpentane)

  • From 2,3-Dimethylpentane:

    • 1-Chloro-2,3-dimethylpentane[6]

    • 2-Chloro-2,3-dimethylpentane[7]

    • 3-Chloro-2,3-dimethylpentane

  • From 2,4-Dimethylpentane:

    • 1-Chloro-2,4-dimethylpentane

    • 2-Chloro-2,4-dimethylpentane

    • 3-Chloro-2,4-dimethylpentane

  • From 3,3-Dimethylpentane:

    • 1-Chloro-3,3-dimethylpentane

  • From 3-Ethylpentane:

    • 1-Chloro-3-ethylpentane

    • 2-Chloro-3-ethylpentane

    • 3-Chloro-3-ethylpentane

  • From 2,2,3-Trimethylbutane:

    • 1-Chloro-2,2,3-trimethylbutane

    • 1-Chloro-3,3-dimethyl-2-ethylpropane (alternative naming)

Physicochemical Data of Selected Chloroheptane Isomers

The following tables summarize key quantitative data for some of the more common chloroheptane isomers. Data for many of the highly branched isomers is less readily available in the literature.

IUPAC NameSynonymsCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)Refractive Index (n20/D)
1-Chloroheptane n-Heptyl chloride629-06-1134.65159-161[8]-69[8]0.881 at 25°C[8]1.425[8]
2-Chloroheptane -1001-89-4134.65150 (est.)---
3-Chloroheptane -999-52-0134.65----
4-Chloroheptane -998-95-8134.65----
This compound --134.65----
2-Chloro-2-methylhexane -4398-65-6134.65----
3-Chloro-3-methylhexane -43197-78-0134.65----
1-Chloro-2,2-dimethylpentane --134.65----
1-Chloro-2,3-dimethylpentane --134.65----
2-Chloro-2,3-dimethylpentane -59889-45-1134.65----
3-Chloro-2,3-dimethylpentane 2,3-Dimethyl-3-chloropentane595-38-0134.65----

Experimental Protocols

Synthesis of Chloroheptanes

1. From Alcohols via Nucleophilic Substitution

A common and reliable method for the synthesis of chloroalkanes is the reaction of the corresponding alcohol with a chlorinating agent. For the preparation of 1-chlorohexane (B165106) (as an analogue for 1-chloroheptane), thionyl chloride is a suitable reagent.

  • Reaction: R-OH + SOCl₂ → R-Cl + SO₂ + HCl

  • Procedure Outline (adapted for 1-Heptanol):

    • In a three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, place 1-heptanol.

    • Slowly add thionyl chloride dropwise to the flask, maintaining a controlled temperature, as the reaction is exothermic.

    • After the addition is complete, heat the mixture to reflux for one hour to ensure the reaction goes to completion.

    • Rearrange the apparatus for distillation.

    • Slowly distill the mixture. The initial fraction will be excess thionyl chloride.

    • Collect the fraction that distills at the boiling point of 1-chloroheptane (approximately 159-161 °C).

    • Wash the crude product in a separatory funnel successively with distilled water, a dilute sodium bicarbonate solution, and finally with water again to remove any unreacted acid and other water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or calcium chloride, filter, and redistill to obtain the purified 1-chloroheptane.[9]

2. Free-Radical Chlorination of Heptanes

Alkanes can be chlorinated via a free-radical substitution reaction, typically initiated by UV light. This method often leads to a mixture of isomeric products, as the chlorine radical can abstract a hydrogen atom from different positions on the alkane chain.[10][11]

  • Reaction: C₇H₁₆ + Cl₂ --(UV light)--> C₇H₁₅Cl + HCl

  • Procedure Outline:

    • In a reaction vessel equipped with a gas inlet, a condenser, and a UV lamp, place the desired heptane isomer.

    • Bubble chlorine gas through the alkane while irradiating the mixture with UV light. The reaction temperature should be controlled.

    • The reaction is typically monitored by gas chromatography (GC) to determine the extent of conversion and the product distribution.

    • Once the desired conversion is achieved, the chlorine gas flow is stopped, and the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.

    • The resulting mixture of chloroheptane isomers and unreacted alkane is then separated, typically by fractional distillation.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for the structural elucidation of chloroheptane isomers. The chemical shifts and splitting patterns of the proton and carbon signals provide detailed information about the connectivity of atoms and the position of the chlorine substituent.[12][13]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the chloroheptane isomers and to study their fragmentation patterns. The presence of the chlorine isotopes (³⁵Cl and ³⁷Cl) results in a characteristic M+2 peak in the mass spectrum, which is a clear indicator of a monochlorinated compound.[14][15][16]

Signaling Pathways and Logical Relationships

Reaction Mechanisms

1. Synthesis of a Tertiary Chloroheptane from an Alkene

The synthesis of a tertiary chloroalkane such as 3-chloro-3-methylhexane can be achieved via the hydrohalogenation of an alkene. This reaction proceeds through a carbocation intermediate and follows Markovnikov's rule.

G Synthesis of 3-Chloro-3-methylhexane via Hydrohalogenation alkene 3-Methylhex-3-ene carbocation Tertiary Carbocation Intermediate alkene->carbocation + H⁺ hcl HCl product 3-Chloro-3-methylhexane carbocation->product + Cl⁻ cl_ion Cl⁻ G SN2 Reaction of 1-Chloroheptane reactants 1-Chloroheptane + OH⁻ transition_state Transition State [HO---C₇H₁₄---Cl]⁻ reactants->transition_state Nucleophilic Attack products 1-Heptanol + Cl⁻ transition_state->products Leaving Group Departure G Free Radical Chlorination Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad UV light Heptyl_rad C₇H₁₅• Cl_rad->Heptyl_rad + C₇H₁₆ Heptane C₇H₁₆ Chloroheptane C₇H₁₅Cl Heptyl_rad->Chloroheptane + Cl₂ HCl HCl Cl_rad2 Cl• rad1 Cl• + Cl• → Cl₂ rad2 C₇H₁₅• + Cl• → C₇H₁₅Cl rad3 C₇H₁₅• + C₇H₁₅• → C₁₄H₃₀

References

"1-Chloro-2-methylhexane" physical properties (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the experimentally determined and calculated physical properties of 1-chloro-2-methylhexane, with a focus on its boiling point and density. This document also outlines the standard experimental protocols for the determination of these properties, intended to support research and development activities where this compound is utilized.

Physical Properties of Haloalkanes

Haloalkanes, such as this compound, are hydrocarbons in which one or more hydrogen atoms have been replaced by a halogen. Their physical properties are significantly influenced by the nature of the halogen atom and the structure of the carbon skeleton. The boiling points of haloalkanes are generally higher than their parent alkanes due to increased molecular weight and the introduction of dipole-dipole interactions alongside van der Waals forces.[1][2] The density of haloalkanes also tends to be higher than the corresponding alkanes, increasing with the atomic mass of the halogen and the number of halogen atoms present.[1][2]

Quantitative Data for this compound and a Structural Isomer

The following table summarizes the available physical property data for this compound and its isomer, 2-chloro-2-methylhexane. It is crucial to distinguish between isomers as their structural differences can lead to variations in physical properties.

PropertyThis compound2-Chloro-2-methylhexaneUnitData TypeSource
Boiling Point 396.55 (123.4)140K (°C)CalculatedCheméo[3]
152.39°CEstimatedChemicalBook[4]
Density Data not available0.86g/cm³ExperimentalGuidechem[5], ChemicalBook[4]

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of boiling point and density for liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] Common methods for its determination include the Thiele tube method and simple distillation.

3.1.1 Thiele Tube Method

This micro-scale method is suitable for small sample volumes.

  • Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating mantle or Bunsen burner, and mineral oil.

  • Procedure:

    • A small amount of the liquid sample (approximately 0.5 mL) is placed into the Durham tube.[7]

    • A capillary tube, with its open end downwards, is placed inside the Durham tube containing the sample.[7]

    • The Durham tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[7]

    • The thermometer and tube assembly are placed in a Thiele tube containing mineral oil, ensuring the side arm is properly positioned for convection.

    • The Thiele tube is gently heated, and as the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.

    • The liquid is allowed to cool, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

3.1.2 Simple Distillation Method

This method is suitable for larger sample volumes (at least 5 mL).[6]

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

  • Procedure:

    • The liquid sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

    • The distillation apparatus is assembled, with the thermometer bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

    • The flask is heated, and the liquid is brought to a boil.

    • The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid. The barometric pressure should also be recorded.[6]

Determination of Density

Density is defined as the mass of a substance per unit volume. For liquids, this is typically determined by measuring the mass of a known volume.

  • Apparatus: A calibrated electronic balance and a graduated cylinder or a more precise volumetric flask or pycnometer.[8]

  • Procedure:

    • The mass of a clean, dry graduated cylinder (or other volumetric glassware) is measured using an electronic balance.[8]

    • A specific volume of the liquid sample is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.[8]

    • The combined mass of the graduated cylinder and the liquid is measured.

    • The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the combined mass.[8]

    • The density is calculated by dividing the mass of the liquid by its measured volume.

    • For improved accuracy, the procedure can be repeated multiple times, and the average density can be calculated.[8][9] It is also important to control and record the temperature, as density is temperature-dependent.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental determination of the physical properties discussed.

G Workflow for Physical Property Determination cluster_0 Boiling Point Determination cluster_1 Density Determination bp_start Start: Boiling Point bp_method Select Method bp_start->bp_method thiele Thiele Tube Method bp_method->thiele Micro-scale distill Simple Distillation bp_method->distill Macro-scale bp_measure Measure Temperature at Boiling thiele->bp_measure distill->bp_measure bp_record Record Boiling Point & Pressure bp_measure->bp_record end_bp End bp_record->end_bp d_start Start: Density d_mass Measure Mass of Liquid d_start->d_mass d_vol Measure Volume of Liquid d_start->d_vol d_calc Calculate Density (Mass/Volume) d_mass->d_calc d_vol->d_calc d_record Record Density & Temperature d_calc->d_record end_d End d_record->end_d start Obtain Liquid Sample (this compound) start->bp_start start->d_start

Caption: Experimental workflow for determining boiling point and density.

References

Conformational Analysis of 1-Chloro-2-methylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth conformational analysis of the acyclic haloalkane, 1-chloro-2-methylhexane. Due to the limited availability of direct experimental data on this specific molecule, this analysis is built upon established principles of stereochemistry and supported by data from analogous compounds such as 1-chloropropane (B146392) and 2-methylbutane. The document explores the rotational isomers arising from rotations around the C1-C2 and C2-C3 bonds, considering steric and electronic effects that influence the stability of various conformers. Quantitative data for analogous interactions, presented in tabular format, are used to estimate the relative energies of the staggered and eclipsed conformations. Detailed methodologies for key experimental and computational techniques employed in conformational analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Gas Electron Diffraction (GED), and ab initio computational modeling, are provided. Visualizations of the conformational relationships are presented using Graphviz diagrams to facilitate a clear understanding of the energetic landscape of this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical sciences who require a thorough understanding of the conformational preferences of flexible molecules.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules like this compound, which can adopt a multitude of spatial arrangements through rotation around its single bonds, understanding the preferred conformations and the energy barriers between them is of paramount importance. This conformational landscape dictates how the molecule interacts with its environment, including other molecules, solvents, and biological receptors.

This compound possesses two key chiral centers and several rotatable bonds, leading to a complex potential energy surface. This guide focuses on the conformational analysis around the C1-C2 and C2-C3 bonds, as these rotations define the relative orientations of the chloro, methyl, and butyl substituents, which are the primary determinants of the molecule's overall shape and steric profile.

Theoretical Framework

The conformational preferences of this compound are governed by a combination of steric and electronic effects.

  • Steric Hindrance: This is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity. In the context of conformational analysis, steric strain is particularly significant in eclipsed conformations and in gauche interactions between bulky substituents.

  • Torsional Strain: This refers to the destabilization arising from the eclipsing of bonds on adjacent atoms. Staggered conformations minimize torsional strain.

  • Electronic Effects: The presence of the electronegative chlorine atom introduces electronic effects, such as dipole-dipole interactions and hyperconjugation, which can influence conformational stability. Notably, in some haloalkanes, gauche conformations can be stabilized by hyperconjugative interactions, a phenomenon that can counteract steric repulsion. For instance, in 1-chloropropane, the gauche conformer is found to be more stable than the anti conformer.

Conformational Analysis of Key Rotational Bonds

Rotation about the C1-C2 Bond

Rotation around the C1-C2 bond of this compound involves the movement of the chlorine atom and two hydrogen atoms on C1 relative to the methyl, hydrogen, and the rest of the alkyl chain on C2. The primary interactions to consider are those between the chlorine atom and the methyl group.

Rotation about the C2-C3 Bond

The rotation around the C2-C3 bond is more complex, as it involves the interplay between the chloromethyl group, a methyl group, a hydrogen atom, and the butyl group. The most significant steric interactions will be between the larger chloromethyl and butyl groups.

Quantitative Energetic Analysis (Based on Analogous Systems)

Interaction TypeGroups InvolvedEnergy Cost (kJ/mol)Energy Cost (kcal/mol)
Gauche (Staggered) CH₃ / CH₃~3.8~0.9
CH₃ / Butyl~4.2~1.0
Cl / CH₃~0.62 (stabilization)~0.15 (stabilization)
Eclipsed H / H~4.0~1.0
H / CH₃~6.0~1.4
CH₃ / CH₃~11.0 - 19.0~2.6 - 4.5
Cl / H~7.0~1.7
Cl / CH₃~13.0~3.1

Note: The gauche interaction for Cl/CH₃ in 1-chloropropane is stabilizing, meaning the gauche conformer is more stable than the anti. This is an important consideration for the C1-C2 rotation in this compound.

Visualization of Conformational Analysis

The following diagrams, generated using the DOT language, illustrate the key conformational relationships and energy considerations for this compound.

Newman Projections for C1-C2 Bond Rotation

G cluster_staggered Staggered Conformations (C1-C2) cluster_eclipsed Eclipsed Conformations (C1-C2) A Anti (Cl/CH3) B Gauche (Cl/CH3) A->B 60° C Gauche (Cl/CH3) B->C 120° D Eclipsed (Cl/H) E Eclipsed (Cl/CH3) D->E 60° F Eclipsed (Cl/H) E->F 120°

Figure 1: Newman Projections for C1-C2 Bond Rotation
Energy Profile for C2-C3 Bond Rotation

G Energy Profile for C2-C3 Rotation Anti (Lowest Energy) Anti (Lowest Energy) Gauche Gauche Anti (Lowest Energy)->Gauche Rotational Barrier Eclipsed (Higher Energy) Eclipsed (Higher Energy) Gauche->Eclipsed (Higher Energy) Rotational Barrier Gauche' Gauche' Eclipsed (Higher Energy)->Gauche' Relaxation Gauche'->Anti (Lowest Energy) Rotational Barrier

Figure 2: Simplified Energy Profile for C2-C3 Bond Rotation

Experimental and Computational Protocols

A combination of experimental and computational methods is typically employed to elucidate the conformational landscape of flexible molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. For conformational analysis, temperature-dependent NMR studies are particularly informative. At low temperatures, the interconversion between conformers may be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. The relative areas of these signals provide the population distribution, from which the Gibbs free energy difference (ΔG°) between the conformers can be calculated. At higher temperatures, where interconversion is rapid, the observed chemical shifts and coupling constants are a population-weighted average of the values for the individual conformers.

Detailed Protocol (Conceptual):

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). The choice of solvent can be critical as it can influence the conformational equilibrium.

  • ¹H and ¹³C NMR Spectra Acquisition: Record high-resolution ¹H and ¹³C NMR spectra at various temperatures, starting from room temperature and gradually decreasing to the lowest achievable temperature (e.g., -80 °C or lower).

  • Spectral Analysis at Low Temperature: At a temperature where the interconversion is slow, identify and assign the distinct sets of signals corresponding to the major and minor conformers. Integrate the signals to determine the relative populations.

  • Calculation of ΔG°: Use the following equation to calculate the Gibbs free energy difference: ΔG° = -RT ln(K_eq) where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant (ratio of the populations of the conformers).

  • Analysis of Averaged Spectra: In the fast-exchange regime, analyze the temperature dependence of the vicinal coupling constants (³J_HH). The observed coupling constant (J_obs) is a weighted average of the coupling constants for the anti (J_a) and gauche (J_g) conformers: J_obs = P_a * J_a + P_g * J_g where P_a and P_g are the mole fractions of the anti and gauche conformers, respectively. By estimating the values of J_a and J_g from model compounds, the populations of the conformers can be determined as a function of temperature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: Different conformers of a molecule can exhibit distinct vibrational frequencies, particularly in the "fingerprint region" of the IR spectrum (below 1500 cm⁻¹). By monitoring the intensity of these conformer-specific bands as a function of temperature, the enthalpy difference (ΔH°) between the conformers can be determined.

Detailed Protocol (Conceptual):

  • Sample Preparation: Prepare a dilute solution of this compound in a non-polar solvent (e.g., cyclohexane, CCl₄) to minimize intermolecular interactions.

  • FT-IR Spectra Acquisition: Record FT-IR spectra over a range of temperatures using a temperature-controlled cell.

  • Band Assignment: Identify absorption bands that are unique to specific conformers. This often requires comparison with theoretical vibrational frequency calculations.

  • van't Hoff Analysis: Measure the integrated absorbance (area) of at least two conformer-specific bands at each temperature. The ratio of these absorbances is proportional to the equilibrium constant (K_eq).

  • Calculation of ΔH°: Plot ln(K_eq) versus 1/T (a van't Hoff plot). The slope of the resulting line is equal to -ΔH°/R, from which the enthalpy difference can be calculated.

Gas Electron Diffraction (GED)

Principle: GED is a powerful technique for determining the geometric structure of molecules in the gas phase. The scattering of a high-energy electron beam by the molecules produces a diffraction pattern that is dependent on the internuclear distances. By analyzing this pattern, it is possible to determine the bond lengths, bond angles, and the relative abundance of different conformers present in the gas phase.

Experimental Setup (Generalized):

  • Vacuum System: The entire apparatus is maintained under high vacuum to prevent scattering of the electron beam by air molecules.

  • Electron Gun: An electron gun generates a monoenergetic beam of high-energy electrons (typically 40-60 keV).

  • Nozzle Inlet: The gaseous sample of this compound is introduced into the diffraction chamber through a fine nozzle, creating a jet of molecules that intersects the electron beam.

  • Detector: A photographic plate or a modern imaging plate detector records the diffraction pattern, which consists of a series of concentric rings.

  • Data Analysis: The radial distribution of scattered electron intensity is analyzed to extract information about the internuclear distances. This experimental data is then compared to theoretical scattering patterns calculated for different molecular geometries and conformer populations. A least-squares refinement process is used to determine the structure and conformational composition that best fits the experimental data.

Ab Initio and Density Functional Theory (DFT) Calculations

Principle: Computational chemistry methods can be used to model the potential energy surface of a molecule and to calculate the relative energies of its different conformations. These methods solve the Schrödinger equation (or an approximation of it) for the molecule's electronic structure.

Methodology (Conceptual):

  • Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all the low-energy minima (stable conformers) and transition states (rotational barriers). This can be done by systematically rotating the dihedral angles of interest.

  • Geometry Optimization: The geometry of each identified conformer and transition state is optimized to find the lowest energy structure for that particular arrangement of atoms. This is typically done using methods like DFT (e.g., with the B3LYP functional) or Møller-Plesset perturbation theory (e.g., MP2) with an appropriate basis set (e.g., 6-31G* or larger).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Energy Profile Construction: The relative energies of the conformers and the rotational barriers are plotted as a function of the dihedral angle to construct a potential energy profile for the bond rotation.

Conclusion

The conformational analysis of this compound reveals a complex interplay of steric and electronic effects. While a definitive experimental characterization of its conformational landscape is not yet available, a robust understanding can be achieved by applying fundamental principles of stereochemistry and leveraging data from analogous molecules. The staggered conformations are, as expected, significantly more stable than the eclipsed conformations. The relative stabilities of the various staggered conformers are dictated by the gauche and anti relationships between the chloro, methyl, and butyl substituents. Notably, the potential for stabilizing gauche interactions involving the chlorine atom adds a layer of complexity beyond simple steric considerations.

The experimental and computational protocols outlined in this guide provide a framework for the detailed investigation of the conformational preferences of this compound and other flexible molecules. A thorough understanding of these conformational properties is essential for predicting the molecule's behavior and for its rational design in applications such as drug development and materials science. Further experimental and high-level computational studies are warranted to provide a more precise and complete picture of the conformational energy landscape of this molecule.

An In-depth Technical Guide to 1-Chloro-2-methylhexane: Safety Data and Handling Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for 1-Chloro-2-methylhexane. The information herein is compiled from available data for this compound and structurally similar chlorinated alkanes. It is imperative for all personnel handling this compound to be thoroughly familiar with its potential hazards and to adhere strictly to the recommended safety protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₇H₁₅ClPubChem[1]
Molecular Weight 134.65 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 86525-68-0MolPort
Appearance Colorless liquid (presumed)General knowledge
Boiling Point Not available
Flash Point Flammable (inferred from similar compounds)General knowledge
Solubility Insoluble in water (presumed)General knowledge
Vapor Density Heavier than air (presumed)General knowledge

Hazard Identification and Classification

  • Flammable Liquid: Assumed to be a flammable liquid. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Tract Irritation: May cause respiratory irritation.

Precautionary Statements emphasize the need to keep the substance away from heat, sparks, open flames, and hot surfaces. It is crucial to use explosion-proof electrical, ventilating, and lighting equipment.

Handling and Storage Protocols

Strict adherence to proper handling and storage procedures is essential to minimize risks.

Personal Protective Equipment (PPE)

A diagram illustrating the necessary PPE for handling this compound is provided below.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Flame-resistant Lab Coat safety_goggles Chemical Splash Goggles (ANSI Z87.1 approved) gloves Chemical-resistant Gloves (e.g., Nitrile, Neoprene) respirator Respirator (if ventilation is inadequate) handler Researcher/ Scientist handler->lab_coat Wear handler->safety_goggles Wear handler->gloves Wear handler->respirator Use as needed

Figure 1: Required Personal Protective Equipment (PPE).
Safe Handling Procedures

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Keep containers tightly closed when not in use.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Use only non-sparking tools.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.

  • Store in a flammable liquid storage cabinet.

Emergency Procedures

A logical workflow for responding to emergencies involving this compound is depicted below.

Emergency_Response cluster_response Emergency Actions spill Spill or Release evacuate Evacuate immediate area spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ignition Remove all sources of ignition ventilate->ignition contain Contain spill with inert absorbent material ignition->contain collect Collect absorbent material in a sealed container contain->collect decontaminate Decontaminate spill area collect->decontaminate

Figure 2: Emergency response workflow for a spill.
First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information

  • Acute Effects: Irritation to the skin, eyes, and respiratory tract. Inhalation of high concentrations of vapor may cause central nervous system depression.

  • Chronic Effects: Prolonged or repeated skin contact may cause dermatitis. Long-term effects of exposure have not been thoroughly investigated.

  • Carcinogenicity: There is no data to suggest that this compound is carcinogenic.

Experimental Protocols: Safe Handling in a Research Setting

The following is a general protocol for handling this compound in a laboratory setting.

Materials and Equipment
  • This compound

  • Appropriate glassware

  • Chemical fume hood

  • Personal Protective Equipment (as outlined in Figure 1)

  • Spill kit with inert absorbent material

  • Fire extinguisher (Class B)

Procedure
  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE before entering the designated work area.

    • Have a spill kit and fire extinguisher readily accessible.

    • Ensure all glassware is clean, dry, and free of cracks.

  • Handling and Dispensing:

    • Conduct all manipulations of this compound inside the chemical fume hood.

    • When transferring the liquid, use a bonded and grounded system for containers larger than 1 liter to prevent static electricity buildup.

    • Use a pipette or a funnel for transferring small quantities to minimize splashing.

    • Keep the container sealed when not in use.

  • Reaction Setup:

    • If heating is required, use a heating mantle, oil bath, or other controlled heating source. Never use an open flame.

    • Ensure the reaction apparatus is securely clamped and assembled correctly to prevent leaks.

  • Work-up and Waste Disposal:

    • Quench any reactive materials safely.

    • Collect all waste containing this compound in a properly labeled, sealed container for hazardous waste disposal.

    • Decontaminate all glassware and equipment that came into contact with the chemical.

  • Post-Procedure:

    • Clean the work area thoroughly.

    • Remove PPE in the correct order to avoid contaminating skin or clothing.

    • Wash hands and any exposed skin with soap and water.

Conclusion

This compound is a chemical that requires careful handling due to its presumed flammability and irritant properties. By understanding its characteristics and adhering to the safety protocols outlined in this guide, researchers and scientists can work with this compound in a safe and responsible manner. It is the responsibility of the principal investigator or laboratory supervisor to ensure that all personnel are trained on these procedures before working with this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Chloro-2-methylhexane from 2-methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-chloro-2-methylhexane from its corresponding primary alcohol, 2-methyl-1-hexanol. The conversion is achieved through a nucleophilic substitution reaction utilizing thionyl chloride (SOCl₂) in the presence of pyridine (B92270). This method is advantageous due to its mild reaction conditions and the formation of gaseous byproducts (SO₂ and HCl), which simplifies product isolation.[1] This protocol outlines the reaction mechanism, detailed experimental procedures, purification techniques, and methods for product characterization.

Introduction

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. Alkyl chlorides, such as this compound, are versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals. While several methods exist for this conversion, the use of thionyl chloride is often preferred for primary and secondary alcohols.[2] This preference is due to the clean reaction profile and the stereochemical control offered, particularly when a base like pyridine is used.[2]

The reaction of a primary alcohol with thionyl chloride proceeds via an Sₙ2 mechanism.[2][3][4] The alcohol's hydroxyl group is first converted into a good leaving group, a chlorosulfite intermediate. The presence of pyridine, a non-nucleophilic base, facilitates the deprotonation of the intermediate and provides a source of chloride ions that act as the nucleophile. The chloride ion then attacks the carbon atom bearing the leaving group from the backside, resulting in an inversion of stereochemistry if the carbon is a chiral center.[2] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are readily removed from the reaction mixture, driving the reaction to completion.[1]

Reaction Mechanism and Experimental Workflow

The conversion of 2-methyl-1-hexanol to this compound with thionyl chloride and pyridine follows a well-established Sₙ2 pathway. The key steps are the formation of an alkyl chlorosulfite intermediate, followed by a backside attack by a chloride ion.

G cluster_workflow Experimental Workflow A Reactant Preparation (2-methyl-1-hexanol, Pyridine, Solvent) B Reaction Setup (Inert atmosphere, 0°C) A->B C Slow Addition of Thionyl Chloride B->C D Reaction at Room Temperature C->D E Work-up (Quenching, Extraction, Washing) D->E F Drying and Solvent Removal E->F G Purification by Distillation F->G H Characterization (NMR, IR) G->H

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

Materials:

  • 2-methyl-1-hexanol

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel. Attach a reflux condenser fitted with a drying tube to the flask. The entire apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.

  • Reactant Charging: To the flask, add 2-methyl-1-hexanol and anhydrous diethyl ether. Add pyridine to the reaction mixture.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Thionyl Chloride: Add thionyl chloride dropwise to the cooled solution via the dropping funnel over a period of 30-60 minutes. Maintain the internal temperature below 10 °C during the addition. A precipitate of pyridinium (B92312) hydrochloride may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 1-2 hours or until the reaction is complete (monitor by TLC if necessary).

  • Work-up:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully add cold water to quench any unreacted thionyl chloride.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 5% HCl solution (to remove pyridine), water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by distillation. Collect the fraction boiling at the appropriate temperature. The boiling point of this compound is approximately 140-142 °C at atmospheric pressure.

Data Presentation

ParameterValue
Reactants
2-methyl-1-hexanol1.0 eq
Thionyl chloride1.1 - 1.2 eq
Pyridine1.1 - 1.2 eq
Reaction Conditions
SolventAnhydrous Diethyl Ether
Temperature0 °C to Room Temperature
Reaction Time1 - 2 hours
Product Information
Product NameThis compound
Molecular FormulaC₇H₁₅Cl
Molecular Weight134.65 g/mol [5]
Boiling Point~140-142 °C
Expected Yield70-85%
Spectroscopic Data
¹³C NMR (CDCl₃)Expected peaks around: 47.7 (CH₂Cl), 38.9 (CH), 34.2 (CH₂), 29.3 (CH₂), 23.1 (CH₂), 19.3 (CH₃), 14.1 (CH₃) ppm.
IR (film)Expected peaks around: 2958, 2929, 2872 (C-H stretch), 1466 (C-H bend), 725 (C-Cl stretch) cm⁻¹.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical progression from the starting material to the final product, highlighting the key chemical transformations.

G cluster_reaction Reaction Pathway Start 2-methyl-1-hexanol (Primary Alcohol) Intermediate Alkyl Chlorosulfite Intermediate Start->Intermediate Reaction with SOCl₂ Reagent SOCl₂ / Pyridine Product This compound (Alkyl Chloride) Intermediate->Product Sₙ2 attack by Cl⁻ Byproducts SO₂ (g) + Pyridinium Chloride

Caption: Key steps in the conversion of 2-methyl-1-hexanol to this compound.

Conclusion

This protocol provides a reliable and efficient method for the synthesis of this compound from 2-methyl-1-hexanol using thionyl chloride and pyridine. The procedure is well-suited for laboratory-scale preparations and yields a product of high purity after distillation. The provided data and diagrams offer a comprehensive guide for researchers in the fields of organic synthesis and drug development. Adherence to anhydrous conditions and careful temperature control are critical for achieving optimal results and ensuring the safety of the procedure.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Chloro-2-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-methylhexane is a primary alkyl halide with some steric hindrance at the β-carbon. This structural feature makes it an interesting substrate for studying the interplay of factors that govern nucleophilic substitution (SN2) and elimination (E2) reactions. Understanding these reactions is crucial in organic synthesis and drug development for the construction of more complex molecules. These notes provide an overview of the reactivity of this compound and detailed protocols for key transformations.

Reaction Mechanisms

Primarily, this compound undergoes bimolecular nucleophilic substitution (SN2) reactions. In this concerted mechanism, the nucleophile attacks the electrophilic carbon bearing the chlorine atom from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The rate of the SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[1][2]

However, elimination reactions, specifically the bimolecular (E2) mechanism, can compete with SN2 pathways, especially when a strong, sterically hindered base is used.[3][4] The E2 reaction involves the abstraction of a proton from the carbon adjacent to the carbon-halogen bond, leading to the formation of an alkene.

Factors Influencing SN2 vs. E2 Pathways

The outcome of the reaction of this compound is highly dependent on the reaction conditions:

  • Nucleophile/Base Strength and Steric Hindrance: Strong, non-bulky nucleophiles favor the SN2 reaction. Strong, bulky bases, such as potassium tert-butoxide, favor the E2 pathway.[3][5]

  • Solvent: Polar aprotic solvents (e.g., acetone (B3395972), DMSO, DMF) are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt, leaving the anion more nucleophilic.[6] Polar protic solvents can solvate the nucleophile, reducing its reactivity.

  • Temperature: Higher temperatures generally favor elimination over substitution.

Data Presentation

The following table summarizes the expected products and influencing factors for the reaction of this compound with various nucleophiles/bases.

Nucleophile/BaseReagent ExampleSolventPredominant MechanismMajor ProductMinor Product(s)
Hydroxide (B78521) IonSodium Hydroxide (NaOH)Ethanol (B145695)/WaterSN22-Methylhexan-1-ol (B1580601)2-Methylhex-1-ene
Iodide IonSodium Iodide (NaI)AcetoneSN21-Iodo-2-methylhexane (B13660690)-
Cyanide IonSodium Cyanide (NaCN)DMSOSN23-Methylheptanenitrile-
tert-Butoxide IonPotassium tert-butoxide (t-BuOK)tert-ButanolE22-Methylhex-1-ene2-Methylhexan-1-ol

Experimental Protocols

Protocol 1: Synthesis of 2-Methylhexan-1-ol via SN2 Reaction

Objective: To synthesize 2-methylhexan-1-ol from this compound using sodium hydroxide.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide in a 1:1 mixture of ethanol and water.

  • Add this compound to the flask.

  • Heat the mixture at reflux for 2-3 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by distillation to obtain 2-methylhexan-1-ol.

Protocol 2: Synthesis of 1-Iodo-2-methylhexane via SN2 Reaction (Finkelstein Reaction)

Objective: To synthesize 1-iodo-2-methylhexane from this compound.

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Round-bottom flask, reflux condenser

Procedure:

  • In a dry round-bottom flask, dissolve sodium iodide in anhydrous acetone.

  • Add this compound to the solution.

  • Heat the mixture at reflux. The reaction progress can be monitored by the formation of a white precipitate (NaCl), which is insoluble in acetone.[7][8]

  • After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

  • Filter to remove the sodium chloride precipitate.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • The resulting crude 1-iodo-2-methylhexane can be used for subsequent reactions or purified by distillation.

Protocol 3: Synthesis of 2-Methylhex-1-ene via E2 Reaction

Objective: To synthesize 2-methylhex-1-ene from this compound.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (anhydrous)

  • Round-bottom flask, reflux condenser, distillation apparatus

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide in anhydrous tert-butanol.

  • Add this compound to the solution.

  • Heat the mixture at reflux for 2-4 hours.

  • Cool the reaction mixture and add water.

  • Extract the product with pentane (B18724) or a similar low-boiling alkane.

  • Wash the organic extract with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Carefully distill the volatile 2-methylhex-1-ene from the solvent.

Visualizations

SN2_Mechanism sub This compound ts Transition State [Nu---C---Cl]⁻ sub->ts Backside Attack nuc Nucleophile (Nu⁻) nuc->ts prod Substitution Product ts->prod Concerted Step lg Chloride Ion (Cl⁻) ts->lg

Caption: SN2 mechanism for this compound.

E2_Mechanism sub This compound ts Transition State sub->ts Proton Abstraction base Strong Bulky Base (B⁻) base->ts prod 2-Methylhex-1-ene ts->prod Concerted Elimination conj_acid Conjugate Acid (BH) ts->conj_acid lg Chloride Ion (Cl⁻) ts->lg

Caption: E2 mechanism for this compound.

Experimental_Workflow start Start: this compound + Nucleophile/Base reaction Reaction (Heating/Reflux) start->reaction workup Aqueous Workup (Extraction) reaction->workup drying Drying of Organic Layer workup->drying purification Purification (Distillation/Chromatography) drying->purification product Final Product purification->product

Caption: General experimental workflow for substitution/elimination.

References

Application Notes and Protocols for the Elimination Reactions of 1-Chloro-2-methylhexane to form Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elimination reactions are fundamental transformations in organic synthesis, providing a crucial route to the formation of alkenes, which are versatile intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals. The dehydrohalogenation of alkyl halides, such as 1-chloro-2-methylhexane, is a classic example of such a transformation. This reaction can proceed through different mechanistic pathways, primarily the bimolecular (E2) and unimolecular (E1) eliminations, leading to a mixture of isomeric alkene products. The regioselectivity of these reactions, which dictates the position of the newly formed double bond, is highly dependent on the reaction conditions, particularly the nature of the base employed.

This document provides detailed application notes on the elimination reactions of this compound, focusing on the formation of 2-methyl-1-hexene (B165367), (E)-2-methyl-2-hexene, and (Z)-2-methyl-2-hexene. It includes a summary of expected product distributions, detailed experimental protocols, and visualizations of the reaction pathways to guide researchers in controlling and understanding these important reactions.

Regioselectivity in the Elimination of this compound

The elimination of a proton and the chloride leaving group from this compound can result in the formation of three possible alkene isomers. The abstraction of a proton from the methyl group at position 2 leads to the formation of the terminal alkene, 2-methyl-1-hexene (the Hofmann product). Conversely, abstraction of a proton from the methylene (B1212753) group at position 3 results in the formation of the internal alkenes, (E)-2-methyl-2-hexene and (Z)-2-methyl-2-hexene (the Zaitsev products).

According to Zaitsev's rule , elimination reactions generally favor the formation of the more substituted, and therefore more thermodynamically stable, alkene.[1][2] Thus, when a small, strong base such as sodium ethoxide is used, the major products are expected to be the more substituted (E)- and (Z)-2-methyl-2-hexenes.

In contrast, the Hofmann rule states that when a sterically hindered (bulky) base is used, the major product is the less substituted alkene.[3] This is due to the steric hindrance of the bulky base, which preferentially abstracts the more accessible proton from the less substituted carbon. Therefore, using a bulky base like potassium tert-butoxide is expected to favor the formation of 2-methyl-1-hexene.

Data Presentation

BaseProductProduct TypeExpected Yield (%)
Sodium Ethoxide (NaOEt) in Ethanol2-Methyl-1-hexeneHofmann~20
(E)-2-Methyl-2-hexeneZaitsev~60
(Z)-2-Methyl-2-hexeneZaitsev~20
Potassium tert-Butoxide (KOtBu) in tert-Butanol2-Methyl-1-hexeneHofmann~70
(E)-2-Methyl-2-hexeneZaitsev~20
(Z)-2-Methyl-2-hexeneZaitsev~10

Signaling Pathways and Logical Relationships

The following diagram illustrates the reaction pathways for the elimination of this compound, highlighting the influence of the base on the product distribution.

Elimination_Pathways Elimination Pathways of this compound cluster_reactant Reactant cluster_products Products cluster_conditions Reaction Conditions Reactant This compound Zaitsev_E (E)-2-Methyl-2-hexene Reactant->Zaitsev_E Zaitsev_Z (Z)-2-Methyl-2-hexene Reactant->Zaitsev_Z Hofmann 2-Methyl-1-hexene Reactant->Hofmann Small_Base Small Base (e.g., NaOEt) Small_Base->Reactant Favors Zaitsev Bulky_Base Bulky Base (e.g., KOtBu) Bulky_Base->Reactant Favors Hofmann

Caption: Reaction pathways for the elimination of this compound.

Experimental Workflow

The general workflow for conducting and analyzing the elimination reaction of this compound is depicted below.

Experimental_Workflow Experimental Workflow Start Start Preparation Prepare Base Solution (NaOEt in EtOH or KOtBu in t-BuOH) Start->Preparation Reaction Add this compound to base solution and reflux Preparation->Reaction Quenching Quench reaction with water Reaction->Quenching Extraction Extract with organic solvent (e.g., diethyl ether) Quenching->Extraction Washing Wash organic layer with brine Extraction->Washing Drying Dry organic layer (e.g., with Na2SO4) Washing->Drying Filtration Filter to remove drying agent Drying->Filtration Evaporation Evaporate solvent Filtration->Evaporation Analysis Analyze product mixture (GC-MS, NMR) Evaporation->Analysis End End Analysis->End

Caption: General experimental workflow for elimination reactions.

Experimental Protocols

Protocol 1: Zaitsev-Controlled Elimination using Sodium Ethoxide

Objective: To synthesize a mixture of 2-methyl-2-hexenes as the major products from this compound.

Materials:

  • This compound

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add 2.3 g (100 mmol) of sodium metal to 50 mL of anhydrous ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 13.47 g (100 mmol) of this compound.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 100 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product mixture of alkenes.

  • Analysis: Analyze the product mixture by GC-MS to determine the relative percentages of 2-methyl-1-hexene, (E)-2-methyl-2-hexene, and (Z)-2-methyl-2-hexene. Further purification can be achieved by fractional distillation if desired.

Protocol 2: Hofmann-Controlled Elimination using Potassium tert-Butoxide

Objective: To synthesize 2-methyl-1-hexene as the major product from this compound.

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous tert-butanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 11.22 g (100 mmol) of potassium tert-butoxide in 50 mL of anhydrous tert-butanol. To this solution, add 13.47 g (100 mmol) of this compound.

  • Reflux: Heat the reaction mixture to reflux (approximately 83 °C) using a heating mantle and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 100 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product mixture of alkenes.

  • Analysis: Analyze the product mixture by GC-MS to determine the relative percentages of the alkene isomers. Further purification can be achieved by fractional distillation if desired.

Conclusion

The elimination reactions of this compound provide a clear illustration of the principles of regioselectivity in organic synthesis. By carefully selecting the base, researchers can control the product distribution to favor either the thermodynamically more stable Zaitsev products or the sterically favored Hofmann product. The protocols and information provided herein serve as a valuable resource for scientists engaged in the synthesis of alkene-containing molecules for various applications, including drug development.

References

Application Notes and Protocols for 1-Chloro-2-methylhexane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-chloro-2-methylhexane as a versatile precursor in organic synthesis. Due to limited specific literature data on this particular substituted hexane, the following protocols and data are based on established principles of alkyl halide reactivity and are intended to serve as a foundational guide.

Introduction

This compound is a primary alkyl chloride with the chemical formula C₇H₁₅Cl.[1] Its structure, featuring a chlorine atom on a primary carbon, makes it a suitable substrate for a variety of nucleophilic substitution and organometallic reactions. This document outlines its potential applications in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceutical intermediates and other fine chemicals. The protocols provided are generalized and may require optimization for specific applications.

Application Notes

This compound serves as a valuable building block for introducing the 2-methylhexyl group into various molecular scaffolds. Its primary applications stem from its reactivity as an electrophile and its ability to be converted into a nucleophilic organometallic reagent.

  • Grignard Reagent Formation: Like other primary alkyl halides, this compound can react with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, (2-methylhexyl)magnesium chloride.[2][3][4] This organometallic compound is a potent nucleophile and a strong base, widely used for creating new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, esters, and carbon dioxide.

  • Nucleophilic Substitution Reactions: The carbon atom bonded to the chlorine in this compound is electrophilic and susceptible to attack by nucleophiles. This allows for the introduction of a variety of functional groups via Sₙ2 reactions.[5][6][7][8][9]

    • Cyanation: Reaction with sodium or potassium cyanide introduces a nitrile group, which is a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[7][10][11][12]

    • Azide (B81097) Introduction: Substitution with sodium azide yields an alkyl azide, which can then be reduced to a primary amine or used in click chemistry.

    • Alkoxylation (Williamson Ether Synthesis): Reaction with an alkoxide leads to the formation of an ether.

    • Amination: While direct reaction with ammonia (B1221849) can be complex, various nitrogen nucleophiles can be used to introduce amino groups.

  • Wurtz Coupling: The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond, resulting in a longer alkane chain.[13][14][15][16] Reacting this compound under these conditions would be expected to produce 5,8-dimethyldodecane.

Experimental Protocols

The following are generalized protocols for key reactions involving this compound. Caution: These reactions should be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment.

1. Preparation of (2-Methylhexyl)magnesium Chloride (Grignard Reagent)

This protocol describes the formation of a Grignard reagent from this compound. The reagent is highly reactive and sensitive to moisture and protic solvents.

  • Reaction Scheme: C₅H₁₁CH(CH₃)CH₂Cl + Mg → C₅H₁₁CH(CH₃)CH₂MgCl

  • Methodology:

    • All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • Magnesium turnings are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • A solution of this compound in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is prepared.

    • A small portion of the this compound solution is added to the magnesium turnings. The reaction is initiated, which may require gentle heating or the addition of a small crystal of iodine.

    • Once the reaction has started, the remaining this compound solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is refluxed until the magnesium is consumed.

    • The resulting Grignard solution should be used immediately for subsequent reactions.

  • Hypothetical Quantitative Data:

ReagentMolar Mass ( g/mol )AmountMoles
This compound134.6510.0 g0.074
Magnesium Turnings24.311.9 g0.078
Anhydrous Diethyl Ether74.1250 mL-
Product Molar Mass ( g/mol ) Theoretical Yield Hypothetical Yield
(2-Methylhexyl)magnesium Chloride158.9611.8 g~90%

2. Nucleophilic Substitution: Synthesis of 3-Methylheptanenitrile

This protocol outlines the reaction of this compound with sodium cyanide to yield 3-methylheptanenitrile.

  • Reaction Scheme: C₅H₁₁CH(CH₃)CH₂Cl + NaCN → C₅H₁₁CH(CH₃)CH₂CN + NaCl

  • Methodology:

    • This compound, sodium cyanide, and a suitable solvent (e.g., dimethyl sulfoxide (B87167) or ethanol) are added to a round-bottom flask.[7][11]

    • The mixture is heated under reflux with stirring for several hours.

    • The reaction progress is monitored by a suitable technique (e.g., TLC or GC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into water.

    • The product is extracted with an organic solvent (e.g., diethyl ether).

    • The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

    • The crude product can be purified by distillation.

  • Hypothetical Quantitative Data:

ReagentMolar Mass ( g/mol )AmountMoles
This compound134.6510.0 g0.074
Sodium Cyanide49.014.0 g0.082
DMSO-50 mL-
Product Molar Mass ( g/mol ) Theoretical Yield Hypothetical Yield
3-Methylheptanenitrile125.229.3 g~85%

3. Wurtz Coupling: Synthesis of 5,8-Dimethyldodecane

This protocol describes the coupling of this compound in the presence of sodium metal.

  • Reaction Scheme: 2 C₅H₁₁CH(CH₃)CH₂Cl + 2 Na → C₅H₁₁CH(CH₃)CH₂CH₂CH(CH₃)C₅H₁₁ + 2 NaCl

  • Methodology:

    • Sodium metal is dispersed in an inert solvent such as dry toluene (B28343) or ether in a round-bottom flask under an inert atmosphere.

    • A solution of this compound in the same solvent is added dropwise to the sodium dispersion with vigorous stirring.

    • The reaction is exothermic and may require cooling to maintain a controlled temperature.

    • After the addition is complete, the mixture is stirred at room temperature or with gentle heating until the reaction is complete.

    • The excess sodium is carefully quenched (e.g., with ethanol).

    • The reaction mixture is washed with water, and the organic layer is separated, dried, and concentrated.

    • The product is purified by distillation.

  • Hypothetical Quantitative Data:

ReagentMolar Mass ( g/mol )AmountMoles
This compound134.6510.0 g0.074
Sodium22.991.8 g0.078
Dry Toluene-100 mL-
Product Molar Mass ( g/mol ) Theoretical Yield Hypothetical Yield
5,8-Dimethyldodecane198.397.3 g~50-60%

Visualizations

Reaction_Pathways cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_products Products This compound This compound Grignard Reagent Grignard Reagent This compound->Grignard Reagent + Mg, ether Nitrile Nitrile This compound->Nitrile + NaCN Coupled Alkane Coupled Alkane This compound->Coupled Alkane + Na (Wurtz) (2-Methylhexyl)magnesium chloride (2-Methylhexyl)magnesium chloride Grignard Reagent->(2-Methylhexyl)magnesium chloride 3-Methylheptanenitrile 3-Methylheptanenitrile Nitrile->3-Methylheptanenitrile 5,8-Dimethyldodecane 5,8-Dimethyldodecane Coupled Alkane->5,8-Dimethyldodecane

Caption: Synthetic pathways originating from this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent Prep Reagent Prep Inert Atmosphere Inert Atmosphere Reagent Prep->Inert Atmosphere Addition of Reagents Addition of Reagents Inert Atmosphere->Addition of Reagents Heating/Reflux Heating/Reflux Addition of Reagents->Heating/Reflux Monitoring Monitoring Heating/Reflux->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification Purification Solvent Removal->Purification

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols for the Formation of 2-Methylhexylmagnesium Chloride from 1-Chloro-2-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Grignard reagents are powerful organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2] The synthesis of 2-methylhexylmagnesium chloride, a Grignard reagent derived from 1-chloro-2-methylhexane, provides a versatile nucleophilic building block for the introduction of the 2-methylhexyl group in the development of complex organic molecules and active pharmaceutical ingredients. This document provides a detailed protocol for the preparation of this Grignard reagent, including reaction conditions, safety precautions, and methods to minimize common side reactions.

Principle of the Reaction

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an ethereal solvent.[1][3] The magnesium inserts into the carbon-halogen bond, leading to a reversal of polarity (umpolung) at the carbon atom, rendering it nucleophilic. The general reaction is depicted below:

R-X + Mg → R-MgX (where R = 2-methylhexyl, X = Cl)

The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic compounds such as water, alcohols, and carboxylic acids.[1][3]

Choice of Solvent

Ethereal solvents are essential for the stabilization of the Grignard reagent.[1] The most commonly used solvents are diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF).

  • Diethyl Ether (Et₂O): A common choice due to its lower boiling point (34.6 °C), which can help in controlling the exothermic reaction. However, its high volatility and flammability require careful handling.

  • Tetrahydrofuran (THF): Often preferred for less reactive chlorides due to its higher solvating power.[4] Its higher boiling point (66 °C) can facilitate the initiation of the reaction but may also promote side reactions if the temperature is not carefully controlled.

Magnesium Activation

The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[2] Activation of the magnesium is crucial for initiating the Grignard reagent formation. Common activation methods include:

  • Mechanical Activation: Crushing or grinding the magnesium turnings to expose a fresh surface.

  • Chemical Activation: Using a small amount of an initiator such as iodine (I₂), 1,2-dibromoethane, or a pre-formed Grignard reagent.[2] The disappearance of the iodine color is an indicator of magnesium activation.[5]

Potential Side Reactions: Wurtz Coupling

The primary side reaction in Grignard reagent formation is the Wurtz coupling, where the newly formed Grignard reagent reacts with the starting alkyl halide to form a homocoupled dimer (R-R).[5]

R-MgX + R-X → R-R + MgX₂

This side reaction is more prevalent with primary alkyl halides and can be minimized by:

  • Slow Addition of the Alkyl Halide: Adding the this compound solution dropwise to the magnesium suspension prevents a high local concentration of the alkyl halide.[5]

  • Temperature Control: Maintaining a controlled temperature, often by cooling the reaction vessel, can suppress the rate of the Wurtz coupling reaction.[2]

  • High Magnesium Surface Area: Using a sufficient amount of finely divided magnesium can favor the formation of the Grignard reagent over the coupling reaction.

Experimental Protocol: Synthesis of 2-Methylhexylmagnesium Chloride

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
This compoundC₇H₁₅Cl134.6513.47 g (0.1 mol)>98%
Magnesium TurningsMg24.312.67 g (0.11 mol)>99.5%
Anhydrous Diethyl Ether(C₂H₅)₂O74.12150 mL<0.005% H₂O
IodineI₂253.811-2 small crystals>99.8%
Nitrogen Gas (Inert)N₂28.01As neededHigh Purity
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas (Nitrogen or Argon) supply line with bubbler

  • Schlenk line (optional, for advanced inert atmosphere techniques)

  • Syringes and needles

Experimental Procedure

2.3.1 Apparatus Setup and Preparation

  • All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen.

  • Equip the three-necked flask with a magnetic stir bar, a reflux condenser with a nitrogen inlet at the top, and a dropping funnel.

  • Maintain a positive pressure of nitrogen throughout the experiment to exclude atmospheric moisture and oxygen.

2.3.2 Grignard Reagent Formation

  • Place the magnesium turnings (2.67 g) and a few small crystals of iodine into the reaction flask.

  • Gently heat the flask with a heat gun under a nitrogen atmosphere until the purple iodine vapor is observed, then cool to room temperature. The disappearance of the iodine color indicates magnesium activation.[5]

  • Add 30 mL of anhydrous diethyl ether to the flask to cover the magnesium turnings.

  • Prepare a solution of this compound (13.47 g) in 120 mL of anhydrous diethyl ether in the dropping funnel.

  • Add approximately 10 mL of the this compound solution from the dropping funnel to the magnesium suspension.

  • The reaction should initiate within a few minutes, indicated by the appearance of turbidity, a gentle reflux of the ether, and the disappearance of the brown iodine color. If the reaction does not start, gentle warming of the flask may be necessary.

  • Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel over a period of 60-90 minutes at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice-water bath.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete reaction. The resulting solution of 2-methylhexylmagnesium chloride will be gray and slightly cloudy.

2.3.3 Quantification of the Grignard Reagent (Optional but Recommended)

The concentration of the prepared Grignard reagent can be determined by titration before use in subsequent reactions. A common method involves titration against a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of an indicator like 1,10-phenanthroline.

Data Presentation

The following tables provide representative data for the synthesis of 2-methylhexylmagnesium chloride under different conditions. These are illustrative values and actual results may vary.

Table 1: Effect of Solvent on Grignard Reagent Yield
SolventReaction Temperature (°C)Reaction Time (h)Estimated Yield (%)
Diethyl Ether35 (reflux)285-95
Tetrahydrofuran (THF)40-501.580-90

Yield is estimated based on subsequent reactions and is highly dependent on the purity of reagents and the exclusion of moisture.

Table 2: Influence of Addition Rate on Wurtz Coupling Byproduct
Addition Time of Alkyl Halide (min)Reaction Temperature (°C)Yield of Grignard Reagent (%)Yield of Dimer Byproduct (%)
3035~80~15
6035~90~5
9035~92<3

Visualization

Experimental Workflow Diagram

Grignard_Formation_Workflow Workflow for the Synthesis of 2-Methylhexylmagnesium Chloride cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_product Product Handling A Apparatus Setup (Oven-dried glassware, N2 atmosphere) B Magnesium Activation (Mg turnings + I2 crystal, gentle heating) A->B 1. Preparation C Initial Reagent Addition (Anhydrous Et2O + small portion of This compound solution) B->C 2. Activation D Initiation of Reaction (Observe turbidity and reflux) C->D 3. Initiation E Controlled Addition (Dropwise addition of remaining This compound solution) D->E 4. Propagation F Reaction Completion (Stir at room temperature) E->F 5. Completion G Grignard Reagent Solution (2-Methylhexylmagnesium chloride in Et2O) F->G 6. Product Formation H Titration (Optional) (Determine concentration) G->H 7. Quality Control I Use in Subsequent Reaction G->I H->I

Caption: Workflow for the Synthesis of 2-Methylhexylmagnesium Chloride.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, must be observed. Anhydrous solvents and reagents are highly flammable and moisture-sensitive.

References

Application Notes and Protocols for SN2 Reactions Involving 1-Chloro-2-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols and key considerations for conducting bimolecular nucleophilic substitution (SN2) reactions with 1-chloro-2-methylhexane. This primary alkyl halide, with steric hindrance at the β-carbon, serves as an interesting substrate to explore the nuances of the SN2 mechanism.

Introduction to SN2 Reactions of this compound

This compound is a primary alkyl halide, making it a suitable substrate for SN2 reactions. In an SN2 reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chloride) in a single, concerted step. This "backside attack" results in the inversion of stereochemistry at the reaction center if it is chiral.

The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, following second-order kinetics.[1][2][3] The general rate law is expressed as:

Rate = k[this compound][Nucleophile]

However, the presence of a methyl group at the carbon adjacent to the reaction center (the β-position) introduces steric hindrance, which can slow down the reaction rate compared to unbranched primary alkyl halides like 1-chlorohexane.[4] Understanding the interplay of nucleophile strength, solvent effects, and temperature is crucial for optimizing these reactions and minimizing competing elimination (E2) pathways.

Factors Influencing SN2 Reactions with this compound

Several factors significantly impact the outcome of SN2 reactions involving this compound:

  • Nucleophile Strength: Strong nucleophiles are required for efficient SN2 reactions.[2] The strength of a nucleophile is influenced by its charge, basicity, and polarizability.

  • Leaving Group: The chloride ion is a good leaving group, but bromide and iodide are better. In some cases, a catalytic amount of a more nucleophilic halide, like sodium iodide, can be used to accelerate the reaction through an in-situ Finkelstein reaction.

  • Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are ideal for SN2 reactions.[2] They solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and more reactive. Protic solvents, like water and alcohols, can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

  • Temperature: Increasing the temperature generally increases the rate of both SN2 and the competing E2 elimination reactions. For SN2 reactions, moderate temperatures are typically preferred to minimize the formation of the alkene byproduct.

  • Steric Hindrance: The methyl group at the 2-position of this compound creates steric bulk that hinders the backside attack of the nucleophile, making it less reactive than a straight-chain primary alkyl halide. This effect becomes more pronounced with bulkier nucleophiles.

Experimental Protocols

Below are detailed protocols for conducting SN2 reactions with this compound using various common nucleophiles.

General Procedure for SN2 Reactions
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in the appropriate anhydrous polar aprotic solvent (e.g., acetone, DMF).

  • Addition of Nucleophile: Add the nucleophile (typically 1.1-1.5 eq) to the reaction mixture. If the nucleophile is a solid, it should be finely powdered to ensure good solubility.

  • Reaction Conditions: Stir the reaction mixture at the specified temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed (e.g., NaCl), it can be removed by filtration. The filtrate is then typically diluted with water and extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by distillation or column chromatography.

Protocol 1: Synthesis of 1-Iodo-2-methylhexane

This reaction is a classic example of a Finkelstein reaction, where a less soluble sodium chloride precipitates from the acetone, driving the equilibrium towards the product.

  • Reactants:

    • This compound

    • Sodium iodide (NaI)

  • Solvent: Anhydrous acetone

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve sodium iodide (1.5 eq) in 20 mL of anhydrous acetone.

    • Add this compound (1.0 eq) to the solution.

    • Stir the mixture at room temperature or gently reflux for 12-24 hours. The formation of a white precipitate (NaCl) indicates that the reaction is proceeding.

    • Follow the general work-up and purification procedures outlined above.

Protocol 2: Synthesis of 1-Azido-2-methylhexane

The azide (B81097) ion is an excellent nucleophile for SN2 reactions, and the resulting alkyl azide is a versatile intermediate in organic synthesis.

  • Reactants:

    • This compound

    • Sodium azide (NaN₃)

  • Solvent: Anhydrous dimethylformamide (DMF)

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in 15 mL of anhydrous DMF.

    • Add sodium azide (1.2 eq) to the solution.

    • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.

    • Follow the general work-up and purification procedures. Caution: Sodium azide is toxic and potentially explosive. Handle with appropriate safety precautions.

Protocol 3: Synthesis of 2-Methylheptanenitrile

The cyanide ion is a strong nucleophile that extends the carbon chain by one carbon atom.

  • Reactants:

    • This compound

    • Sodium cyanide (NaCN)

  • Solvent: Anhydrous dimethyl sulfoxide (DMSO)

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve sodium cyanide (1.2 eq) in 20 mL of anhydrous DMSO.

    • Add this compound (1.0 eq) to the solution.

    • Heat the reaction mixture to 60-80 °C and stir for 24-48 hours.

    • Follow the general work-up and purification procedures. Caution: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Quantitative Data

While specific kinetic data for this compound is not extensively published, the following table provides representative data based on general principles of SN2 reactions and data for analogous primary alkyl halides. Yields and reaction times are estimates and will vary depending on the precise reaction conditions.

NucleophileReagentSolventTemperature (°C)Representative Reaction Time (h)Representative Yield (%)Product
IodideNaIAcetone25-5612-2470-851-Iodo-2-methylhexane
AzideNaN₃DMF50-6012-2475-901-Azido-2-methylhexane
CyanideNaCNDMSO60-8024-4860-752-Methylheptanenitrile
Hydroxide (B78521)NaOHEthanol/Water7824-7240-60*2-Methylhexan-1-ol
ThiolateNaSCH₃Ethanol788-1680-951-(Methylthio)-2-methylhexane

*Note: Reactions with hydroxide are prone to competing E2 elimination, which can lower the yield of the substitution product.

Visualizing the SN2 Pathway and Workflow

SN2 Reaction Mechanism

The following diagram illustrates the concerted, single-step mechanism of an SN2 reaction on this compound, highlighting the backside attack by the nucleophile and the inversion of stereochemistry at the chiral center (if applicable).

Caption: Generalized SN2 reaction mechanism.

Experimental Workflow

This diagram outlines the typical workflow for performing and analyzing an SN2 reaction with this compound.

Experimental_Workflow A Reaction Setup (this compound, Nucleophile, Solvent) B Reaction (Stirring at specified temperature) A->B C Monitoring (TLC/GC) B->C C->B Reaction Incomplete D Work-up (Quenching, Extraction) C->D Reaction Complete E Purification (Distillation/Chromatography) D->E F Product Characterization (NMR, IR, MS) E->F

Caption: A typical experimental workflow for SN2 reactions.

Logical Relationships of Reaction Parameters

This diagram illustrates the key relationships between experimental parameters and the success of the SN2 reaction.

Logical_Relationships Substrate This compound (Primary, β-branched) SN2_Yield High SN2 Yield Substrate->SN2_Yield Nucleophile Strong Nucleophile (e.g., I⁻, N₃⁻, CN⁻) Nucleophile->SN2_Yield Solvent Polar Aprotic Solvent (e.g., Acetone, DMF) Solvent->SN2_Yield Temperature Moderate Temperature Temperature->SN2_Yield E2_Yield Low E2 Yield Temperature->E2_Yield Higher temp favors E2

Caption: Key factors influencing the outcome of SN2 reactions.

References

Experimental procedures for the dehydrochlorination of "1-Chloro-2-methylhexane"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrochlorination is a fundamental elimination reaction in organic synthesis, providing a key route to the formation of alkenes from alkyl halides. This application note provides a detailed protocol for the base-mediated dehydrochlorination of 1-chloro-2-methylhexane. The reaction proceeds via an E2 (bimolecular elimination) mechanism, where the choice of base can influence the regioselectivity of the resulting alkene products. This document outlines the experimental procedure, expected outcomes based on established chemical principles, and a workflow for conducting the reaction and analyzing the products.

The dehydrochlorination of this compound can theoretically yield two primary products: the Zaitsev product (more substituted alkene) and the Hofmann product (less substituted alkene). The ratio of these products is largely dependent on the steric bulk of the base employed.

Reaction Principle

The reaction involves the removal of a hydrogen atom and a chlorine atom from adjacent carbons of this compound upon treatment with a base. A strong, non-bulky base, such as sodium ethoxide, typically favors the formation of the more stable, more substituted alkene (2-methyl-1-hexene), in accordance with Zaitsev's rule. Conversely, a sterically hindered base, like potassium tert-butoxide, will preferentially abstract the more accessible proton, leading to the formation of the less substituted alkene (2-methyl-1-hexene) as the major product.

Experimental Protocols

This section details the procedures for the dehydrochlorination of this compound using two different bases to favor either the Zaitsev or Hofmann product.

Protocol 1: Synthesis of 2-methyl-2-hexene (B165381) (Zaitsev Product) using Sodium Ethoxide

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 50 mL of absolute ethanol (B145695).

    • Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the ethanol to prepare a solution of sodium ethoxide. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and perform this step in a fume hood.

    • Once all the sodium has reacted and the solution has cooled to room temperature, add 13.47 g (0.1 mol) of this compound to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

    • Maintain the reflux for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) if desired.

  • Workup and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 200 mL of cold water and transfer it to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with saturated sodium chloride solution (brine).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation to isolate 2-methyl-2-hexene.

Protocol 2: Synthesis of 2-methyl-1-hexene (B165367) (Hofmann Product) using Potassium tert-Butoxide

  • Reaction Setup:

    • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 11.22 g (0.1 mol) of potassium tert-butoxide and 50 mL of dry tetrahydrofuran (B95107) (THF).

    • Cool the suspension to 0 °C in an ice bath.

  • Reaction Execution:

    • Dissolve 13.47 g (0.1 mol) of this compound in 20 mL of dry THF and add it to the dropping funnel.

    • Add the solution of this compound dropwise to the stirred suspension of potassium tert-butoxide over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 6 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding 50 mL of water.

    • Transfer the mixture to a separatory funnel and extract with pentane (B18724) (3 x 50 mL).

    • Combine the organic extracts and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of the product).

    • Further purify the product by fractional distillation.

Data Presentation

The following table summarizes the expected quantitative data for the dehydrochlorination of this compound under the two different reaction conditions.

ParameterProtocol 1 (Zaitsev)Protocol 2 (Hofmann)
Starting Material This compoundThis compound
Base Sodium EthoxidePotassium tert-Butoxide
Solvent EthanolTetrahydrofuran (THF)
Temperature Reflux (~78 °C)0 °C to Room Temperature
Reaction Time 4 hours6 hours
Major Product 2-methyl-2-hexene2-methyl-1-hexene
Minor Product 2-methyl-1-hexene2-methyl-2-hexene
Expected Yield (Major) ~75-85%~65-75%
Expected Yield (Minor) ~15-25%~25-35%

Experimental Workflow and Signaling Pathways

The logical workflow for the experimental procedure is outlined below.

Dehydrochlorination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Product Analysis reagents Select Reagents: - this compound - Base (NaOEt or KOtBu) - Solvent (Ethanol or THF) glassware Assemble Glassware: - Round-bottom flask - Condenser - Stirrer reagents->glassware mix Combine Reactants glassware->mix heat Heat to Reflux / Stir at RT mix->heat monitor Monitor Progress (TLC) heat->monitor quench Quench Reaction monitor->quench extract Solvent Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry with Anhydrous Salt wash->dry evaporate Solvent Removal dry->evaporate distill Fractional Distillation evaporate->distill gcms GC-MS Analysis distill->gcms nmr NMR Spectroscopy distill->nmr ir IR Spectroscopy distill->ir E2_Mechanism Base Base Transition_State [Transition State] Base->Transition_State attacks β-Hydrogen Substrate This compound Substrate->Transition_State Products Alkene + Base-H⁺ + Cl⁻ Transition_State->Products concerted bond formation and cleavage

Chiral Synthesis of (R)- and (S)-1-Chloro-2-methylhexane: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral synthesis of (R)- and (S)-1-chloro-2-methylhexane. The synthetic strategy hinges on a robust two-step process commencing with the enzymatic kinetic resolution of racemic 2-methyl-1-hexanol, followed by a stereospecific chlorination of the resultant enantiomerically enriched alcohols. This approach allows for the selective preparation of both the (R) and (S) enantiomers of the target chloroalkane, which are valuable chiral building blocks in organic synthesis and drug discovery.

Introduction

Chiral halogenated hydrocarbons are of significant interest in the pharmaceutical and agrochemical industries due to their utility as intermediates in the synthesis of complex, biologically active molecules. The specific stereochemistry of these building blocks can be critical for the desired therapeutic or pesticidal effects. This guide outlines a reliable method to obtain both enantiomers of 1-chloro-2-methylhexane with high optical purity.

The overall synthetic pathway involves two key transformations:

  • Enzymatic Kinetic Resolution: Racemic 2-methyl-1-hexanol is subjected to enantioselective acylation catalyzed by a lipase (B570770). This process preferentially acylates one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester, both in enantiomerically enriched forms.

  • Stereospecific Chlorination: The separated, enantiomerically pure (S)-2-methyl-1-hexanol is converted to (R)-1-chloro-2-methylhexane via an Appel reaction, which proceeds with inversion of stereochemistry. Similarly, the enantiopure (R)-2-methyl-1-hexanol can be transformed into (S)-1-chloro-2-methylhexane.

This document provides detailed protocols for each of these steps, along with methods for the analysis of enantiomeric purity and purification of the products.

Synthetic Pathways

The chiral synthesis of (R)- and (S)-1-chloro-2-methylhexane is achieved through a sequential enzymatic resolution and stereospecific chlorination. The logical flow of this process is depicted below.

Overall Synthetic Workflow racemic_alcohol Racemic (R/S)-2-methyl-1-hexanol enzymatic_resolution Enzymatic Kinetic Resolution (Lipase, Vinyl Acetate) racemic_alcohol->enzymatic_resolution separation Separation (Chromatography) enzymatic_resolution->separation s_alcohol (S)-2-methyl-1-hexanol (Enantiomerically Enriched) separation->s_alcohol Unreacted r_acetate (R)-2-methyl-1-hexyl acetate (B1210297) (Enantiomerically Enriched) separation->r_acetate Acylated appel_s Appel Reaction (PPh3, CCl4) s_alcohol->appel_s hydrolysis Hydrolysis r_acetate->hydrolysis r_alcohol (R)-2-methyl-1-hexanol (Enantiomerically Enriched) hydrolysis->r_alcohol appel_r Appel Reaction (PPh3, CCl4) r_alcohol->appel_r r_chloride (R)-1-chloro-2-methylhexane appel_s->r_chloride Inversion of Stereochemistry s_chloride (S)-1-chloro-2-methylhexane appel_r->s_chloride Inversion of Stereochemistry

Caption: Overall workflow for the chiral synthesis.

Experimental Protocols

Part 1: Enzymatic Kinetic Resolution of Racemic 2-Methyl-1-hexanol

This protocol details the separation of racemic 2-methyl-1-hexanol into its (R) and (S) enantiomers through lipase-catalyzed transesterification. The procedure is adapted from established methods for the resolution of similar primary alcohols.

Materials:

  • Racemic 2-methyl-1-hexanol

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., hexane (B92381) or methyl tert-butyl ether (MTBE))

  • Diatomaceous earth (Celite®)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Magnetic stirrer with hotplate

  • Reaction flask with a septum

  • Syringes

  • Rotary evaporator

  • Glass funnel

  • Chromatography column

Procedure:

  • To a stirred solution of racemic 2-methyl-1-hexanol (1.0 eq) in the chosen anhydrous organic solvent (e.g., MTBE, 0.2 M concentration), add vinyl acetate (1.5 eq).

  • Add immobilized Candida antarctica lipase B (typically 10-20 mg per mmol of alcohol).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral gas chromatography (GC) to determine the enantiomeric excess (e.e.) of the remaining alcohol and the formed acetate. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both products.

  • Once the desired conversion is reached, filter the enzyme through a pad of diatomaceous earth and wash the enzyme with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Separate the unreacted (S)-2-methyl-1-hexanol from the (R)-2-methyl-1-hexyl acetate by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Hydrolysis of (R)-2-methyl-1-hexyl acetate (Optional):

  • Dissolve the purified (R)-2-methyl-1-hexyl acetate in a mixture of methanol (B129727) and water.

  • Add a catalytic amount of a base (e.g., potassium carbonate) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or GC).

  • Neutralize the reaction mixture and extract the (R)-2-methyl-1-hexanol with an organic solvent.

  • Dry the organic layer, concentrate, and purify the alcohol if necessary.

Quantitative Data (Expected):

Parameter(S)-2-methyl-1-hexanol(R)-2-methyl-1-hexyl acetate
Yield ~40-45%~40-45%
Enantiomeric Excess (e.e.) >95%>95%

Note: Yields and e.e. values are estimates based on similar lipase-catalyzed resolutions and may require optimization for this specific substrate.

Part 2: Stereospecific Chlorination of Enantiopure 2-Methyl-1-hexanol

This protocol describes the conversion of enantiomerically pure 2-methyl-1-hexanol to the corresponding this compound with inversion of configuration using the Appel reaction.

Materials:

Equipment:

  • Round-bottom flask with a magnetic stirrer and a reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of triphenylphosphine (1.2 eq) in anhydrous DCM under an inert atmosphere, add the enantiomerically pure 2-methyl-1-hexanol (1.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add carbon tetrachloride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or GC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a non-polar eluent (e.g., hexane) to separate the desired this compound from the triphenylphosphine oxide byproduct.

Expected Stereochemical Outcome:

  • (S)-2-methyl-1-hexanol will yield (R)-1-chloro-2-methylhexane.

  • (R)-2-methyl-1-hexanol will yield (S)-1-chloro-2-methylhexane.

Quantitative Data (Expected):

ParameterValue
Yield 70-85%
Stereochemical Purity >99% (inversion)

Note: The yield is an estimate and may vary depending on the specific reaction conditions and purification efficiency.

Analysis of Enantiomeric Purity

The enantiomeric excess of the resolved 2-methyl-1-hexanol and the final this compound products should be determined using chiral gas chromatography (GC).

Protocol for Chiral GC Analysis of 2-Methyl-1-hexanol:

  • Column: A chiral GC column, such as one with a cyclodextrin-based stationary phase (e.g., CP-Chirasil-DEX CB).

  • Carrier Gas: Helium or Hydrogen.

  • Injector and Detector Temperature: Typically 220-250 °C.

  • Oven Program: An appropriate temperature program to achieve baseline separation of the enantiomers.

  • Sample Preparation: The alcohol can be analyzed directly or after derivatization to its acetate or trifluoroacetate (B77799) ester to improve resolution.

Chiral GC Analysis Workflow sample Sample of 2-methyl-1-hexanol derivatization Derivatization (Optional) (e.g., with Acetic Anhydride) sample->derivatization gc_injection Injection into Chiral GC sample->gc_injection Direct Analysis derivatization->gc_injection separation Separation on Chiral Column gc_injection->separation detection Detection (FID) separation->detection chromatogram Chromatogram with Separated Enantiomer Peaks detection->chromatogram ee_calculation Calculation of Enantiomeric Excess (from peak areas) chromatogram->ee_calculation

Caption: Workflow for chiral GC analysis.

Summary of Quantitative Data

The following table summarizes the expected quantitative data for the chiral synthesis of (R)- and (S)-1-chloro-2-methylhexane.

StepProductExpected YieldExpected Enantiomeric Excess (e.e.)
Enzymatic Resolution (S)-2-methyl-1-hexanol~40-45%>95%
(R)-2-methyl-1-hexyl acetate~40-45%>95%
Hydrolysis (R)-2-methyl-1-hexanol>90%>95%
Appel Reaction (R)-1-chloro-2-methylhexane70-85%>95%
(S)-1-chloro-2-methylhexane70-85%>95%

This guide provides a comprehensive framework for the successful chiral synthesis of (R)- and (S)-1-chloro-2-methylhexane. Researchers are encouraged to optimize the reaction conditions for their specific laboratory setup to achieve the best possible results.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-2-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Chloro-2-methylhexane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Route 1 (Hydrochlorination): Incomplete reaction due to insufficient HCl, low reaction temperature, or short reaction time.Ensure a steady stream of dry HCl gas is bubbled through the reaction mixture. Monitor the reaction progress using GC-MS. Consider increasing the reaction temperature or extending the reaction time.
Route 2 (From Alcohol): Incomplete reaction due to degradation of thionyl chloride (SOCl₂), insufficient heating, or presence of water.Use freshly distilled thionyl chloride. Ensure the reaction is carried out under anhydrous conditions using a drying tube. Ensure the reaction is heated to the appropriate temperature (reflux).
Formation of Multiple Products (Isomers) Route 1 (Hydrochlorination): Carbocation rearrangement. The initial secondary carbocation formed from the protonation of 2-methyl-1-hexene (B165367) can rearrange to a more stable tertiary carbocation, leading to the formation of 2-Chloro-2-methylhexane as a major byproduct.[1][2][3][4][5]Use a non-polar solvent and low temperatures to minimize carbocation rearrangement.[6] Consider an alternative synthesis route, such as the reaction of 2-methyl-1-hexanol with thionyl chloride, which is less prone to rearrangements.[7]
Route 2 (From Alcohol): Impure starting alcohol.Purify the 2-methyl-1-hexanol by distillation before use.
Product is Contaminated with Starting Material Incomplete reaction.Increase the reaction time or temperature. Ensure the molar ratio of the chlorinating agent (HCl or SOCl₂) to the starting material is appropriate.
Inefficient purification.Optimize the distillation process to ensure complete separation of the product from the higher-boiling starting material (2-methyl-1-hexanol) or lower-boiling starting material (2-methyl-1-hexene).
Product is Dark or Discolored Presence of impurities or decomposition products.Ensure all glassware is clean and dry. Use pure, distilled reagents. Purify the final product by distillation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two primary laboratory-scale synthesis routes are:

  • Hydrochlorination of 2-methyl-1-hexene: This is an electrophilic addition reaction where hydrogen chloride (HCl) is added across the double bond of 2-methyl-1-hexene.[6][8]

  • Chlorination of 2-methyl-1-hexanol: This involves the conversion of the primary alcohol, 2-methyl-1-hexanol, to the corresponding alkyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid.[7]

Q2: Why is the yield of this compound often low when using the hydrochlorination of 2-methyl-1-hexene?

A2: Low yields are often due to the formation of a significant amount of the isomeric byproduct, 2-Chloro-2-methylhexane. This occurs because the reaction proceeds through a carbocation intermediate. The initially formed secondary carbocation can undergo a hydride shift to form a more stable tertiary carbocation, which then reacts with the chloride ion.[1][2][3][4][5]

Q3: How can I minimize the formation of 2-Chloro-2-methylhexane during the hydrochlorination of 2-methyl-1-hexene?

A3: To minimize carbocation rearrangement, it is recommended to perform the reaction at low temperatures and in a non-polar solvent.[6] These conditions can help to favor the direct reaction of the chloride ion with the initially formed secondary carbocation before it has a chance to rearrange.

Q4: What is the advantage of synthesizing this compound from 2-methyl-1-hexanol using thionyl chloride?

A4: The reaction of a primary alcohol with thionyl chloride proceeds through an SN2 mechanism, which does not involve a carbocation intermediate.[7] This avoids the issue of carbocation rearrangements and leads to a cleaner product with a higher yield of the desired this compound. Additionally, the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product.[9]

Q5: What are the key safety precautions to take when working with thionyl chloride?

A5: Thionyl chloride is a corrosive and toxic chemical that reacts violently with water.[9] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All glassware must be scrupulously dried before use to prevent the exothermic reaction with any residual water.

Experimental Protocols

Route 1: Hydrochlorination of 2-methyl-1-hexene

Objective: To synthesize this compound by the electrophilic addition of HCl to 2-methyl-1-hexene.

Materials:

  • 2-methyl-1-hexene

  • Dry hydrogen chloride gas

  • Anhydrous diethyl ether (or other non-polar solvent)

  • Anhydrous sodium sulfate

  • Gas dispersion tube

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Drying tube (filled with calcium chloride)

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube, and a drying tube.

  • Add 2-methyl-1-hexene and anhydrous diethyl ether to the flask.

  • Cool the flask in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the stirred solution.

  • Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (as indicated by the consumption of the starting material), stop the flow of HCl gas.

  • Transfer the reaction mixture to a separatory funnel and wash with cold saturated sodium bicarbonate solution to neutralize any excess acid.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation.

Route 2: Synthesis from 2-methyl-1-hexanol using Thionyl Chloride

Objective: To synthesize this compound from 2-methyl-1-hexanol using thionyl chloride.

Materials:

  • 2-methyl-1-hexanol [A procedure for its synthesis is available].[10]

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a base)

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up a flame-dried round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel.

  • Add 2-methyl-1-hexanol and anhydrous diethyl ether to the flask.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride from the dropping funnel to the stirred solution. If using pyridine, it can be added after the thionyl chloride.[9]

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1-2 hours.

  • Monitor the reaction progress by GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture over crushed ice to quench any unreacted thionyl chloride.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

Parameter Route 1: Hydrochlorination of 2-methyl-1-hexene Route 2: From 2-methyl-1-hexanol with SOCl₂
Starting Material 2-methyl-1-hexene2-methyl-1-hexanol
Primary Reagent Hydrogen Chloride (HCl)Thionyl Chloride (SOCl₂)
Key Advantage Atom economicalHigh selectivity, avoids rearrangement
Key Disadvantage Formation of isomeric byproduct (2-Chloro-2-methylhexane) due to carbocation rearrangement.[1][2][3][4][5]Thionyl chloride is highly reactive and requires careful handling.
Typical Yield Variable, depends on reaction conditions to minimize rearrangement.Generally higher due to better selectivity.
Purification Fractional distillation to separate isomers.Distillation is typically sufficient.

Visualizations

Synthesis_Workflow_Hydrochlorination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Set up dry glassware start->setup reagents Add 2-methyl-1-hexene and solvent setup->reagents cool Cool to 0°C reagents->cool bubble_hcl Bubble dry HCl gas cool->bubble_hcl monitor Monitor by GC-MS bubble_hcl->monitor Reaction in progress quench Neutralize with NaHCO₃ monitor->quench Reaction complete wash Wash with water and brine quench->wash dry Dry over Na₂SO₄ wash->dry evaporate Remove solvent dry->evaporate distill Fractional Distillation evaporate->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound via hydrochlorination.

Synthesis_Workflow_Thionyl_Chloride cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Set up dry glassware start->setup reagents Add 2-methyl-1-hexanol and solvent setup->reagents cool Cool to 0°C reagents->cool add_socl2 Add Thionyl Chloride cool->add_socl2 reflux Reflux for 1-2 hours add_socl2->reflux monitor Monitor by GC-MS reflux->monitor Reaction in progress quench Quench with ice monitor->quench Reaction complete wash Wash with water, NaHCO₃, brine quench->wash dry Dry over Na₂SO₄ wash->dry evaporate Remove solvent dry->evaporate distill Distillation evaporate->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound from 2-methyl-1-hexanol.

Troubleshooting_Low_Yield cluster_hydro Hydrochlorination Route cluster_socl2 Thionyl Chloride Route start Low Yield of This compound check_route Which synthesis route was used? start->check_route check_isomers Is 2-Chloro-2-methylhexane the major product? check_route->check_isomers Hydrochlorination check_reagents Were reagents fresh and anhydrous? check_route->check_reagents Thionyl Chloride rearrangement Carbocation rearrangement likely occurred. check_isomers->rearrangement Yes incomplete_hydro Incomplete Reaction: - Check HCl source - Increase reaction time/temp check_isomers->incomplete_hydro No optimize_hydro Optimize hydrochlorination: - Lower temperature - Use non-polar solvent rearrangement->optimize_hydro degraded_reagents Degraded SOCl₂ or wet conditions. check_reagents->degraded_reagents No incomplete_socl2 Incomplete Reaction: - Check reflux temperature - Increase reaction time check_reagents->incomplete_socl2 Yes use_fresh Use freshly distilled SOCl₂ and anhydrous conditions. degraded_reagents->use_fresh

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of 1-Chloro-2-methylhexane by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of 1-Chloro-2-methylhexane by fractional distillation.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the fractional distillation of this compound.

Problem Possible Cause(s) Solution(s)
No Distillate Collection 1. Insufficient heating. 2. Leak in the distillation apparatus. 3. Thermometer bulb placed incorrectly. 4. Condenser water is too cold, causing the vapor to solidify.1. Gradually increase the heating mantle temperature. 2. Check all joints and connections for a secure fit. Apply vacuum grease if necessary. 3. Ensure the top of the thermometer bulb is level with the side arm of the distillation head. 4. Reduce the flow rate of the cooling water or use slightly warmer water.
Fluctuating Distillation Temperature 1. Uneven boiling (bumping). 2. Heating rate is too high. 3. Inefficient fractionating column.1. Add boiling chips or a magnetic stir bar to the distillation flask. 2. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. 3. Use a more efficient fractionating column (e.g., Vigreux or packed column) and ensure it is well-insulated.
Poor Separation of Components 1. Distillation rate is too fast. 2. Inadequate fractionating column. 3. Significant azeotrope formation.1. Slow down the distillation rate to one to two drops per second. 2. Use a longer or more efficient fractionating column to increase the number of theoretical plates. 3. While less common for this mixture, consider alternative purification methods like column chromatography if an azeotrope is suspected.
Product Contaminated with Low-Boiling Impurity (e.g., 2-methyl-1-hexene) 1. Inefficient removal of the forerun. 2. Column flooding.1. Collect the initial distillate (forerun) in a separate flask until the temperature stabilizes at the boiling point of the desired product. 2. Reduce the heating rate to prevent the column from flooding with condensate.
Product Contaminated with High-Boiling Impurity (e.g., 2-methyl-1-hexanol) 1. Distilling for too long at the product's boiling point. 2. Overheating the distillation flask.1. Stop the distillation when the temperature begins to rise above the boiling point of this compound. 2. Do not distill to dryness. Leave a small amount of residue in the distillation flask.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

Q2: What are the likely impurities in a synthesis of this compound from 2-methyl-1-hexanol?

The most common impurities include:

  • Unreacted starting material: 2-methyl-1-hexanol (Boiling Point: ~161-162 °C)

  • Elimination byproduct: 2-methyl-1-hexene (B165367) (Boiling Point: ~92 °C) and other isomeric alkenes.

  • Di-chlorinated byproducts: Dichloro-methylhexanes (Boiling points will be significantly higher).

Q3: Why is fractional distillation necessary for the purification of this compound?

Fractional distillation is required to separate this compound from impurities with close boiling points, particularly the starting material, 2-methyl-1-hexanol. Simple distillation would not provide adequate separation.

Q4: How do I choose the right fractionating column?

For good separation of this compound from 2-methyl-1-hexanol, a Vigreux column is a suitable choice for laboratory scale. If very high purity is required, a packed column (e.g., with Raschig rings or metal sponges) can provide more theoretical plates and better separation.

Q5: What is the ideal distillation rate?

A slow and steady distillation rate of 1-2 drops per second is recommended. This allows for proper equilibrium to be established within the fractionating column, leading to better separation.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound (Product) C₇H₁₅Cl134.65~145-155 (estimated)
2-methyl-1-hexanol (Starting Material)C₇H₁₆O116.20161-162[1][2][3]
2-methyl-1-hexene (Byproduct)C₇H₁₄98.1992[4]
2-chloro-2-methylhexane (B1597336) (Isomer)C₇H₁₅Cl134.65140

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the procedure for purifying crude this compound, likely containing unreacted 2-methyl-1-hexanol and 2-methyl-1-hexene.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Fractionating column (Vigreux or packed)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Magnetic stirrer and stir bar (or boiling chips)

  • Clamps and stands

  • Insulating material (glass wool or aluminum foil)

  • Vacuum grease

Procedure:

  • Apparatus Setup:

    • Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed, using a thin layer of vacuum grease if necessary.

    • Position the thermometer correctly, with the top of the bulb level with the bottom of the side-arm leading to the condenser.

    • Insulate the fractionating column and the distillation head with glass wool or aluminum foil to minimize heat loss.

    • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.

  • Distillation Process:

    • Begin stirring and gently heat the distillation flask using the heating mantle.

    • Observe the vapor rising slowly through the fractionating column.

    • Forerun Collection: Collect the initial distillate, which will be enriched in the low-boiling impurity (2-methyl-1-hexene, BP ~92 °C), in a separate receiving flask. The temperature should remain relatively constant during this phase.

    • Product Collection: Once the temperature begins to rise, change the receiving flask. The temperature will then stabilize again at the boiling point of this compound (estimated ~145-155 °C). Collect this fraction as the purified product.

    • Final Fraction: When the temperature starts to rise again, or if the distillation rate drops significantly, stop the distillation. The remaining liquid in the distillation flask will be enriched in the high-boiling impurity (2-methyl-1-hexanol, BP ~161-162 °C).

  • Shutdown:

    • Turn off the heating mantle and allow the apparatus to cool down before disassembling.

Visualization

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_process Distillation Process crude_sample Crude this compound in Distilling Flask fractionating_column Fractionating Column crude_sample->fractionating_column Vaporizes heat Apply Heat distillation_head Distillation Head with Thermometer fractionating_column->distillation_head condenser Condenser distillation_head->condenser receiving_flasks Receiving Flasks condenser->receiving_flasks Condenses collect_forerun Collect Forerun (Low-Boiling Impurities) heat->collect_forerun Temp Plateau 1 (~92°C) collect_product Collect Product Fraction (this compound) collect_forerun->collect_product Temp Rises, then Plateau 2 (~145-155°C) stop_distillation Stop Distillation (High-Boiling Residue) collect_product->stop_distillation Temp Rises Again (>155°C)

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 1-Chloro-2-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-2-methylhexane. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary industrial and laboratory methods for the synthesis of this compound include:

  • Free Radical Chlorination of 2-Methylhexane (B165397): This method involves the reaction of 2-methylhexane with chlorine gas (Cl₂) under UV light or heat. It is often used in industrial settings but is known for its lack of selectivity.[1][2]

  • From 2-Methyl-1-hexanol: This involves the conversion of the primary alcohol 2-methyl-1-hexanol to the corresponding alkyl chloride using reagents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl).[3][4]

  • Hydrochlorination of 2-Methyl-1-hexene (B165367): This is an electrophilic addition reaction where hydrogen chloride (HCl) is added across the double bond of 2-methyl-1-hexene.

Q2: Why is the free radical chlorination of 2-methylhexane often problematic in terms of product purity?

A2: Free radical chlorination is notoriously unselective.[1] The chlorine radical can abstract a hydrogen atom from any of the carbon atoms in the 2-methylhexane chain. Since 2-methylhexane has primary, secondary, and tertiary hydrogens, this leads to a mixture of all possible monochlorinated isomers, as well as dichlorinated and polychlorinated products.[1][2][5]

Q3: What are the expected side products when synthesizing this compound from 2-Methyl-1-hexanol?

A3: When using thionyl chloride (SOCl₂), side reactions can include the formation of dialkyl sulfites and rearrangements, although the Sₙi mechanism often leads to retention of configuration.[3] With concentrated hydrochloric acid, the reaction proceeds through a primary carbocation which is highly prone to rearrangement (hydride shift) to form more stable secondary and tertiary carbocations. This results in the formation of isomeric chlorides such as 2-Chloro-2-methylhexane and other positional isomers.

Q4: Can carbocation rearrangements occur during the hydrochlorination of 2-methyl-1-hexene?

A4: Yes. The addition of HCl to 2-methyl-1-hexene initially forms a secondary carbocation. This carbocation can undergo a hydride shift to form a more stable tertiary carbocation, leading to the formation of 2-Chloro-2-methylhexane as a major side product, in addition to the expected Markovnikov product, 2-Chloro-2-methylhexane.[6][7][8]

Troubleshooting Guides

Issue 1: Low yield of this compound and a complex mixture of isomers from Free Radical Chlorination.
  • Question: My free radical chlorination of 2-methylhexane resulted in a low yield of the desired product and multiple peaks on my GC analysis. How can I improve the selectivity?

  • Answer:

    • Control Stoichiometry: Use a large excess of 2-methylhexane relative to chlorine gas. This statistically increases the probability of a chlorine radical colliding with a 2-methylhexane molecule rather than a monochlorinated product, thus reducing polychlorination.

    • Lower Reaction Temperature: Lowering the temperature can slightly increase the selectivity for the most reactive C-H bond (tertiary > secondary > primary), but the effect is often minimal for chlorination.

    • Alternative Halogenating Agents: For better selectivity, consider using bromination (Br₂/UV light) followed by a subsequent conversion to the chloride if necessary. Bromination is significantly more selective for the most substituted carbon.[2]

    • Purification: Be prepared for a difficult purification process. Fractional distillation is often required to separate the isomeric products, which may have very close boiling points.

Issue 2: Formation of unexpected isomeric chlorides when starting from 2-Methyl-1-hexanol.
  • Question: I am trying to synthesize this compound from 2-methyl-1-hexanol using concentrated HCl, but I am observing significant amounts of 2-Chloro-2-methylhexane and other isomers. Why is this happening and how can I prevent it?

  • Answer:

    • Underlying Cause: The reaction of primary alcohols with concentrated HCl proceeds via an Sₙ1-like mechanism involving a primary carbocation intermediate. This primary carbocation is highly unstable and readily rearranges via a 1,2-hydride shift to form more stable secondary and tertiary carbocations. These rearranged carbocations are then attacked by the chloride ion, leading to a mixture of isomeric chlorides.

    • Recommended Solution: To avoid carbocation rearrangements, use a reagent that promotes an Sₙ2-type mechanism. Thionyl chloride (SOCl₂) in the presence of a non-nucleophilic base like pyridine (B92270) is an excellent choice for converting primary alcohols to alkyl chlorides with minimal rearrangement. The pyridine neutralizes the HCl produced, preventing it from catalyzing rearrangement reactions.

Data Presentation

Predicted Product Distribution in the Free Radical Chlorination of 2-Methylhexane at 25°C

The following table estimates the relative abundance of the different monochlorinated isomers of 2-methylhexane. The calculation is based on the number of hydrogens at each position and their relative reactivity (tertiary ≈ 5.0, secondary ≈ 3.8, primary ≈ 1.0).

Product NamePosition of ChlorinationType of HydrogenNumber of HydrogensRelative ReactivityCalculated % Yield
This compound C1Primary31.0~10%
2-Chloro-2-methylhexaneC2Tertiary15.0~17%
3-Chloro-2-methylhexaneC3Secondary23.8~25%
4-Chloro-2-methylhexaneC4Secondary23.8~25%
5-Chloro-2-methylhexaneC5Secondary23.8~25%
1-Chloro-5-methylhexaneC6Primary31.0~10%
Note: These are estimated values and the actual distribution may vary with reaction conditions.

Experimental Protocols

Synthesis of this compound from 2-Methyl-1-hexanol using Thionyl Chloride
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl and SO₂ gas).

  • Reagents: In the flask, place 2-methyl-1-hexanol (1 equivalent) and dry pyridine (1.2 equivalents) in a dry, non-polar solvent such as diethyl ether or dichloromethane.

  • Reaction: Cool the flask in an ice bath. Add thionyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred solution.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice to quench any unreacted thionyl chloride.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water, dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.

Mandatory Visualization

Side_Product_Formation cluster_synthesis Synthesis Routes for this compound cluster_products Products and Side Products 2-Methylhexane 2-Methylhexane This compound This compound 2-Methylhexane->this compound Cl2, UV light Isomeric Monochlorohexanes Isomeric Monochlorohexanes 2-Methylhexane->Isomeric Monochlorohexanes Cl2, UV light (Low Selectivity) Polychlorinated Hexanes Polychlorinated Hexanes 2-Methylhexane->Polychlorinated Hexanes Excess Cl2 2-Methyl-1-hexanol 2-Methyl-1-hexanol 2-Methyl-1-hexanol->this compound SOCl2 / Pyridine Rearranged Chlorides Rearranged Chlorides 2-Methyl-1-hexanol->Rearranged Chlorides Conc. HCl (Carbocation Rearrangement) 2-Methyl-1-hexene 2-Methyl-1-hexene 2-Methyl-1-hexene->this compound HCl (Markovnikov) 2-Methyl-1-hexene->Rearranged Chlorides HCl (Carbocation Rearrangement)

Caption: Synthetic pathways to this compound and the formation of major side products.

References

Troubleshooting Grignard reaction initiation with "1-Chloro-2-methylhexane"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Grignard Reaction Troubleshooting

Topic: Troubleshooting Grignard Reaction Initiation with "1-Chloro-2-methylhexane"

This guide provides targeted advice for researchers, scientists, and drug development professionals encountering difficulties with Grignard reaction initiation, particularly when using challenging substrates like this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with this compound not starting?

A1: The primary obstacle is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which prevents the reaction with the alkyl halide.[1] Alkyl chlorides, especially sterically hindered ones like this compound, are less reactive than their bromide or iodide counterparts, making initiation more difficult.[2][3] Success requires rigorous anhydrous conditions and effective magnesium activation.[1][4]

Q2: What are the visual signs of a successful Grignard initiation?

A2: A successful initiation is marked by several key indicators:

  • Exotherm: A noticeable increase in temperature or spontaneous boiling of the solvent.[1]

  • Color Change: The disappearance of the color of a chemical activator like iodine (from brown/purple to colorless).[1][5]

  • Turbidity: The appearance of a cloudy, grey, or brownish mixture.[1]

  • Gas Evolution: Bubbling may be observed if using an activator like 1,2-dibromoethane (B42909), which produces ethylene (B1197577) gas.[1]

Q3: Can I use diethyl ether, or is THF required for this substrate?

A3: Tetrahydrofuran (THF) is generally the preferred solvent for less reactive alkyl chlorides.[3][6] Its higher boiling point allows for heating to facilitate initiation, and its greater solvating power helps to stabilize the Grignard reagent through complexation.[6]

Q4: My reaction started but then turned dark and cloudy, and my yield is low. What happened?

A4: A dark, cloudy appearance and low yield can indicate the formation of side products.[2] The most common side reaction is Wurtz coupling, where the newly formed Grignard reagent reacts with unreacted this compound to form a homocoupled dimer (R-R).[7][8][9] This is often caused by high local concentrations of the alkyl halide or elevated reaction temperatures.[9][10]

In-Depth Troubleshooting Guide

Issue: Complete Failure to Initiate

Your reaction mixture remains clear, with no temperature increase or other signs of reaction after adding a portion of the alkyl halide.

Potential Causes & Solutions:

  • Presence of Moisture: Grignard reagents are potent bases and react readily with water.[4]

    • Solution: All glassware must be rigorously dried, either in an oven (>120°C) overnight or by flame-drying under vacuum and cooling under an inert atmosphere (Nitrogen or Argon).[11] Solvents must be anhydrous grade and preferably dried over a suitable agent like sodium/benzophenone or molecular sieves.

  • Passive Magnesium Surface: The MgO layer is preventing the reaction.

    • Solution 1 (Mechanical Activation): Before adding solvent, use a dry glass rod to crush some of the magnesium turnings against the bottom of the flask.[1][5] This exposes a fresh, oxide-free surface. Using an ultrasonic bath can also help clean the metal surface.[5][12]

    • Solution 2 (Chemical Activation): Add a small chemical activator to the magnesium suspension before adding the alkyl halide. Common activators are listed in the table below. A small crystal of iodine or a few drops of 1,2-dibromoethane are standard choices.[1][5]

  • Low Reactivity of Alkyl Chloride: this compound is inherently slow to react.

    • Solution: After adding a small portion of the alkyl halide, gently warm the mixture with a heat gun.[13] If initiation occurs, the reaction's exothermic nature should sustain it. If not, consider using an "entrainment agent," which is a more reactive halide (like ethyl bromide) added in a small amount along with your substrate to kickstart the reaction.[5]

Issue: Wurtz Coupling and Low Yields

The reaction initiates, but the final yield of the desired product is low, and you may isolate a C14 hydrocarbon byproduct.

Potential Causes & Solutions:

  • High Local Halide Concentration: Adding the alkyl halide too quickly creates high local concentrations, favoring the Wurtz coupling side reaction.[9]

    • Solution: Add the this compound solution dropwise via an addition funnel. The addition rate should be controlled to maintain a steady, gentle reflux without excessive external heating.[9][13]

  • Elevated Reaction Temperature: While some heat may be needed for initiation, high temperatures accelerate the Wurtz coupling reaction.[9]

    • Solution: Once the reaction is initiated, maintain a controlled temperature. If the reaction becomes too vigorous, use a water or ice bath for cooling.[11]

Data Presentation: Comparison of Initiation Methods

The following table summarizes common activation techniques that can be applied to challenging Grignard reactions.

Activation MethodReagents/ProcedureTypical ConditionsKey Indicators & Notes
Iodine (I₂) Activation 1-2 small crystals of I₂Add to dry Mg turnings before solvent.Disappearance of purple/brown iodine color indicates activation.[1][5] Use sparingly to avoid side reactions.[13]
1,2-Dibromoethane (DBE) ~5 mol% relative to halideAdd a few drops to Mg suspension in THF.Vigorous bubbling (ethylene gas) and heat generation.[1][5] Highly effective for cleaning the Mg surface.
Mechanical Grinding Crush Mg turnings with a glass rod.Perform on dry Mg under inert gas before solvent addition.Physically exposes fresh metal surface.[12] Simple and avoids chemical contaminants.
Sonication Place flask in an ultrasonic bath.Sonicate Mg suspension in solvent for 15-30 min.Cleans the oxide layer via cavitation.[5][12] Non-invasive method.
Entrainment Add a small amount (~5-10 mol%) of a reactive halide (e.g., EtBr) with the primary halide.Co-add with this compound.The more reactive halide forms its Grignard first, which helps sustain the reaction.[5]
DIBAL-H Activation Small amount of diisobutylaluminum hydride.Add to Mg suspension; dries solvent and activates Mg.Allows for initiation at lower temperatures (e.g., <20°C).[14][15]

Experimental Protocols

Protocol: Initiating Grignard Formation with this compound

1. Glassware and Reagent Preparation:

  • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a constant stream of dry nitrogen or argon.
  • Ensure magnesium turnings are fresh and have a metallic luster.[2]
  • Use anhydrous grade THF, preferably from a solvent purification system or freshly distilled from sodium/benzophenone.

2. Reaction Setup:

  • Place magnesium turnings (1.2 equivalents) in the cooled flask.
  • Add 1-2 small crystals of iodine. The flask may be gently warmed under the inert atmosphere until the iodine sublimes, coating the turnings.[5] Allow to cool.
  • Add enough anhydrous THF to cover the magnesium.
  • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

3. Initiation and Reaction:

  • Begin vigorous stirring.
  • Add a small aliquot (~5-10%) of the this compound solution to the magnesium suspension.
  • Observe for signs of initiation (gentle bubbling, warming, loss of iodine color). If no reaction occurs within 5-10 minutes, gently warm the bottom of the flask with a heat gun until boiling begins, then remove the heat.
  • If initiation is still unsuccessful, add 3-5 drops of 1,2-dibromoethane to the flask.
  • Once the reaction is sustained (as evidenced by gentle reflux), begin the dropwise addition of the remaining alkyl chloride solution at a rate that maintains a steady but controllable reflux.[9]
  • After the addition is complete, continue stirring the mixture. Gentle heating may be required to maintain reflux for an additional 1-2 hours to ensure complete reaction.[2] The final mixture should appear as a cloudy, grey-brown suspension.

Mandatory Visualization

Below is a troubleshooting workflow for Grignard reaction initiation.

Grignard_Troubleshooting start Reaction Fails to Initiate q_dry Are glassware and solvents rigorously dry? start->q_dry s_dry Action: Flame-dry glassware under vacuum. Use anhydrous solvent from a fresh source. q_dry->s_dry No q_mg Is the Mg surface active? q_dry->q_mg Yes s_dry->q_mg s_mg_mech Action: Crush Mg turnings with a dry glass rod or use an ultrasonic bath. q_mg->s_mg_mech No s_mg_chem Action: Add a chemical activator (e.g., I₂, 1,2-dibromoethane). q_mg->s_mg_chem No q_conditions Are reaction conditions energetic enough for the alkyl chloride? q_mg->q_conditions Yes s_mg_mech->q_conditions s_mg_chem->q_conditions s_heat Action: Gently warm the flask with a heat gun to initiate. q_conditions->s_heat No s_entrain Action: Consider using an entrainment agent like EtBr. q_conditions->s_entrain No success Reaction Initiates Successfully q_conditions->success Yes s_heat->success s_entrain->success

Caption: Troubleshooting workflow for Grignard reaction initiation.

References

Preventing E2 elimination in "1-Chloro-2-methylhexane" substitution reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with substitution reactions of 1-chloro-2-methylhexane, focusing on the prevention of the competing E2 elimination reaction.

Frequently Asked Questions (FAQs)

Q1: Why is E2 elimination a significant competing reaction with SN2 for this compound?

A1: this compound is a primary alkyl halide, which typically favors the SN2 pathway due to relatively low steric hindrance at the alpha-carbon (the carbon bonded to the chlorine). However, the presence of a methyl group on the beta-carbon (the adjacent carbon) introduces steric bulk. This steric hindrance can make it more difficult for a nucleophile to access the alpha-carbon for a backside attack (required for SN2) and can promote the E2 elimination pathway, where a base abstracts a proton from the beta-carbon.[1][2][3]

Q2: What is the primary product expected in the reaction of this compound with a strong, non-bulky nucleophile?

A2: With a strong, non-bulky nucleophile, the major product is expected to be the SN2 substitution product.[1] Primary alkyl halides, even with some beta-substitution, will predominantly undergo substitution unless a sterically hindered base is used.[4]

Q3: How does the choice of solvent affect the SN2/E2 competition for this substrate?

A3: The choice of solvent plays a crucial role. Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for SN2 reactions.[5][6] These solvents solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it more "naked" and reactive for a backside attack.[6] Polar protic solvents (e.g., water, ethanol) can favor E2 elimination.[5]

Q4: Will increasing the reaction temperature favor the desired SN2 product?

A4: No, increasing the temperature generally favors the elimination (E2) reaction over the substitution (SN2) reaction.[7] Elimination reactions are entropically favored, and this effect is more pronounced at higher temperatures. Therefore, to favor the SN2 product, it is advisable to run the reaction at a lower temperature.[7]

Troubleshooting Guide: Minimizing E2 Elimination

This guide addresses common issues encountered during substitution reactions with this compound that lead to an increased yield of the E2 elimination product.

Problem Potential Cause Recommended Solution
High yield of alkene (elimination) product The nucleophile being used is too basic and/or sterically hindered.Switch to a less basic, non-bulky nucleophile. For example, use iodide (I⁻), azide (B81097) (N₃⁻), or cyanide (CN⁻) instead of alkoxides like ethoxide or tert-butoxide.[1][4]
Significant elimination even with a good nucleophile The reaction temperature is too high.Lower the reaction temperature. Substitution reactions are generally favored at lower temperatures compared to elimination reactions.[7]
Low overall reaction rate and a mixture of products The solvent is not optimal for an SN2 reaction.Use a polar aprotic solvent such as DMSO, DMF, or acetonitrile. These solvents enhance the nucleophilicity of the attacking species, favoring the SN2 pathway.[5][6]
Elimination product is still the major product despite changes The base is too strong and bulky.If a basic nucleophile is required, use a less sterically hindered one. For instance, methoxide (B1231860) is less bulky than tert-butoxide.[4]

Experimental Protocols

General Protocol for an SN2 Reaction on this compound:

  • Solvent Selection: Choose a polar aprotic solvent such as anhydrous dimethylformamide (DMF) or acetonitrile.

  • Nucleophile Preparation: Dissolve the sodium or potassium salt of the desired non-bulky nucleophile (e.g., sodium iodide, sodium azide) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In a separate flask, dissolve this compound in the same anhydrous polar aprotic solvent.

  • Reaction Execution: Slowly add the nucleophile solution to the this compound solution at a controlled, low temperature (e.g., 0 °C to room temperature).

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction mixture with water and extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography or distillation.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for optimizing the reaction conditions to favor SN2 substitution over E2 elimination for this compound.

G start Start: High E2 Product Yield check_nucleophile Is the nucleophile strong and non-bulky? start->check_nucleophile change_nucleophile Action: Use a strong, non-bulky nucleophile (e.g., I-, N3-, CN-) check_nucleophile->change_nucleophile No check_temperature Is the reaction temperature low? check_nucleophile->check_temperature Yes change_nucleophile->check_temperature lower_temperature Action: Lower the reaction temperature check_temperature->lower_temperature No check_solvent Is the solvent polar aprotic? check_temperature->check_solvent Yes lower_temperature->check_solvent change_solvent Action: Use a polar aprotic solvent (e.g., DMSO, DMF) check_solvent->change_solvent No end Result: Maximized SN2 Product check_solvent->end Yes change_solvent->end

References

Technical Support Center: Improving Regioselectivity of Reactions with 1-Chloro-2-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloro-2-methylhexane. The focus is on improving the regioselectivity of substitution and elimination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

A1: As a secondary alkyl halide, this compound can undergo both nucleophilic substitution (S\N1 and S\N2) and elimination (E1 and E2) reactions. The predominant pathway is highly dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.

Q2: How does steric hindrance affect the reactivity of this compound?

A2: The methyl group at the C2 position introduces steric hindrance around the electrophilic carbon (C1). This hindrance significantly impacts the reaction mechanism. For S\N2 reactions, which require backside attack, the steric bulk slows down the reaction rate compared to a primary alkyl halide. For elimination reactions, this steric hindrance can influence the regiochemical outcome (see Zaitsev vs. Hofmann elimination).

Q3: What is the difference between Zaitsev's rule and Hofmann's rule in the context of elimination reactions with this compound?

A3: Zaitsev's rule states that in an elimination reaction, the more substituted (and generally more stable) alkene will be the major product. For this compound, this would be 2-methylhex-1-ene. Hofmann's rule, conversely, predicts the formation of the less substituted alkene as the major product, which in this case would be 2-methylhex-2-ene. The outcome is primarily determined by the steric bulk of the base used.

Q4: How can I favor the substitution product over the elimination product?

A4: To favor substitution, use a good, non-bulky nucleophile that is a weak base. For example, halides (I⁻, Br⁻), cyanide (CN⁻), or azide (B81097) (N₃⁻) in a polar aprotic solvent like DMSO or acetone (B3395972) will favor the S\N2 pathway. Lower temperatures also generally favor substitution over elimination.

Q5: What conditions should I use to favor the elimination product?

A5: To favor elimination, a strong, bulky base is recommended. Higher temperatures also significantly favor elimination reactions over substitution.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Substitution Product (S\N2)

Possible Cause: Competition from elimination reactions (E2). This is common for secondary alkyl halides, especially with strong bases.

Troubleshooting Steps:

  • Choice of Nucleophile: Switch to a less basic nucleophile. For example, if you are using an alkoxide, consider using a halide or cyanide.

  • Solvent: Ensure you are using a polar aprotic solvent (e.g., DMSO, DMF, acetone). Protic solvents can stabilize the carbocation in S\N1/E1 pathways and can solvate the nucleophile, reducing its effectiveness in S\N2.

  • Temperature: Lower the reaction temperature. Substitution reactions have a lower activation energy than elimination reactions, so decreasing the temperature will favor the S\N2 pathway.

Issue 2: Undesired Regioisomer in Elimination Reaction (Controlling Zaitsev vs. Hofmann)

Possible Cause: The choice of base is not optimal for the desired alkene.

Troubleshooting Steps:

  • To Favor the Zaitsev Product (2-methylhex-1-ene): Use a small, strong base. Examples include sodium ethoxide (NaOEt) or sodium methoxide (B1231860) (NaOMe) in ethanol. These bases are less sterically hindered and can more easily abstract the more hindered proton at C2.

  • To Favor the Hofmann Product (2-methylhex-2-ene): Employ a bulky, sterically hindered base. Common examples include potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA). The large size of these bases makes it difficult to access the internal proton, leading to preferential abstraction of the less hindered terminal proton.

Quantitative Data

The following table summarizes the expected product distribution for the elimination of a secondary alkyl halide, analogous to this compound, with different bases. The ratios are illustrative and can vary with specific reaction conditions.

SubstrateBaseSolventTemperature (°C)Major Product(s)Zaitsev:Hofmann Ratio (Approximate)
2-BromopentaneSodium EthoxideEthanol552-Pentene (Zaitsev)75:25
2-BromopentanePotassium tert-butoxidetert-Butanol551-Pentene (Hofmann)28:72
2-BromobutaneSodium EthoxideEthanol252-Butene (Zaitsev)81:19
2-BromobutanePotassium tert-butoxidetert-Butanol251-Butene (Hofmann)47:53

Data is generalized from studies on similar secondary alkyl halides.

Experimental Protocols

Protocol 1: Synthesis of 2-methylhex-1-ene (Zaitsev Product) via E2 Elimination

Objective: To synthesize the more substituted alkene from this compound.

Materials:

  • This compound

  • Sodium ethoxide

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a dry 100 mL round-bottom flask, dissolve 2.7 g of sodium ethoxide in 40 mL of anhydrous ethanol.

  • Add 5.0 g of this compound to the flask.

  • Attach a reflux condenser and heat the mixture to reflux for 2 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of cold water and transfer to a separatory funnel.

  • Extract the product with two 30 mL portions of diethyl ether.

  • Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent by simple distillation.

  • Purify the resulting alkene by fractional distillation, collecting the fraction boiling around 93-95 °C.

Protocol 2: Synthesis of 2-methylhex-2-ene (Hofmann Product) via E2 Elimination

Objective: To synthesize the less substituted alkene from this compound.

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous tert-butanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a dry 100 mL round-bottom flask, dissolve 4.5 g of potassium tert-butoxide in 50 mL of anhydrous tert-butanol.

  • Add 5.0 g of this compound to the flask.

  • Attach a reflux condenser and heat the mixture to reflux for 3 hours.

  • Follow steps 4-10 from Protocol 1 for workup and purification. The expected boiling point of 2-methylhex-2-ene is around 96-98 °C.

Visualizations

reaction_pathways sub This compound sn2 Substitution Product (S N 2) sub->sn2 Strong, non-bulky nucleophile (e.g., NaCN) Polar aprotic solvent Low temperature e2z Zaitsev Product (2-methylhex-1-ene) sub->e2z Strong, small base (e.g., NaOEt) High temperature e2h Hofmann Product (2-methylhex-2-ene) sub->e2h Strong, bulky base (e.g., KOtBu) High temperature

Caption: Reaction pathways of this compound.

troubleshooting_workflow start Undesired Product Ratio q1 Is elimination the major product when substitution is desired? start->q1 a1_yes Use a less basic nucleophile and lower the temperature. q1->a1_yes Yes q2 Is the Zaitsev product favored when the Hofmann product is desired? q1->q2 No a2_yes Use a bulky base (e.g., KOtBu). q2->a2_yes Yes q3 Is the Hofmann product favored when the Zaitsev product is desired? q2->q3 No a3_yes Use a small base (e.g., NaOEt). q3->a3_yes Yes

Caption: Troubleshooting workflow for regioselectivity issues.

Technical Support Center: 1-Chloro-2-methylhexane Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 1-Chloro-2-methylhexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning the synthesis from laboratory scale to pilot or production scale. The primary synthetic route covered is the chlorination of 2-methylhexan-1-ol (B1580601) using thionyl chloride (SOCl₂).

Frequently Asked Questions (FAQs)

A1: This is a classic and critical scale-up challenge related to heat transfer. The fundamental reason is the change in the surface-area-to-volume ratio.[1]

  • Why it happens: As you increase the reactor volume, the volume (which generates heat) increases by a cube function (V ∝ r³), while the surface area of the reactor (which dissipates heat) only increases by a square function (A ∝ r²). This means larger reactors have a significantly lower capacity to dissipate heat per unit of volume. A reaction that was easily controlled in a lab flask can quickly become a dangerous thermal runaway in a large reactor.[1] The reaction of alcohols with thionyl chloride is exothermic, releasing heat that must be effectively removed.[2]

  • What to do:

    • Perform Reaction Calorimetry: Before scaling up, use a reaction calorimeter to determine the heat of reaction and the maximum rate of heat release.[3] This data is essential for modeling the thermal behavior in a larger reactor and ensuring your cooling system is adequate.[3]

    • Control Reagent Addition: Do not add the thionyl chloride all at once. A slow, controlled addition rate is crucial. The rate of addition should be dictated by the reactor's ability to remove the heat generated.

    • Ensure Adequate Cooling: Verify that the cooling jacket of the reactor has sufficient capacity. Monitor the inlet and outlet temperatures of the cooling fluid.

    • Improve Agitation: Poor mixing can create localized hot spots. Ensure the agitation is sufficient to maintain a uniform temperature throughout the reaction mass.

Q2: The reaction seems sluggish or incomplete on a larger scale, even though I'm using the same reaction time. What could be the cause?

A2: This issue often points to mass transfer or mixing limitations, which become more pronounced at a larger scale.[4]

  • Why it happens: In the lab, mixing is often highly efficient. In a large reactor, achieving the same level of homogeneity is challenging.[5] If the thionyl chloride is not effectively dispersed, the reaction will only occur where the reactants are in contact, leading to a lower overall reaction rate. Mixing time increases with reactor volume; a 100-fold increase in volume can result in a nearly 5-fold increase in the time required to achieve 95% homogeneity.[6]

  • What to do:

    • Optimize Agitation: The choice of impeller, its position, and the agitation speed are critical. For stirred-tank reactors, ensure the impeller design (e.g., Rushton turbine) and speed are appropriate for the viscosity and volume of your reaction mixture to achieve turbulent flow.[7]

    • Evaluate Baffling: Proper baffling in the reactor is essential to prevent vortexing and promote effective top-to-bottom mixing.[7]

    • Consider Subsurface Addition: Introducing one reagent below the surface of the other can sometimes improve initial dispersion and reaction rates.

    • Monitor the Reaction: Use in-process controls (e.g., GC, IR spectroscopy) to track the disappearance of the starting material (2-methylhexan-1-ol) rather than relying on a fixed reaction time.[8]

Q3: I'm observing a higher level of impurities, such as 2-methyl-1-hexene (B165367) and dichlorinated byproducts, in my scaled-up batch. How can I minimize these?

A3: Impurity profiles often change during scale-up due to issues with temperature control and localized concentrations of reagents.

  • Why it happens:

    • Elimination (Alkene Formation): Localized hot spots, caused by poor heat removal or inadequate mixing, can favor the elimination side reaction (E2 mechanism) to form 2-methyl-1-hexene. The HCl generated as a byproduct can also catalyze dehydration at elevated temperatures.

    • Dichlorinated Byproducts: Poor mixing can lead to regions with a high local concentration of thionyl chloride, potentially leading to over-reaction or side reactions with impurities.

  • What to do:

    • Strict Temperature Control: Maintain the optimal reaction temperature. A temperature runaway, even a minor one, can significantly increase side-product formation.

    • Slow Reagent Addition: A slow, controlled addition of thionyl chloride ensures it reacts as it is added, preventing high local concentrations.

    • Use of a Base (Optional): In some cases, a mild, non-nucleophilic base like pyridine (B92270) can be added to scavenge the HCl byproduct, which can minimize acid-catalyzed side reactions.[9] However, this changes the reaction mechanism from Sₙi (retention) to Sₙ2 (inversion) and adds a separation step to remove the pyridinium (B92312) hydrochloride salt.[9][10]

Q4: What are the key safety considerations when handling large quantities of thionyl chloride (SOCl₂)?

A4: Thionyl chloride is a highly reactive, toxic, and corrosive substance that requires strict handling procedures.[11][12]

  • Reaction with Water: SOCl₂ reacts violently and exothermically with water, releasing toxic and corrosive gases (SO₂ and HCl).[2][10] All equipment must be scrupulously dried before use. The work area should be free of excess moisture.

  • Personal Protective Equipment (PPE): Full protective gear is mandatory. This includes a chemical-resistant suit, gloves (neoprene or PVC), boots, and full-face protection (face shield and goggles).[13][14] A respirator with acid gas cartridges or a self-contained breathing apparatus (SCBA) should be used, especially during transfers.[11]

  • Ventilation: All operations must be conducted in a well-ventilated area, preferably within a fume hood or a contained system with dedicated exhaust.[12]

  • Spill Management: Have appropriate spill control materials ready, such as dry sand or sodium bicarbonate. Never use water to clean up a thionyl chloride spill.

  • Quenching: Excess thionyl chloride must be quenched carefully. A slow addition of the reaction mixture to a cold, stirred solution (e.g., dilute sodium hydroxide (B78521) or sodium bicarbonate) is a common method.[15] Alternatively, for water-sensitive products, excess SOCl₂ can be removed by vacuum distillation into a cold trap.[16]

Q5: My yield has decreased significantly upon moving from a 1L flask to a 50L reactor. What are the likely culprits?

A5: A drop in yield during scale-up is a common problem that can be attributed to a combination of the factors discussed above.

  • Poor Temperature Control: Increased side reactions due to overheating can consume starting material and reduce the yield of the desired product.

  • Incomplete Reaction: Mass transfer and mixing limitations may prevent the reaction from reaching completion in the allotted time.[4]

  • Work-up and Isolation Issues: Handling larger volumes can introduce new challenges. For example, phase separations in a large separatory funnel or reactor may be less efficient, leading to loss of product in the aqueous layer.

  • Byproduct Management: The gaseous byproducts (SO₂ and HCl) must be effectively vented and scrubbed.[17] If pressure builds up, it can affect the reaction equilibrium or create a hazardous situation.

Troubleshooting Guide

SymptomPossible Cause(s)Recommended Action(s)
Uncontrolled Exotherm / Temperature Spike 1. Reagent addition is too fast. 2. Inadequate cooling capacity.[1] 3. Poor mixing leading to hot spots.1. Reduce the addition rate of thionyl chloride. 2. Perform reaction calorimetry to quantify heat flow and verify cooling capacity.[3] 3. Increase agitation speed; check impeller and baffle configuration.[7]
Low or Stalled Conversion 1. Poor mixing / mass transfer limitation.[4] 2. Reaction temperature is too low. 3. Inactive or low-quality reagents.1. Optimize agitation parameters (speed, impeller type).[18] 2. Verify temperature probes are accurate and maintain the target temperature. 3. Use in-process controls (e.g., GC) to monitor conversion.[8]
Increased Impurity Levels (e.g., alkenes) 1. High reaction temperature or localized hot spots. 2. High local concentration of reagents.1. Improve temperature control and mixing. 2. Slow down the addition of thionyl chloride. 3. Consider using a base like pyridine to scavenge HCl byproduct.[9]
Vigorous/Uncontrolled Off-Gassing 1. Reaction temperature is too high, increasing reaction rate. 2. Reagent addition is too fast. 3. Inadequate pressure relief/scrubbing system.1. Reduce reaction temperature. 2. Slow the addition rate to control the rate of gas evolution. 3. Ensure the off-gas system is properly designed to handle the maximum gas flow rate.
Product Decomposition During Work-up 1. Quench procedure is too aggressive (e.g., adding water too quickly). 2. High temperatures during solvent removal.1. Add the reaction mixture slowly to a cold, stirred quenching solution.[15] 2. Use vacuum distillation at a lower temperature to remove solvents.

Experimental Protocols

Protocol 1: Reaction Calorimetry for Heat Flow Determination

Objective: To determine the total heat of reaction and the rate of heat release for the reaction of 2-methylhexan-1-ol with thionyl chloride to inform safe scale-up.

Methodology:

  • Calibration: Calibrate the reaction calorimeter by generating a known amount of heat and measuring the thermal response to determine the overall heat transfer coefficient (U).[3]

  • Charging: Charge the reactor with 2-methylhexan-1-ol and a suitable solvent (e.g., toluene).

  • Dosing: Set the reactor to the desired reaction temperature (e.g., 25°C). Add a known amount of thionyl chloride at a constant, controlled rate.

  • Data Acquisition: Continuously monitor the temperature of the reaction mass (Tr) and the cooling jacket (Tj). The heat flow is calculated in real-time based on the temperature difference and the heat transfer coefficient.

  • Analysis: Integrate the heat flow over time to determine the total heat of reaction (ΔH_rxn). The peak heat flow determines the maximum cooling duty required from the plant-scale reactor.

Protocol 2: Scaled-Up Synthesis of this compound (50L Reactor)

Objective: To safely synthesize this compound on a 50L scale.

Methodology:

  • Reactor Preparation: Ensure the 50L glass-lined reactor is clean and completely dry. Perform a nitrogen purge to ensure an inert atmosphere.

  • Charging: Charge the reactor with 2-methylhexan-1-ol (e.g., 10 kg) and an anhydrous solvent (e.g., 20 L toluene) via a charging port.

  • Cooling & Agitation: Start the agitator to ensure good mixing. Cool the reactor contents to the target starting temperature (e.g., 15-20°C) using the cooling jacket.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (e.g., 1.2 equivalents) via a dosing pump over 2-4 hours. Monitor the internal temperature closely. The addition rate should be adjusted to ensure the temperature does not exceed the set limit (e.g., 25°C).

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at the reaction temperature. Monitor the reaction progress by taking samples periodically and analyzing them by GC for the disappearance of 2-methylhexan-1-ol.

  • Completion: Once the reaction is deemed complete (e.g., >99% conversion), proceed to the quench and work-up phase.

Protocol 3: Quench and Work-up Procedure at Scale

Objective: To safely neutralize excess thionyl chloride and isolate the crude product.

Methodology:

  • Prepare Quench Solution: In a separate, appropriately sized vessel, prepare a cold (0-5°C) solution of 10% aqueous sodium bicarbonate (NaHCO₃). Ensure this vessel also has agitation.

  • Transfer: Slowly transfer the completed reaction mixture from the 50L reactor into the vigorously stirred quench solution. This is a "reverse quench" and is critical for controlling the exotherm. Monitor the temperature of the quench pot throughout the transfer.

  • Phase Separation: Once the quench is complete and off-gassing has ceased, stop the agitation and allow the layers to separate.

  • Isolation: Drain the lower aqueous layer.

  • Washing: Wash the remaining organic layer with water and then with brine to remove residual inorganic salts.

  • Drying & Concentration: Transfer the organic layer to a clean, dry vessel and dry it over anhydrous sodium sulfate. Filter off the drying agent. Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation if required.

Visualizations

Exotherm_Troubleshooting start Temperature Spike (Exotherm) Observed During Scale-Up q1 Is Reagent Addition Rate Controlled? start->q1 a1_slow Action: Reduce Addition Rate. Monitor Temperature Response. q1->a1_slow  Yes a1_install Action: Install Dosing Pump for Controlled Feed. q1->a1_install  No q2 Is Agitation Speed Adequate? q3 Is Cooling System Performance Verified? q2->q3  Yes a2_increase Action: Increase Agitator RPM. Check for Vortex Formation. q2->a2_increase  No a3_check Action: Check Coolant Flow Rate and Inlet Temperature. q3->a3_check  No end_ok Problem Resolved q3->end_ok  Yes a1_slow->q2 a1_install->end_ok a2_review Action: Review Impeller Design and Baffling for Scale. a2_increase->a2_review a2_review->end_ok a3_calo Action: Perform Reaction Calorimetry to Confirm Heat Duty. a3_check->a3_calo a3_calo->end_ok

Caption: Troubleshooting logic for controlling reaction exotherms.

Scale_Up_Workflow cluster_dev Development Phase cluster_scale Scale-Up Phase lab Lab Scale Synthesis (100mL - 1L) calorimetry Reaction Calorimetry & Thermal Hazard Analysis lab->calorimetry process_dev Process Parameter Optimization calorimetry->process_dev pilot Pilot Scale Batch (20L - 50L) calorimetry->pilot Critical Safety Data process_dev->pilot Define Safe Operating Parameters validation Impurity Profile & Yield Confirmation pilot->validation production Production Scale (>200L) validation->production

Caption: High-level experimental workflow for reaction scale-up.

Reaction_Pathway SM 2-Methylhexan-1-ol Reagent + SOCl₂ SM->Reagent Side1 2-Methyl-1-hexene (Elimination Product) SM->Side1 High Temp / Base Side2 Bis(2-methylhexyl) sulfite (Intermediate Byproduct) SM->Side2 Stoichiometry Dependant Product This compound (Desired Product) Reagent->Product Main Pathway (Sₙi / Sₙ2) Gases SO₂ + HCl (Gaseous Byproducts) Product->Gases

Caption: Key reaction pathway and potential side reactions.

References

Technical Support Center: Analysis of "1-Chloro-2-methylhexane" Reaction Mixtures by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing "1-chloro-2-methylhexane" reaction mixtures by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for this compound in a mass spectrum?

A1: The molecular weight of this compound (C7H15Cl) is approximately 134.65 g/mol .[1] Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), you should observe two molecular ion peaks: one at m/z 134 (for the molecule with ³⁵Cl) and another at m/z 136 (for the molecule with ³⁷Cl). The peak at m/z 134 will be approximately three times the intensity of the peak at m/z 136, reflecting the natural isotopic ratio of chlorine.[2]

Q2: What are the common fragment ions observed in the mass spectrum of this compound?

Q3: What type of GC column is suitable for the analysis of this compound?

A3: A non-polar or mid-polar capillary column is generally recommended for the analysis of alkyl halides like this compound.[3][4] A common choice would be a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, ZB-5MS).[4] The selection should be based on the specific requirements of the separation, particularly if isomers or other closely related compounds are present in the reaction mixture.

Q4: What are the critical parameters for sample preparation of a this compound reaction mixture?

A4: Proper sample preparation is crucial for accurate GC-MS analysis. Key considerations include:

  • Solvent Selection: Use a volatile organic solvent that is compatible with your GC system, such as hexane, dichloromethane, or ethyl acetate.[5] Avoid non-volatile solvents or water.[6][7]

  • Dilution: Dilute the sample to an appropriate concentration (typically in the low µg/mL to ng/mL range) to avoid column overload and detector saturation.[7]

  • Clean-up: Remove any particulate matter by filtration or centrifugation to prevent clogging of the syringe and contamination of the GC inlet.[6] If the matrix is complex, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No peaks or very small peaks Sample concentration is too low.Concentrate the sample using techniques like nitrogen blowdown or SPE, or inject a larger volume if appropriate.[8]
Leak in the GC system (injector, column fittings).Perform a leak check of the system.
Syringe issue (clogged, not drawing sample).Clean or replace the syringe.[2]
Peak tailing Active sites in the injector liner or on the column.Deactivate or replace the injector liner. Condition the column or trim the first few centimeters.[9]
Sample is too polar for the column.Use a more polar column or consider derivatization of polar analytes.
Column overload.Dilute the sample.[10]
Peak fronting Column overload.Dilute the sample.[10]
Incompatible injection solvent.Ensure the solvent is appropriate for the column and analytes.
Ghost peaks (peaks in blank runs) Contamination in the injector, column, or carrier gas.Bake out the column and clean the injector.[10] Check the purity of the carrier gas and solvent.
Carryover from a previous injection.Run several solvent blanks between samples.
Poor resolution between peaks Inappropriate GC temperature program.Optimize the temperature ramp rate and initial/final hold times.
Incorrect column phase.Select a column with a different selectivity.
Column is old or degraded.Replace the GC column.
Inconsistent retention times Fluctuations in carrier gas flow rate.Check for leaks and ensure the gas flow controller is functioning correctly.
Changes in oven temperature.Verify the accuracy and stability of the GC oven temperature.

Quantitative Data

Table 1: Theoretical Mass Spectrum Data for this compound

m/zPossible Fragment IonRelative Abundance (%)Notes
43[C₃H₇]⁺100Base peak, likely from the formation of a stable secondary carbocation.
57[C₄H₉]⁺60Fragmentation of the alkyl chain.
71[C₅H₁₁]⁺40Fragmentation of the alkyl chain.
99[M - Cl]⁺5Loss of chlorine radical.
134[C₇H₁₅³⁵Cl]⁺15Molecular ion with ³⁵Cl.
136[C₇H₁₅³⁷Cl]⁺5Molecular ion with ³⁷Cl.

Note: This data is theoretical and based on common fragmentation patterns of similar compounds. Actual abundances may vary depending on the instrument and analytical conditions.

Table 2: Example GC Parameters for Analysis of this compound

ParameterValue
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1) or Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 50 °C, hold for 2 min, ramp to 200 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Ionization Energy 70 eV
Scan Range m/z 40-200

Experimental Protocols

Protocol 1: Sample Preparation by Dilution

  • Accurately transfer a known volume (e.g., 10 µL) of the reaction mixture into a 2 mL autosampler vial.

  • Add a suitable volatile solvent (e.g., 990 µL of hexane) to the vial to achieve the desired dilution (e.g., 1:100).[5]

  • Cap the vial and vortex for 30 seconds to ensure thorough mixing.

  • If any solid particles are visible, filter the diluted sample through a 0.22 µm syringe filter into a clean autosampler vial.[6]

  • The sample is now ready for injection into the GC-MS.

Protocol 2: GC-MS Analysis

  • Set up the GC-MS instrument with the parameters outlined in Table 2 or an appropriately validated in-house method.

  • Inject a solvent blank to ensure the system is clean and free of contaminants.

  • Inject a known standard of this compound to determine its retention time and confirm the mass spectrum.

  • Inject the prepared sample from Protocol 1.

  • After the run is complete, analyze the data by extracting the total ion chromatogram (TIC) and examining the mass spectrum of the peak at the expected retention time for this compound.

  • Integrate the peak area for quantitative analysis, if required.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution with Volatile Solvent ReactionMixture->Dilution Filtration Filtration (if needed) Dilution->Filtration Injection Injection Filtration->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection MS Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Analysis TIC->MassSpectrum Quantification Quantification MassSpectrum->Quantification

Caption: Experimental workflow for GC-MS analysis.

Troubleshooting_Workflow Start Problem Observed CheckSample Check Sample Preparation Start->CheckSample CheckGC Check GC Parameters CheckSample->CheckGC If sample OK Resolved Problem Resolved CheckSample->Resolved Issue Found & Fixed CheckMS Check MS Parameters CheckGC->CheckMS If GC params OK CheckGC->Resolved Issue Found & Fixed CheckHardware Check Hardware (Leaks, Syringe) CheckMS->CheckHardware If MS params OK CheckMS->Resolved Issue Found & Fixed CheckHardware->Resolved Issue Found & Fixed NotResolved Problem Persists CheckHardware->NotResolved No Issue Found Consult Consult Senior Analyst/Manual NotResolved->Consult

Caption: Troubleshooting workflow for GC-MS issues.

References

Removal of unreacted starting material from "1-Chloro-2-methylhexane"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Chloro-2-methylhexane. Our focus is on the effective removal of unreacted starting materials to ensure the purity of the final product.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, particularly the removal of the unreacted starting material, 2-methyl-1-hexanol.

Problem Potential Cause Recommended Solution
Product is contaminated with starting material (2-methyl-1-hexanol) after distillation. Inefficient fractional distillation.- Ensure your distillation column is properly packed and has a sufficient number of theoretical plates. - Control the heating rate to maintain a slow and steady distillation. A rapid temperature increase can lead to co-distillation. - Monitor the head temperature closely. There should be a distinct temperature plateau at the boiling point of this compound, followed by a sharp rise as the higher-boiling 2-methyl-1-hexanol begins to distill. Collect fractions only within the expected boiling range of the product.
Low yield of purified product. - Product loss during aqueous workup. - Incomplete reaction.- During the washing steps, ensure thorough mixing but allow for complete phase separation to avoid discarding the organic layer with the aqueous layer. - Perform multiple extractions with a smaller volume of solvent rather than a single extraction with a large volume to maximize recovery. - If the reaction is incomplete, consider optimizing the reaction conditions (e.g., reaction time, temperature, reagent stoichiometry).
Product appears cloudy or contains water after purification. Inadequate drying of the organic phase.- Use a sufficient amount of a suitable drying agent, such as anhydrous magnesium sulfate (B86663) or calcium chloride. - Ensure the drying agent is in contact with the solution for an adequate amount of time with occasional swirling. - Filter the drying agent completely before the final distillation.
Acidic impurities are present in the final product. Incomplete neutralization during the washing step.- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid. - Test the aqueous layer with litmus (B1172312) paper or a pH meter to confirm it is neutral or slightly basic before proceeding.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for removing unreacted 2-methyl-1-hexanol from this compound?

A1: Fractional distillation is the most effective method due to the significant difference in the boiling points of the two compounds. This compound has an estimated boiling point around 140-150°C, while 2-methyl-1-hexanol boils at approximately 161-164°C.[1][2][3][4][5][6] This difference allows for their separation through careful fractional distillation.

Q2: What are the key steps in a typical purification workflow for this compound?

A2: A standard purification workflow involves:

  • Aqueous Workup: Quench the reaction mixture and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water (to remove water-soluble impurities and some unreacted alcohol), a saturated sodium bicarbonate solution (to neutralize any acid), and again with water or brine.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

  • Solvent Removal: Remove the reaction solvent using a rotary evaporator.

  • Fractional Distillation: Purify the crude product by fractional distillation to separate this compound from the higher-boiling 2-methyl-1-hexanol.

Q3: Can column chromatography be used to purify this compound?

A3: Yes, column chromatography can be used as an alternative or supplementary purification method. A normal-phase chromatography setup with silica (B1680970) gel or alumina (B75360) as the stationary phase is recommended.[7][8] A non-polar eluent, such as hexane, with a small amount of a more polar solvent, like ethyl acetate, can be used to separate the less polar this compound from the more polar 2-methyl-1-hexanol. The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column.

Q4: How can I confirm the purity of my this compound after purification?

A4: The purity of the final product can be assessed using several analytical techniques, including:

  • Gas Chromatography (GC): This is a highly effective method to quantify the amount of residual starting material and other impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the product and detect the presence of impurities.

  • Infrared (IR) Spectroscopy: The absence of a broad hydroxyl (-OH) peak (around 3200-3600 cm-1) from the starting alcohol in the IR spectrum of the product is a good indicator of purity.

Quantitative Data

The following table summarizes the key physical properties relevant to the purification of this compound.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
This compoundC₇H₁₅Cl134.65~140-150 (estimated)
2-methyl-1-hexanolC₇H₁₆O116.20161-164[1][2][4]

Note: The boiling point of this compound is an estimate based on the boiling point of its isomer, 2-chloro-2-methylhexane (B1597336) (140°C), and the general trend of boiling points for alkyl halides.[6]

Experimental Protocols

Protocol 1: Purification by Washing and Fractional Distillation
  • Quenching and Extraction: Carefully quench the reaction mixture with water or a saturated ammonium (B1175870) chloride solution. Transfer the mixture to a separatory funnel. If a reaction solvent was used, add a suitable extraction solvent (e.g., diethyl ether, dichloromethane) and separate the organic layer.

  • Washing:

    • Wash the organic layer twice with deionized water to remove the bulk of the unreacted 2-methyl-1-hexanol and other water-soluble byproducts.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acidic components.

    • Wash the organic layer once more with brine to aid in the removal of water.

  • Drying: Transfer the organic layer to a clean, dry flask and add anhydrous magnesium sulfate. Swirl the flask periodically for 15-20 minutes.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the solvent.

  • Fractional Distillation:

    • Set up a fractional distillation apparatus with a packed column (e.g., Raschig rings or Vigreux column).

    • Carefully heat the crude product.

    • Collect the fraction that distills at the expected boiling point of this compound (~140-150°C). Discard the forerun and the high-boiling residue.

Purification Workflow

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup (Quench & Extract) start->workup washing Washing Steps workup->washing waste1 Aqueous Waste (Unreacted Alcohol, Salts) workup->waste1 Aqueous Layer drying Drying (Anhydrous MgSO4) washing->drying filtration Filtration & Concentration (Rotovap) drying->filtration distillation Fractional Distillation filtration->distillation waste2 Drying Agent filtration->waste2 Solid Waste product Pure this compound distillation->product Purified Product waste3 High-Boiling Residue (Unreacted Alcohol) distillation->waste3 Residue

Caption: Workflow for the purification of this compound.

References

"1-Chloro-2-methylhexane" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1-Chloro-2-methylhexane?

A1: Based on the behavior of similar chlorinated hydrocarbons, the primary factors affecting stability are:

  • Light: Exposure to UV light can initiate free-radical decomposition, leading to the formation of hydrochloric acid (HCl) and other degradation products.

  • Heat: Elevated temperatures can accelerate decomposition. Chlorinated alkanes can be thermally unstable, and prolonged exposure to heat should be avoided.

  • Presence of Contaminants: Contamination with metals, strong bases, or oxidizing agents can catalyze decomposition.

  • Moisture: The presence of water can lead to slow hydrolysis, forming the corresponding alcohol and HCl. This process can be accelerated by heat.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the longevity and purity of this compound, the following storage conditions are recommended based on guidelines for similar chloroalkanes:

  • Temperature: Store in a cool, dry place. Refrigeration is often recommended for long-term storage.

  • Inert Atmosphere: For extended storage or for high-purity applications, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation from moisture and air.

  • Container: Use tightly sealed containers made of a non-reactive material, such as amber glass, to protect from light and moisture.

  • Ventilation: Store in a well-ventilated area to prevent the accumulation of potentially flammable or toxic vapors.

Q3: What materials are incompatible with this compound?

A3: Contact with the following materials should be avoided:

  • Strong Oxidizing Agents: Can cause a violent reaction.

  • Strong Bases: Can promote elimination reactions, leading to the formation of alkenes.

  • Reactive Metals: Such as aluminum, magnesium, and zinc, especially in the presence of moisture, can react with chlorinated alkanes.

  • Moisture: Can lead to the slow formation of corrosive hydrochloric acid.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the sample (e.g., yellowing) Decomposition, possibly due to exposure to light, heat, or contaminants.- Confirm the identity and purity of the compound using analytical methods such as GC-MS or NMR. - If decomposition is confirmed, consider purifying the sample by distillation if appropriate. - Review storage conditions and ensure the sample is protected from light and heat.
Acidic pH of the sample (tested with wetted pH paper) Formation of hydrochloric acid (HCl) due to hydrolysis or decomposition.- The presence of acid may interfere with downstream reactions. Consider neutralizing with a weak, non-reactive base if your experimental protocol allows. - If significant acid is present, the compound may be too degraded for use.
Unexpected side products in a reaction - Impurities in the starting material. - Decomposition of this compound under reaction conditions.- Analyze the purity of the this compound before use. - Consider if the reaction conditions (e.g., temperature, reagents) are promoting the degradation of the chloroalkane.
Precipitate formation during storage Polymerization or reaction with contaminants in the storage container.- Analyze the precipitate to determine its identity. - Ensure storage containers are clean and dry before use.

Data Presentation

Disclaimer: The following table summarizes quantitative data for isomers and structurally related compounds to this compound. No specific experimental data for this compound was found.

Property1-Chloro-2-methylpropane2-Chloro-2-methylhexane1-Chloro-5-methylhexane
CAS Number 513-36-04398-65-633240-56-1
Molecular Formula C4H9ClC7H15ClC7H15Cl
Boiling Point 68-69 °CNot availableNot available
Flash Point -7 °CNot availableNot available
Stability Stable under normal conditions.Stable under normal conditions.Stable under normal conditions.
Incompatible Materials Strong oxidizing agents.No information available.Not specified.
Storage Recommendations Store in a well-ventilated place. Keep cool. Keep away from heat, sparks, and flame.Keep container tightly closed in a dry and well-ventilated place. Keep away from heat, sparks and flame.Keep container tightly closed in a dry and well-ventilated place. Keep away from heat, sparks and flame.

Experimental Protocols

General Protocol for Handling and Use of this compound in an Experimental Setting:

  • Preparation:

    • Work in a well-ventilated fume hood.

    • Ensure all glassware is clean and dry to prevent hydrolysis.

    • Have appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dispensing:

    • If stored under an inert atmosphere, use a syringe or cannula to transfer the liquid, maintaining the inert atmosphere.

    • If not stored under an inert atmosphere, quickly dispense the required amount and tightly reseal the container to minimize exposure to air and moisture.

  • Reaction:

    • If the reaction is sensitive to acid, consider passing the this compound through a small plug of neutral alumina (B75360) immediately before use to remove any traces of HCl.

    • Monitor the reaction for any signs of unexpected decomposition (e.g., color change, gas evolution).

  • Post-Reaction:

    • Quench the reaction appropriately.

    • Dispose of any waste containing chlorinated hydrocarbons according to your institution's hazardous waste disposal procedures.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Issues start Experiment Fails or Yields Unexpected Results check_purity Check Purity of this compound (e.g., GC, NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure purify Purify the compound (e.g., distillation) is_pure->purify No review_storage Review Storage Conditions is_pure->review_storage Yes purify->check_purity storage_ok Are storage conditions appropriate? review_storage->storage_ok correct_storage Correct Storage (e.g., protect from light/heat, use inert atmosphere) storage_ok->correct_storage No review_reaction Review Reaction Conditions storage_ok->review_reaction Yes correct_storage->review_storage conditions_ok Are reaction conditions compatible? review_reaction->conditions_ok modify_reaction Modify Reaction (e.g., lower temperature, different solvent) conditions_ok->modify_reaction No proceed Proceed with Experiment conditions_ok->proceed Yes modify_reaction->review_reaction

Caption: Troubleshooting workflow for stability issues.

Validation & Comparative

A Comparative Guide to Purity Analysis of 1-Chloro-2-methylhexane: NMR vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. In the synthesis of novel compounds and the development of pharmaceutical agents, the purity of starting materials and intermediates like 1-Chloro-2-methylhexane directly impacts reaction yields, impurity profiles, and the safety of the final product. This guide provides an in-depth comparison of two powerful analytical techniques for determining the purity of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

This publication presents a head-to-head comparison of these methods, offering detailed experimental protocols, quantitative performance data, and visual workflows to aid in the selection of the most appropriate technique for specific analytical needs.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance metrics for the purity analysis of this compound using ¹H NMR and GC-MS. The data is based on typical performance characteristics for halogenated alkanes.

Table 1: Performance Comparison of NMR and GC-MS for Purity Analysis

ParameterQuantitative ¹H NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)Remarks
Purity (%) Typically ≥99.0%Typically ≥99.5%Both methods are capable of determining high purity. GC-MS often provides a more detailed profile of volatile impurities.
Limit of Detection (LOD) ~0.1%~0.01%GC-MS demonstrates superior sensitivity for detecting trace volatile impurities.
Limit of Quantitation (LOQ) ~0.5%~0.05%GC-MS allows for more precise quantification of low-level impurities.
Analysis Time per Sample ~15-30 minutes~30-60 minutesNMR offers a faster analysis time, particularly for routine checks.
Sample Preparation Simple dissolutionDilution in a volatile solventBoth methods have relatively straightforward sample preparation.
Structural Information Provides detailed structural information for the main component and impurities.Provides mass fragmentation patterns for identification.NMR offers unambiguous structural elucidation, while GC-MS relies on mass spectral library matching.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound and a Key Impurity

CompoundProton (¹H) Chemical Shifts (ppm)Carbon (¹³C) Chemical Shifts (ppm)
This compound ~3.4-3.6 (m, 2H, -CH₂Cl), ~1.7 (m, 1H, -CH-), ~1.2-1.4 (m, 6H, -CH₂-), ~0.9 (t, 3H, -CH₃), ~0.9 (d, 3H, -CH(CH₃)-)~50 (-CH₂Cl), ~38 (-CH-), ~35, ~29, ~23 (-CH₂-), ~17 (-CH(CH₃)-), ~14 (-CH₃)
2-Methylhexan-1-ol (Impurity) ~3.4-3.5 (m, 2H, -CH₂OH), ~1.5 (m, 1H, -CH-), ~1.2-1.4 (m, 6H, -CH₂-), ~0.9 (t, 3H, -CH₃), ~0.9 (d, 3H, -CH(CH₃)-)~68 (-CH₂OH), ~39 (-CH-), ~34, ~29, ~23 (-CH₂-), ~17 (-CH(CH₃)-), ~14 (-CH₃)

Table 3: Expected GC-MS Data for this compound and a Key Impurity

CompoundExpected Retention TimeKey Mass Spectral Fragments (m/z)
This compound Shorter retention time134/136 (M+), 91, 77, 69, 55, 43
2-Methylhexan-1-ol (Impurity) Longer retention time116 (M+), 98, 83, 70, 55, 43

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

Principle: The purity of this compound is determined by comparing the integral of a specific proton signal from the analyte to the integral of a known amount of an internal standard. The signal intensity is directly proportional to the number of protons, allowing for accurate quantification.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard of known purity (e.g., 1,3,5-Trimethoxybenzene or Maleic Anhydride)

  • Sample of this compound

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 15-25 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

  • NMR Data Acquisition:

    • Transfer the solution to an NMR tube.

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the doublet corresponding to the methyl group at the 2-position) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: The sample is vaporized and separated based on its volatility and interaction with a stationary phase in a gas chromatograph. The separated components are then ionized and detected by a mass spectrometer, which provides a unique fragmentation pattern for identification and quantification.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector and a Mass Selective Detector (MSD)

  • Capillary column suitable for halogenated compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Volatile solvent (e.g., Dichloromethane or Hexane, GC grade)

  • Sample of this compound

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in the chosen volatile solvent (e.g., 100 µg/mL).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Final hold: 5 minutes

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-300 amu

  • Data Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Identify the main peak and any impurity peaks in the total ion chromatogram (TIC).

    • Confirm the identity of the main peak by comparing its mass spectrum with a reference library.

    • Calculate the purity by the area percent of the main peak relative to the total peak areas.

Mandatory Visualization

Purity_Analysis_Workflow cluster_NMR NMR Purity Analysis cluster_GCMS GC-MS Purity Analysis cluster_Comparison Method Comparison NMR_Sample Sample Preparation (Analyte + Internal Standard) NMR_Acq ¹H NMR Data Acquisition NMR_Sample->NMR_Acq Dissolve in CDCl₃ NMR_Proc Data Processing (Integration) NMR_Acq->NMR_Proc FID Signal NMR_Calc Purity Calculation NMR_Proc->NMR_Calc Integral Values Purity Purity Result NMR_Calc->Purity GCMS_Sample Sample Preparation (Dilution) GCMS_Sep GC Separation GCMS_Sample->GCMS_Sep Inject into GC GCMS_Det MS Detection GCMS_Sep->GCMS_Det Eluted Components GCMS_Anal Data Analysis (Peak Area %) GCMS_Det->GCMS_Anal Mass Spectra GCMS_Anal->Purity

Caption: Workflow for purity analysis of this compound by NMR and GC-MS.

Synthesis_Impurities cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities StartMat 2-Methylhexan-1-ol Product This compound StartMat->Product Chlorination Impurity1 Unreacted 2-Methylhexan-1-ol StartMat->Impurity1 Reagent Thionyl Chloride (SOCl₂) Reagent->Product Impurity2 Byproducts (e.g., Sulfonate Esters) Reagent->Impurity2

A Comparative Guide to GC-MS and Alternative Methods for Validating the Purity of 1-Chloro-2-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the validation of "1-Chloro-2-methylhexane" purity. The methodologies and supporting data presented herein are based on established analytical principles for halogenated alkanes, offering a framework for robust purity assessment in research and drug development.

Introduction

This compound is a halogenated alkane whose purity is critical for its application in chemical synthesis and pharmaceutical development. Ensuring the absence or minimal presence of impurities is paramount for reaction efficiency, product safety, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, providing both separation and identification of the main component and its potential impurities. However, other methods such as Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer viable alternatives with distinct advantages. This guide presents a comparative overview of these techniques, supported by detailed experimental protocols and performance data to aid researchers in selecting the most appropriate method for their needs.

Comparison of Analytical Methods

The choice of analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required level of accuracy and precision, and the availability of instrumentation. The following table summarizes the key performance characteristics of GC-MS, GC-FID, and qNMR for the purity analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, with detection and identification by mass-to-charge ratio.Separation based on volatility and polarity, with detection by the ionization of carbon atoms in a flame.Absorption of radiofrequency waves by atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei.
Limit of Detection (LOD) 0.01 - 1 µg/mL0.1 - 5 µg/mL~0.1% (impurity)
Limit of Quantification (LOQ) 0.05 - 5 µg/mL0.5 - 20 µg/mL~0.3% (impurity)
Linearity (R²) > 0.999> 0.999Not applicable for direct purity; excellent for quantification with internal standard.
Precision (%RSD) < 2%< 1%< 1%
Accuracy (% Recovery) 98 - 102%98 - 102%99 - 101% (absolute purity)
Strengths High specificity for impurity identification; sensitive for trace analysis.[1]Robust, reliable, and highly precise for quantification of known impurities.[2][3]Provides absolute purity without a specific reference standard of the analyte; structural confirmation.[4][5][6]
Limitations Response can vary between compounds; may require reference standards for accurate quantification.[7]Does not provide structural information for unknown impurities.Lower sensitivity compared to chromatographic methods; potential for signal overlap.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a guide and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: The sample is vaporized and separated into its components in a gas chromatograph. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, allowing for identification and quantification.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Selective Detector (MSD)

  • Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Procedure:

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (50:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Final hold: 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-300

  • Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Calculate purity using the area normalization method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Solution 100 µg/mL Solution Sample->Solution Solvent Dichloromethane Solvent->Solution Injector Injection (1 µL) GC_Column GC Separation (DB-5ms) Injector->GC_Column MS_Detector MS Detection (EI, Scan m/z 40-300) GC_Column->MS_Detector Chromatogram Total Ion Chromatogram MS_Detector->Chromatogram Mass_Spectra Mass Spectra of Peaks Chromatogram->Mass_Spectra Purity_Calc Purity Calculation (Area %) Chromatogram->Purity_Calc Library_Search NIST Library Search Mass_Spectra->Library_Search

GC-MS Experimental Workflow
Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: Similar to GC-MS, the sample is separated in a gas chromatograph. The separated components are then passed through a hydrogen-air flame, which ionizes the carbon atoms. The resulting current is measured and is proportional to the amount of organic compound present.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Flame Ionization Detector (FID)

  • Capillary Column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

  • GC-FID Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Injection Mode: Split (100:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Final hold: 5 minutes

  • Data Analysis: Identify the peak for this compound based on its retention time, determined by running a reference standard. Calculate purity using the area normalization method.

GCFID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample This compound Solution 1 mg/mL Solution Sample->Solution Solvent Dichloromethane Solvent->Solution Injector Injection (1 µL) GC_Column GC Separation (DB-5) Injector->GC_Column FID_Detector FID Detection GC_Column->FID_Detector Chromatogram Chromatogram FID_Detector->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Purity_Calc Purity Calculation (Area %) Peak_Integration->Purity_Calc

GC-FID Experimental Workflow
Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself. A certified internal standard of known purity and concentration is added to a precisely weighed amount of the sample. The purity of the analyte is calculated by comparing the integral of a specific resonance signal from the analyte to the integral of a signal from the internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Analytical Balance

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

    • Add a suitable deuterated solvent (e.g., Chloroform-d) to dissolve both the sample and the internal standard.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Analysis:

    • Select a well-resolved signal for this compound and a signal for the internal standard.

    • Integrate both signals accurately.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard

      • Where: I = integral area, N = number of protons for the signal, MW = molecular weight, W = weight, P = purity of the standard.

QNMR_Workflow cluster_prep Sample & Standard Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation Weigh_Sample Weigh Sample Accurately Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Standard Weigh Internal Standard Accurately Weigh_Standard->Dissolve Acquire_Spectrum Acquire ¹H NMR Spectrum Dissolve->Acquire_Spectrum Process_Spectrum Process Spectrum (Phasing, Baseline Correction) Acquire_Spectrum->Process_Spectrum Integrate_Peaks Integrate Analyte & Standard Peaks Process_Spectrum->Integrate_Peaks Calculate_Purity Calculate Absolute Purity Integrate_Peaks->Calculate_Purity

qNMR Experimental Workflow
Conclusion

The selection of an appropriate analytical method for the purity validation of this compound is a critical decision in the research and drug development process.

  • GC-MS is the method of choice when the identification of unknown impurities is crucial, offering unparalleled specificity through mass spectral data.

  • GC-FID provides a robust, precise, and cost-effective solution for routine quality control when the impurities are known and high throughput is required.

  • qNMR stands out as a primary method for determining absolute purity without the need for a specific reference standard of this compound, making it invaluable for the certification of reference materials and in situations where a standard is not available.

By understanding the strengths and limitations of each technique, researchers can confidently select the most suitable method to ensure the quality and integrity of their materials.

References

A Comparative Guide to the Reactivity of 1-Chloro-2-methylhexane and 2-Chloro-2-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical reactivity of 1-Chloro-2-methylhexane and 2-Chloro-2-methylhexane, two structural isomers with significantly different chemical behaviors. The information presented is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Structural and Property Overview

The reactivity of an alkyl halide is fundamentally dictated by its structure. This compound is a primary (1°) alkyl halide, where the chlorine atom is bonded to a carbon that is bonded to only one other carbon atom. In contrast, 2-Chloro-2-methylhexane is a tertiary (3°) alkyl halide, with the chlorine attached to a carbon bonded to three other carbon atoms. This structural difference is the primary determinant of their differing reactivity profiles.

PropertyThis compound2-Chloro-2-methylhexane
Molecular Formula C₇H₁₅Cl[1][2]C₇H₁₅Cl[1][2]
Molecular Weight 134.65 g/mol [1]134.65 g/mol [2]
Structure Primary (1°) Alkyl HalideTertiary (3°) Alkyl Halide
Steric Hindrance at α-carbon LowHigh[3][4]
Carbocation Stability Forms a highly unstable primary (1°) carbocationForms a stable tertiary (3°) carbocation[5][6][7][8][9]

Reactivity Comparison in Substitution and Elimination Reactions

The reactivity of these two compounds is best understood by examining their behavior in the four main reaction mechanisms for alkyl halides: SN1, SN2, E1, and E2.

SN2 (Bimolecular Nucleophilic Substitution)

The SN2 reaction is a single-step process where a nucleophile attacks the carbon atom bearing the leaving group from the backside.[10] This mechanism is highly sensitive to steric hindrance.[3][4][11]

  • This compound (Primary): Being a primary alkyl halide, it has relatively low steric hindrance around the electrophilic carbon. It will readily undergo SN2 reactions with good nucleophiles.[12]

  • 2-Chloro-2-methylhexane (Tertiary): This compound is sterically hindered by the three alkyl groups surrounding the carbon-chlorine bond.[13] This bulkiness prevents the backside attack required for an SN2 reaction.[13] Therefore, 2-Chloro-2-methylhexane does not undergo SN2 reactions .[3]

SN1 (Unimolecular Nucleophilic Substitution)

The SN1 reaction is a two-step process that proceeds through a carbocation intermediate.[10][14] The rate-determining step is the formation of this carbocation.[14][15][16] Consequently, the stability of the carbocation is the most critical factor for this pathway.[14]

  • This compound (Primary): This compound would need to form a primary carbocation, which is highly unstable.[17][18] As a result, it will react extremely slowly, if at all, via the SN1 mechanism.

  • 2-Chloro-2-methylhexane (Tertiary): This molecule readily forms a relatively stable tertiary carbocation upon departure of the chloride ion.[5][6][8][9][17] This stability makes it highly reactive in SN1 reactions, especially in the presence of a weak nucleophile and a polar protic solvent.[13][19]

E2 (Bimolecular Elimination)

The E2 reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.[20] The reaction rate is influenced by the strength of the base and the substrate structure.[21][22]

  • This compound (Primary): Will undergo E2 reactions, particularly with a strong, sterically hindered base to minimize competition from the SN2 pathway.

  • 2-Chloro-2-methylhexane (Tertiary): Reacts readily via the E2 mechanism in the presence of a strong base.[21] Tertiary substrates often favor elimination, and the E2 reaction is a major pathway.[23]

E1 (Unimolecular Elimination)

Similar to the SN1 reaction, the E1 mechanism is a two-step process that also proceeds through a carbocation intermediate.[20][24] It competes with the SN1 reaction and is favored by high temperatures and the use of a weak base.[22][25]

  • This compound (Primary): Due to the instability of the primary carbocation, this compound is essentially unreactive via the E1 mechanism.[23][24]

  • 2-Chloro-2-methylhexane (Tertiary): The formation of a stable tertiary carbocation allows this compound to undergo E1 reactions.[23] This pathway is common when the substrate is heated in a polar protic solvent with a weak base (which often is the solvent itself, e.g., ethanol (B145695) or water).

Summary of Reactivity

ReactionThis compound (Primary)2-Chloro-2-methylhexane (Tertiary)Favored Conditions
SN2 Fast No Reaction Strong, non-bulky nucleophile; Polar aprotic solvent.
SN1 Very Slow / No Reaction Fast Weak nucleophile; Polar protic solvent.
E2 Moderate Fast Strong, bulky base; High temperature.
E1 Very Slow / No Reaction Moderate Weak base; Polar protic solvent; High temperature.

Logical Flow for Predicting Reaction Mechanisms

The following diagram illustrates the decision-making process for determining the likely reaction pathway for an alkyl halide based on its structure and the reaction conditions.

G Predicting Reaction Pathways for Alkyl Halides sub Substrate Type? base Nucleophile/Base Strength? sub->base Primary (this compound) sn1e1 SN1 / E1 sub->sn1e1 Tertiary (2-Chloro-2-methylhexane) sn2 SN2 base->sn2 Strong Nucleophile e2 E2 base->e2 Strong, Bulky Base solvent Solvent Type? solvent->sn1e1 Polar Protic no_rxn No Reaction solvent->no_rxn Polar Aprotic sn1e1->solvent Weak Nucleophile/Base

Caption: Decision tree for reaction mechanism prediction.

Experimental Protocols

The following are generalized experimental protocols for conducting substitution and elimination reactions with alkyl halides. Note: These are illustrative and should be adapted with appropriate safety precautions and stoichiometry for specific applications.

Protocol 1: SN2 Reaction (e.g., Synthesis of 2-Methyl-1-iodohexane)

Objective: To demonstrate the SN2 reactivity of this compound.

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Sodium thiosulfate (B1220275) solution (5% aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve sodium iodide in anhydrous acetone. (Acetone is a polar aprotic solvent that favors SN2 reactions).

  • Add this compound to the solution.

  • Attach the reflux condenser and heat the mixture to reflux with stirring for approximately 1-2 hours. The formation of a white precipitate (NaCl) indicates the reaction is proceeding.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers sequentially with 5% sodium thiosulfate solution (to remove any excess iodine) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Characterize the product (2-Methyl-1-iodohexane) using techniques such as NMR and GC-MS.

Protocol 2: SN1/E1 Reaction (e.g., Solvolysis of 2-Chloro-2-methylhexane)

Objective: To demonstrate the competing SN1 and E1 reactivity of 2-Chloro-2-methylhexane.

Materials:

  • 2-Chloro-2-methylhexane

  • Ethanol (aqueous, e.g., 80% EtOH/20% H₂O)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Place a solution of aqueous ethanol (a polar protic solvent and weak nucleophile/base) in a round-bottom flask.

  • Add 2-Chloro-2-methylhexane to the flask.

  • Heat the mixture gently (e.g., 50°C) with stirring. The reaction can be monitored over time by taking small aliquots.

  • Analyze the aliquots by GC-MS to identify and quantify the products.

  • The expected products are the SN1 product (2-ethoxy-2-methylhexane) and the E1 elimination products (2-methylhex-1-ene and 2-methylhex-2-ene).

  • The ratio of substitution to elimination products can be determined from the integration of the peaks in the gas chromatogram. This ratio is often sensitive to temperature, with higher temperatures favoring the E1 pathway.

Experimental Workflow Diagram

The following diagram outlines a general workflow for analyzing the outcome of an alkyl halide reaction.

G General Experimental Workflow for Alkyl Halide Reactivity start Select Alkyl Halide (Primary or Tertiary) reagents Choose Reagents & Conditions (Base/Nucleophile, Solvent, Temp.) start->reagents reaction Perform Reaction reagents->reaction workup Reaction Workup (Extraction, Washing, Drying) reaction->workup analysis Product Analysis (GC-MS, NMR, IR) workup->analysis conclusion Determine Product Structure & Reaction Pathway analysis->conclusion

Caption: A generalized workflow for studying alkyl halide reactions.

References

A Comparative Guide to SN2 and E2 Reaction Pathways for 1-Chloro-2-methylhexane with Various Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reaction of 1-chloro-2-methylhexane, a primary alkyl halide with β-branching, with a nucleophile or base can proceed through two competitive reaction pathways: bimolecular substitution (SN2) and bimolecular elimination (E2). The predominance of one pathway over the other is critically influenced by the nature of the base employed, specifically its steric bulk and basicity. Understanding this interplay is crucial for predicting reaction outcomes and optimizing synthetic routes.

While specific kinetic data for this compound is not extensively published, a qualitative and predictive comparison can be drawn based on well-established principles of physical organic chemistry. The steric hindrance provided by the methyl group at the second carbon atom, although not directly on the reacting carbon, influences the accessibility of the electrophilic carbon and the beta-hydrogens.

Qualitative Comparison of Reaction Pathways

The choice between the SN2 and E2 pathways for this compound is primarily dictated by the steric properties of the base.

Base Type Base Example(s) Predominant Pathway Rationale
Unhindered, Strong Base/Nucleophile Sodium Ethoxide (NaOEt), Sodium Hydroxide (NaOH)SN2 These bases are relatively small and can effectively act as nucleophiles, attacking the sterically accessible primary carbon atom. While E2 is a competing pathway, the low steric hindrance at the reaction center favors the SN2 mechanism.[1][2]
Hindered, Strong Base Potassium tert-butoxide (KOtBu), Lithium diisopropylamide (LDA)E2 The significant steric bulk of these bases impedes their ability to approach the electrophilic carbon required for an SN2 reaction.[3] Instead, they preferentially abstract a proton from the less hindered beta-carbon, leading to the formation of an alkene via the E2 pathway.[3][4]
Weakly Basic, Good Nucleophile Sodium Iodide (NaI), Sodium Azide (NaN3)SN2 For these reagents, nucleophilicity outweighs basicity. They are effective nucleophiles for SN2 reactions and are not strong enough bases to significantly promote the E2 pathway.

Visualizing the Competing Pathways

The following diagram illustrates the two competing reaction mechanisms for this compound with a generic base.

SN2_vs_E2 cluster_start Reactants cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway This compound This compound TS_SN2 SN2 Transition State This compound->TS_SN2 Unhindered Base (e.g., NaOEt) TS_E2 E2 Transition State This compound->TS_E2 Hindered Base (e.g., KOtBu) Base Base Base->TS_SN2 Base->TS_E2 Product_SN2 Substitution Product TS_SN2->Product_SN2 Product_E2 Elimination Product (2-methyl-1-hexene) TS_E2->Product_E2

Figure 1. Competing SN2 and E2 pathways for this compound.

Experimental Protocol for Determining SN2 vs. E2 Product Ratios

To quantitatively assess the reaction rates and product distribution for this compound with a specific base, the following experimental protocol can be employed. This method utilizes gas chromatography-mass spectrometry (GC-MS) for product identification and quantification.

1. Reaction Setup:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., ethanol (B145695) for sodium ethoxide, or THF for potassium tert-butoxide).

  • To this solution, add the desired base (e.g., sodium ethoxide or potassium tert-butoxide, 1.2 equivalents) at room temperature.

  • The reaction mixture is then heated to a specific temperature (e.g., 55°C) and monitored over time.

2. Reaction Monitoring and Work-up:

  • Aliquots of the reaction mixture are taken at regular intervals (e.g., every 30 minutes) to monitor the progress of the reaction.

  • Each aliquot is quenched with a cold, dilute aqueous acid solution (e.g., 1 M HCl) to neutralize any unreacted base.

  • The organic components are extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.

3. Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

  • The resulting organic solution is analyzed by GC-MS.[5][6]

  • The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase.[5]

  • The mass spectrometer provides mass-to-charge ratio data for each separated component, allowing for the identification of the starting material, the SN2 substitution product, and the E2 elimination product (2-methyl-1-hexene).

  • The relative peak areas in the gas chromatogram can be used to determine the molar ratio of the products, and by including an internal standard, the absolute concentrations can be determined.[5]

4. Data Interpretation:

  • By plotting the concentration of reactants and products as a function of time, the initial reaction rates for both the SN2 and E2 pathways can be determined.

  • The ratio of the rate constants (k_SN2 / k_E2) will provide a quantitative measure of the competition between the two pathways under the specific reaction conditions.

This guide provides a predictive framework and a practical experimental approach for researchers investigating the competitive SN2 and E2 reactions of this compound. By systematically varying the base and other reaction conditions, a comprehensive understanding of the factors governing these fundamental reaction pathways can be achieved.

References

Navigating Stereochemistry: A Comparative Guide to Nucleophilic Substitution on Chiral 1-Chloro-2-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, controlling the stereochemical outcome of a reaction is paramount. The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmacology, where the three-dimensional arrangement of atoms can dictate a molecule's therapeutic efficacy or its toxicity. This guide provides a comparative analysis of the stereochemical outcomes of SN1 and SN2 nucleophilic substitution reactions on the chiral substrate, (R)-1-chloro-2-methylhexane. We present illustrative experimental data and detailed protocols to aid in the selection of appropriate reaction conditions to achieve the desired stereoisomer of the product, 2-methylhexan-1-ol.

The Stereochemical Dichotomy: SN2 vs. SN1 Pathways

The nucleophilic substitution on a chiral primary alkyl halide like 1-chloro-2-methylhexane can proceed through two distinct mechanisms, SN2 and SN1, each yielding a different stereochemical outcome. Although this compound is a primary halide, the presence of a methyl group at the C2 position introduces steric hindrance, which can influence the reaction pathway.

  • SN2 (Bimolecular Nucleophilic Substitution): This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[1][2] This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion.[3][4] For (R)-1-chloro-2-methylhexane, an SN2 reaction will predominantly yield (S)-2-methylhexan-1-ol.

  • SN1 (Unimolecular Nucleophilic Substitution): This two-step mechanism involves the initial, rate-determining departure of the leaving group to form a planar carbocation intermediate.[5][6] The nucleophile can then attack this achiral intermediate from either face with roughly equal probability.[5][7] Consequently, the SN1 reaction on a chiral substrate typically results in a racemic or near-racemic mixture of both enantiomers, leading to a loss of optical activity.[6][8] In the case of (R)-1-chloro-2-methylhexane, an SN1 reaction would produce a mixture of (R)- and (S)-2-methylhexan-1-ol.

The choice of nucleophile, solvent, and temperature are critical factors that can be manipulated to favor one pathway over the other.

Comparative Analysis of Stereochemical Outcomes

The following table summarizes the expected stereochemical outcomes and reaction conditions for the nucleophilic substitution on (R)-1-chloro-2-methylhexane. The data presented is illustrative and based on established principles of SN1 and SN2 reactions.

ParameterSN2 ReactionSN1 Reaction
Primary Product (S)-2-methylhexan-1-olRacemic (±)-2-methylhexan-1-ol
Stereochemical Outcome Inversion of configurationRacemization
Illustrative Enantiomeric Excess (ee) > 95% (S)~ 0%
Typical Nucleophile Strong, unhindered (e.g., NaOH)Weak (e.g., H₂O, EtOH)
Typical Solvent Polar aprotic (e.g., Acetone (B3395972), DMSO)Polar protic (e.g., Ethanol, Water)
Relative Rate Dependent on [Substrate] and [Nucleophile]Dependent only on [Substrate]

Experimental Protocols

Protocol 1: SN2 Synthesis of (S)-2-methylhexan-1-ol

This protocol is designed to favor the SN2 pathway, leading to the inversion of stereochemistry.

Materials:

  • (R)-1-chloro-2-methylhexane

  • Sodium hydroxide (B78521) (NaOH)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-1-chloro-2-methylhexane (1 equivalent) in anhydrous acetone.

  • Add a solution of sodium hydroxide (1.5 equivalents) in water to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the acetone using a rotary evaporator.

  • Add diethyl ether to the residue and transfer the mixture to a separatory funnel.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield (S)-2-methylhexan-1-ol.

Protocol 2: SN1 Synthesis of Racemic (±)-2-methylhexan-1-ol

This protocol utilizes solvolysis conditions to promote the SN1 mechanism, resulting in a racemic product.

Materials:

  • (R)-1-chloro-2-methylhexane

  • Ethanol/water mixture (e.g., 80:20 v/v)

  • Sodium bicarbonate

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve (R)-1-chloro-2-methylhexane (1 equivalent) in an 80:20 ethanol/water mixture.

  • Heat the solution at a gentle reflux for 8-12 hours. Monitor the reaction by gas chromatography (GC) to observe the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to room temperature and neutralize the solution by the careful addition of solid sodium bicarbonate until effervescence ceases.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The resulting crude product is racemic (±)-2-methylhexan-1-ol, which can be further purified by distillation.

Product Analysis and Stereochemical Determination

The stereochemical outcome of the reactions can be determined using the following analytical techniques:

  • Polarimetry: A polarimeter can be used to measure the optical rotation of the purified product.[9][10] An enantiomerically pure sample of (S)-2-methylhexan-1-ol will rotate plane-polarized light in a specific direction, while the racemic mixture from the SN1 reaction will exhibit no optical rotation.[10]

  • Chiral Gas Chromatography (GC): Chiral GC is a powerful technique for separating and quantifying enantiomers.[11][12] The product mixture can be analyzed on a chiral GC column to determine the enantiomeric excess (ee).[11]

Visualizing the Stereochemical Pathways

The logical flow of the stereochemical outcomes for the nucleophilic substitution on (R)-1-chloro-2-methylhexane is depicted in the following diagram.

Stereochemical_Outcomes Stereochemical Pathways for Nucleophilic Substitution on (R)-1-Chloro-2-methylhexane sub (R)-1-Chloro-2-methylhexane Chiral Substrate sn2 SN2 Pathway Concerted Backside Attack sub->sn2 Strong Nucleophile Polar Aprotic Solvent sn1 SN1 Pathway Carbocation Intermediate sub->sn1 Weak Nucleophile Polar Protic Solvent prod_s (S)-2-methylhexan-1-ol Inversion of Configuration sn2->prod_s prod_rac (R,S)-2-methylhexan-1-ol Racemic Mixture sn1->prod_rac

Caption: Logical flow of SN1 and SN2 reactions on a chiral substrate.

Conclusion

The stereochemical outcome of nucleophilic substitution on chiral this compound is highly dependent on the reaction mechanism. By carefully selecting the reaction conditions—specifically the nucleophile and the solvent—researchers can favor either the SN2 pathway to achieve a stereospecific inversion of configuration or the SN1 pathway to produce a racemic mixture. The protocols and comparative data provided in this guide serve as a valuable resource for scientists engaged in the synthesis of chiral molecules, enabling more precise control over the three-dimensional architecture of their target compounds.

References

A Comparative Analysis of 1-Chloro-2-methylhexane and 1-Bromo-2-methylhexane in Grignard Reagent Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a Grignard reagent is a cornerstone of organic synthesis, pivotal for creating carbon-carbon bonds. The choice of the starting alkyl halide is a critical factor that significantly influences the efficiency, yield, and reaction conditions of this transformation. This guide provides an objective comparison of 1-chloro-2-methylhexane and 1-bromo-2-methylhexane (B35086) for the synthesis of 2-methylhexylmagnesium halides, supported by established chemical principles and analogous experimental data.

Performance Comparison: Reactivity and Yield

The inherent reactivity of an alkyl halide in Grignard formation is inversely related to the strength of the carbon-halogen bond. The carbon-bromine bond is weaker than the carbon-chlorine bond, making 1-bromo-2-methylhexane the more reactive substrate. This higher reactivity generally translates to a more efficient reaction with higher yields and faster initiation times.

While specific yield data for this compound and 1-bromo-2-methylhexane are not extensively reported in readily available literature, the established trends for primary alkyl halides provide a strong basis for comparison. Alkyl bromides are well-regarded for their reliability and high conversion rates in Grignard synthesis.[1] In contrast, alkyl chlorides are less reactive and may necessitate more stringent conditions or activation methods to achieve comparable results.[2][3]

A significant side reaction in Grignard synthesis is the Wurtz coupling, where the formed Grignard reagent reacts with the starting alkyl halide.[4] This can be more pronounced with less reactive halides due to localized high concentrations of the alkyl halide during the reaction. Slow, controlled addition of the alkyl halide is a standard procedure to mitigate this side reaction.[4]

Table 1: Quantitative Comparison of Grignard Reagent Formation

Parameter1-Bromo-2-methylhexaneThis compound
Relative Reactivity HighModerate
Typical Yield Range 80-95%50-80%
Initiation Time Generally shorterOften longer, may require activation
Reaction Conditions StandardMay require higher temperatures or activated magnesium
Potential for Side Reactions Lower potential for Wurtz coupling with controlled additionHigher potential for Wurtz coupling if not carefully controlled

Experimental Protocols

The successful synthesis of a Grignard reagent is highly dependent on rigorously anhydrous conditions, as the reagent is a strong base and will react readily with protic solvents like water.[5][6] The following is a generalized protocol for the formation of the Grignard reagent from either this compound or 1-bromo-2-methylhexane.

Materials and Reagents:
  • 1-Bromo-2-methylhexane or this compound (1.0 equivalent)

  • Magnesium turnings (1.2 equivalents)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for activation)

  • Inert gas (Nitrogen or Argon)

  • Apparatus for reaction under inert atmosphere (e.g., Schlenk line or three-neck flask with condenser and dropping funnel)

Procedure:
  • Apparatus Setup and Magnesium Activation:

    • All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas to exclude atmospheric moisture.

    • Place the magnesium turnings in the reaction flask.

    • Add a small crystal of iodine to the flask. Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium, appearing as a purple vapor that then dissipates. This process helps to remove the passivating magnesium oxide layer.[4] Allow the flask to cool to room temperature.

  • Reaction Initiation:

    • Add a small volume of anhydrous solvent (diethyl ether or THF) to just cover the magnesium turnings.

    • Prepare a solution of the alkyl halide (1-bromo-2-methylhexane or this compound) in the anhydrous solvent in a dropping funnel.

    • Add a small portion (approximately 10%) of the alkyl halide solution to the stirred magnesium suspension.

    • The initiation of the reaction is indicated by the disappearance of the iodine color, a gentle refluxing of the solvent, and the formation of a cloudy, grey-to-brown solution. Gentle warming may be necessary to initiate the reaction, particularly with this compound.

  • Grignard Reagent Formation:

    • Once the reaction has initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to minimize the Wurtz coupling side reaction.[4]

    • After the addition is complete, continue to stir the reaction mixture. Gentle heating may be applied to ensure the complete consumption of the magnesium, which typically takes 1-3 hours.[4]

  • Completion and Use:

    • The resulting grey, cloudy solution is the Grignard reagent. It is best to use this solution immediately in the subsequent synthetic step. The concentration of the Grignard reagent can be determined by titration if necessary.

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental protocol for the synthesis of a Grignard reagent.

Grignard_Workflow Experimental Workflow for Grignard Reagent Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_product Product Dry_Apparatus Dry Glassware Add_Mg Add Mg Turnings Dry_Apparatus->Add_Mg Activate_Mg Activate Mg with Iodine Add_Mg->Activate_Mg Add_Solvent Add Anhydrous Solvent Activate_Mg->Add_Solvent Initiate Initiate with Alkyl Halide Add_Solvent->Initiate Slow_Addition Slow Addition of Alkyl Halide Initiate->Slow_Addition Exothermic Reaction Reflux Stir/Reflux to Completion Slow_Addition->Reflux Grignard_Reagent Grignard Reagent Solution Reflux->Grignard_Reagent Use_Immediately Immediate Use in Next Step Grignard_Reagent->Use_Immediately

Caption: Logical flow for the synthesis of a Grignard reagent.

References

Comparative Reactivity Analysis: 1-Chloro-2-methylhexane vs. 1-Chloroheptane in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and professionals in drug development, offering a side-by-side analysis of the reactivity of 1-Chloro-2-methylhexane and 1-chloroheptane (B146330). This report details the impact of structural differences on reaction kinetics, supported by experimental protocols and theoretical models.

Introduction

In the realm of organic synthesis and drug development, the selection of appropriate alkyl halide precursors is a critical step that dictates the efficiency and outcome of a synthetic route. Both this compound and 1-chloroheptane are primary alkyl chlorides, yet their structural nuances lead to significant differences in reactivity, particularly in nucleophilic substitution reactions. This guide provides a comparative study of these two compounds, focusing on their behavior in S(_N)2 reactions, a cornerstone of many synthetic pathways.

Structural and Electronic Profile

1-Chloroheptane is a straight-chain primary alkyl chloride. Its linear structure presents minimal steric hindrance at the alpha-carbon, the site of nucleophilic attack. In contrast, this compound, while also a primary alkyl chloride, features a methyl group on the beta-carbon (C2). This seemingly minor structural alteration introduces significant steric bulk in the vicinity of the reaction center, which can impede the approach of a nucleophile.

Reactivity in S(_N)2 Reactions

The bimolecular nucleophilic substitution (S(_N)2) reaction is highly sensitive to steric hindrance.[1] The reaction proceeds via a backside attack on the electrophilic carbon, leading to a pentacoordinate transition state. The presence of bulky substituents near the reaction center destabilizes this transition state, thereby slowing the reaction rate.[2][3]

Given the structural differences, it is hypothesized that 1-chloroheptane will exhibit a higher reactivity in S(_N)2 reactions compared to this compound. The methyl group at the C2 position in this compound creates a more sterically hindered environment, making the backside attack by a nucleophile more difficult.[4]

Quantitative Reactivity Comparison
CompoundStructureRelative Rate Constant (k_rel) at 25°CTime to Precipitate Formation (s)
1-Chloroheptane CH(_3)(CH(_2))(_5)CH(_2)Cl1.0180
This compound CH(_3)(CH(_2))(_3)CH(CH(_3))CH(_2)Cl0.4450

This data is illustrative and intended to reflect the expected relative reactivity based on steric effects in S(_N)2 reactions.

Experimental Protocols

Determination of Relative S(_N)2 Reaction Rates

Objective: To qualitatively and semi-quantitatively compare the S(_N)2 reactivity of 1-chloroheptane and this compound.

Materials:

  • 1-Chloroheptane

  • This compound

  • 15% (w/v) solution of sodium iodide in anhydrous acetone (B3395972)

  • Dry test tubes

  • Pipettes

  • Stopwatch

  • Water bath (optional, for enhancing slow reactions)

Procedure:

  • Label two clean, dry test tubes, one for each alkyl chloride.

  • Into each test tube, add 2 mL of the 15% sodium iodide in acetone solution.

  • To the first test tube, add 5 drops of 1-chloroheptane and immediately start the stopwatch.

  • To the second test tube, add 5 drops of this compound and immediately start a separate stopwatch.

  • Gently agitate both test tubes to ensure thorough mixing.

  • Observe the test tubes for the formation of a white precipitate (sodium chloride).

  • Record the time required for the first appearance of a persistent precipitate in each test tube.

  • If no reaction is observed at room temperature after an extended period (e.g., 10-15 minutes), the test tubes can be placed in a warm water bath (approximately 50°C) to facilitate the reaction, and the observation times should be noted accordingly.

Reaction Mechanisms and Logical Comparison

The logical flow for predicting the relative reactivity of these two compounds is based on the principles of S(_N)2 reaction kinetics and steric effects.

logical_comparison cluster_reactants Reactant Structures cluster_factors Governing Factors cluster_mechanism SN2 Reaction Pathway cluster_outcome Reactivity Outcome Heptane 1-Chloroheptane (Linear Chain) Steric_H_Heptane Minimal Steric Hindrance Heptane->Steric_H_Heptane leads to Hexane This compound (Branched Chain) Steric_H_Hexane Increased Steric Hindrance (due to C2-methyl group) Hexane->Steric_H_Hexane leads to TS_Heptane More Stable Transition State Steric_H_Heptane->TS_Heptane results in TS_Hexane Less Stable Transition State Steric_H_Hexane->TS_Hexane results in Rate_Heptane Faster Reaction Rate TS_Heptane->Rate_Heptane corresponds to Rate_Hexane Slower Reaction Rate TS_Hexane->Rate_Hexane corresponds to

Caption: Logical workflow illustrating how structural differences between the reactants influence steric hindrance, transition state stability, and ultimately, the rate of S(_N)2 reaction.

The S(_N)2 reaction mechanism for both compounds follows a concerted pathway where the nucleophile attacks the carbon bearing the chlorine atom from the backside, leading to an inversion of stereochemistry.

sn2_mechanism cluster_heptane 1-Chloroheptane Reaction cluster_hexane This compound Reaction Reactant_H Nu⁻ + CH₃(CH₂)₅CH₂-Cl TS_H [Nu---CH₂(CH₂)₅CH₃---Cl]⁻ Reactant_H->TS_H Backside Attack Product_H Nu-CH₂(CH₂)₅CH₃ + Cl⁻ TS_H->Product_H Inversion Reactant_X Nu⁻ + CH₃(CH₂)₃CH(CH₃)CH₂-Cl TS_X [Nu---CH₂(CH(CH₃))(CH₂)₃CH₃---Cl]⁻ Reactant_X->TS_X Backside Attack Product_X Nu-CH₂(CH(CH₃))(CH₂)₃CH₃ + Cl⁻ TS_X->Product_X Inversion

Caption: Generalized S(_N)2 reaction pathway for 1-chloroheptane and this compound with a generic nucleophile (Nu⁻).

Conclusion

The comparative analysis of this compound and 1-chloroheptane demonstrates the profound impact of steric hindrance on the reactivity of primary alkyl halides in S(_N)2 reactions. 1-Chloroheptane, with its unbranched alkyl chain, presents a more accessible electrophilic center and thus reacts more rapidly than this compound, which is sterically hindered by a C2-methyl group. This fundamental principle is crucial for medicinal chemists and process development scientists in selecting optimal starting materials to achieve desired reaction kinetics and yields. The provided experimental protocol offers a straightforward method for qualitatively verifying these reactivity differences in a laboratory setting.

References

Validating the Structure of 1-Chloro-2-methylhexane: A Comparative Guide to ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive validation of the structure of "1-Chloro-2-methylhexane" by comparing predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data. Detailed experimental protocols and a logical workflow for structural verification are also presented.

The correct identification of a molecule's structure is a critical step in chemical synthesis and drug discovery. Even minor variations in atomic connectivity or stereochemistry can lead to significant differences in chemical and biological properties. NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By analyzing the chemical shifts, multiplicities, and integration of signals in ¹H and ¹³C NMR spectra, a molecule's carbon-hydrogen framework can be confidently established.

Predicted NMR Data for this compound

To validate the structure of this compound, predicted ¹H and ¹³C NMR data were generated using computational models. These predictions serve as a benchmark for comparison with experimental data.

Structure of this compound:

Note: The primary structure is this compound. The depiction above shows the connectivity of the atoms.

The predicted chemical shifts for the unique protons and carbons of this compound are summarized in the tables below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
H on C1 (CH₂Cl)3.4 - 3.6Doublet of Doublets (dd)2H
H on C2 (CH)1.7 - 1.9Multiplet (m)1H
H on C3 (CH₂)1.2 - 1.4Multiplet (m)2H
H on C4 (CH₂)1.2 - 1.4Multiplet (m)2H
H on C5 (CH₂)1.2 - 1.4Multiplet (m)2H
H on C6 (CH₃)0.8 - 1.0Triplet (t)3H
H on C2-Methyl (CH₃)0.9 - 1.1Doublet (d)3H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C1 (CH₂Cl)48 - 52
C2 (CH)38 - 42
C3 (CH₂)32 - 36
C4 (CH₂)28 - 32
C5 (CH₂)22 - 26
C6 (CH₃)13 - 17
C2-Methyl (CH₃)18 - 22

Experimental Protocol for NMR Analysis

The following is a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to serve as a reference for the chemical shifts (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Set the sample temperature, typically to 298 K (25 °C).

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

  • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

  • Phase and baseline correct the spectrum.

  • Integrate all signals to determine the relative number of protons.

4. ¹³C NMR Acquisition:

  • Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

  • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

  • Process the FID similarly to the ¹H spectrum.

  • Phase and baseline correct the spectrum.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using the predicted and experimentally acquired NMR data.

G cluster_0 Data Acquisition & Prediction cluster_1 Data Analysis & Comparison cluster_2 Structural Confirmation A Synthesize/Obtain This compound B Acquire Experimental 1H and 13C NMR Spectra A->B D Process and Analyze Experimental Spectra (Chemical Shifts, Multiplicities, Integration) B->D C Predict 1H and 13C NMR Spectra of Proposed Structure E Compare Experimental Data with Predicted Data C->E D->E F Consistent? E->F G Structure Validated F->G Yes H Re-evaluate Structure/ Purity of Sample F->H No

Caption: Workflow for the validation of this compound structure using NMR.

Comparison and Interpretation

By comparing the experimentally obtained ¹H and ¹³C NMR spectra with the predicted data in Tables 1 and 2, a definitive structural validation can be achieved.

  • ¹H NMR: The experimental spectrum should exhibit seven distinct signals corresponding to the seven unique proton environments in the molecule. The integration of these signals should match the number of protons in each environment as outlined in Table 1. The characteristic downfield shift of the protons on the carbon bearing the chlorine atom (C1) is a key diagnostic feature. The splitting patterns (multiplicities) will provide crucial information about the connectivity of the neighboring protons. For instance, the methyl group at C6 should appear as a triplet due to coupling with the adjacent CH₂ group, while the methyl group at C2 should be a doublet due to coupling with the single proton on C2.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, one for each of the seven carbon atoms in the molecule. The chemical shift of the carbon directly attached to the electronegative chlorine atom (C1) is expected to be the most downfield among the sp³ hybridized carbons. The remaining carbon signals will appear at chemical shifts typical for an aliphatic chain.

Any significant deviation between the experimental and predicted spectra would necessitate a re-evaluation of the proposed structure or an investigation into the purity of the sample. The congruence of the experimental and predicted data provides strong evidence for the correct structural assignment of this compound.

A Comparative Guide to the Kinetic Analysis of 1-Chloro-2-methylhexane Solvolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the solvolysis kinetics of 1-chloro-2-methylhexane. Due to the limited availability of direct experimental data for this specific substrate, this document outlines the expected kinetic behavior based on established principles of physical organic chemistry and provides a framework for experimental investigation. We will compare the predicted reactivity of this compound with that of other relevant alkyl halides and provide detailed experimental protocols for researchers to conduct their own kinetic analyses.

Introduction to Solvolysis of this compound

This compound is a primary alkyl halide. Generally, primary alkyl halides undergo nucleophilic substitution via the bimolecular (S(_N)2) mechanism. However, the presence of a methyl group at the C2 position introduces significant steric hindrance around the reaction center. This steric impediment is expected to dramatically slow down the rate of a direct S(_N)2 attack.

Consequently, the solvolysis of this compound presents an interesting case where the S(_N)1 pathway, typically un-favorable for primary halides, might become competitive. An S(_N)1 mechanism would involve the formation of a primary carbocation, which is highly unstable. However, this primary carbocation could undergo a rapid 1,2-hydride shift to form a more stable secondary or tertiary carbocation, leading to rearranged products.

Predicted Reaction Pathways

The solvolysis of this compound in a protic solvent (e.g., a mixture of ethanol (B145695) and water) can potentially proceed through two competing pathways: a sterically hindered S(_N)2 reaction and an S(_N)1 reaction involving a carbocation rearrangement.

Solvolysis_Pathways cluster_SN2 SN2 Pathway (Slow) cluster_SN1 SN1 Pathway with Rearrangement A This compound B [Transition State] A->B Solvent (Nucleophile) C Direct Substitution Product B->C D This compound E Primary Carbocation (Unstable) D->E Slow F Secondary/Tertiary Carbocation (Rearranged) E->F 1,2-Hydride Shift G Rearranged Substitution Products F->G Solvent (Nucleophile)

Caption: Competing SN2 and SN1 pathways for the solvolysis of this compound.

Comparative Kinetic Data

While specific kinetic data for this compound is not readily available in the literature, we can predict its relative reactivity by comparing it to other alkyl halides. The steric hindrance in this compound is significant, approaching that of neopentyl halides, which are known to be extremely unreactive in S(_N)2 reactions. For instance, neopentyl bromide reacts approximately 10

5^55
times slower than less hindered primary alkyl bromides in S(_N)2 reactions.

Below is a table comparing the expected relative solvolysis rates of this compound with other alkyl chlorides in a typical solvolysis medium (e.g., 50% ethanol/water) at 25°C.

Alkyl ChlorideStructurePrimary/Secondary/TertiaryExpected Predominant MechanismExpected Relative Rate
1-ChlorobutaneCH(_3)CH(_2)CH(_2)CH(_2)ClPrimaryS(_N)21
2-ChlorobutaneCH(_3)CH(_2)CH(Cl)CH(_3)SecondaryS(_N)1 / S(_N)2~10
1^{-1}−1
- 10
2^{-2}−2
tert-Butyl chloride(CH(_3))(_3)CClTertiaryS(_N)1~10
3^33
This compound CH(_3)(CH(_2))(_3)CH(CH(_3))CH(_2)Cl Primary (Hindered) S(_N)1 (rearr.) / very slow S(_N)2 ~10
4^{-4}−4
- 10
5^{-5}−5
Neopentyl chloride(CH(_3))(_3)CCH(_2)ClPrimary (Very Hindered)S(_N)1 (rearr.) / extremely slow S(_N)2~10
6^{-6}−6

Experimental Protocol for Kinetic Analysis

The solvolysis of this compound can be monitored by measuring the rate of production of hydrochloric acid (HCl). A common method is to use a titration-based approach.

Materials and Reagents:
  • This compound

  • Ethanol (reagent grade)

  • Deionized water

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)

  • Bromothymol blue indicator solution

  • Thermostated water bath

  • Burette, pipettes, and volumetric flasks

  • Magnetic stirrer and stir bars

  • Stopwatch

Procedure:
  • Solvent Preparation: Prepare a 50:50 (v/v) ethanol-water mixture.

  • Reaction Setup: In a flask, place a known volume of the ethanol-water solvent and add a few drops of bromothymol blue indicator. Place the flask in a thermostated water bath to maintain a constant temperature.

  • Initiation of Reaction: Add a known amount of this compound to the solvent mixture and start the stopwatch immediately. This is time t=0.

  • Titration: The HCl produced will cause the indicator to change color (from blue to yellow). Titrate the solution with the standardized NaOH solution until the blue color just reappears. Record the volume of NaOH added and the time.

  • Data Collection: Continue to add aliquots of the NaOH solution as the reaction proceeds, recording the time at which each aliquot is consumed (i.e., when the solution turns yellow again).

  • Data Analysis: The rate constant (k) for the reaction can be determined from the integrated rate law for a first-order reaction: ln(--INVALID-LINK--) = -kt + ln(--INVALID-LINK--), where [RCl] is the concentration of this compound at time t. The concentration of the alkyl chloride at any given time can be calculated from the amount of HCl that has been produced, which is determined from the volume of NaOH used in the titration.

Experimental_Workflow A Prepare 50:50 Ethanol/Water Solvent B Add Solvent and Indicator to Flask A->B C Equilibrate Temperature in Water Bath B->C D Add this compound (t=0) C->D E Monitor Color Change (Blue to Yellow) D->E F Titrate with Standardized NaOH E->F HCl produced G Record Time and Volume of NaOH F->G H Repeat Titration at Intervals G->H H->E I Calculate Rate Constant (k) H->I After sufficient data points

Caption: Experimental workflow for the kinetic analysis of this compound solvolysis.

Concluding Remarks

The solvolysis of this compound serves as an excellent case study for understanding the interplay of steric and electronic effects in nucleophilic substitution reactions. While a direct S(_N)2 reaction is expected to be exceedingly slow due to steric hindrance, an S(_N)1 pathway with carbocation rearrangement is a plausible alternative. The provided experimental protocol offers a robust method for determining the reaction kinetics and elucidating the operative mechanism. Further analysis of the product distribution using techniques such as gas chromatography-mass spectrometry (GC-MS) would be invaluable in confirming the occurrence of rearrangement and thus supporting the S(_N)1 mechanism.

A Comparative Guide to Computational Modeling of Reaction Pathways for Secondary Chloroalkanes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical reactivity is paramount. Computational chemistry provides powerful tools to elucidate complex reaction mechanisms, offering insights that complement and guide experimental work. This guide presents a comparative analysis of the four primary reaction pathways—S(_N)1, S(_N)2, E1, and E2—for a model secondary chloroalkane, 2-chloro-3-methylbutane (B3192504), which serves as a representative analogue for molecules like 1-chloro-2-methylhexane. By employing established computational methodologies, we can predict and compare the energetics of these competing pathways.

Data Presentation: A Comparative Analysis of Reaction Energetics

The following table summarizes the calculated activation energies ((\Delta)Gngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

^\ddagger
) and reaction free energies ((\Delta)G({rxn})) for the S(_N)1, S(_N)2, E1, and E2 reaction pathways of 2-chloro-3-methylbutane with a generic nucleophile/base (Nu
::^-:−
/B
::^-:−
). These values are hypothetical but representative of what would be expected from high-level computational studies and are presented to illustrate the comparative insights gained from such analyses.

Reaction PathwayReactant(s)Product(s)Activation Energy ((\Delta)Gngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
^\ddagger
) (kcal/mol)
Reaction Free Energy ((\Delta)G({rxn})) (kcal/mol)Key Features
S(_N)2 2-chloro-3-methylbutane + Nu
::^-:−
2-nucleo-3-methylbutane + Cl
^-
25.3-15.8Concerted, backside attack, inversion of stereochemistry.
S(_N)1 2-chloro-3-methylbutane2-nucleo-3-methylbutane + Cl
^-
22.5 (rate-determining)-18.2Stepwise, carbocation intermediate, potential for rearrangement.
S(_N)1 with Hydride Shift 2-chloro-3-methylbutane2-nucleo-2-methylbutane + Cl
^-
22.5 (initial ionization)-22.5Formation of a more stable tertiary carbocation.
E2 2-chloro-3-methylbutane + B
::^-:−
3-methyl-1-butene + HB + Cl
^-
26.1-10.5Concerted, anti-periplanar transition state.
E1 2-chloro-3-methylbutane3-methyl-1-butene + HB + Cl
^-
22.5 (rate-determining)-12.3Stepwise, carbocation intermediate.
E1 with Hydride Shift 2-chloro-3-methylbutane2-methyl-2-butene + HB + Cl
^-
22.5 (initial ionization)-16.8Zaitsev's rule favored after rearrangement.

Reaction Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical relationships and key steps in the S(_N)1, S(_N)2, E1, and E2 reaction pathways for a secondary chloroalkane.

SN2_Pathway reactant Reactant (2-chloro-3-methylbutane + Nu⁻) ts Transition State [Nu---C---Cl]‡ reactant->ts ΔG‡ = 25.3 kcal/mol product Product (2-nucleo-3-methylbutane + Cl⁻) ts->product

Figure 1: S(_N)2 Reaction Pathway.

SN1_Pathway reactant Reactant (2-chloro-3-methylbutane) ts1 Transition State 1 (C-Cl bond breaking) reactant->ts1 ΔG‡ = 22.5 kcal/mol (rate-determining) intermediate Secondary Carbocation Intermediate ts1->intermediate ts2 Transition State 2 (Nu attack) intermediate->ts2 + Nu⁻ product Product (2-nucleo-3-methylbutane) ts2->product

Figure 2: S(_N)1 Reaction Pathway.

SN1_Rearrangement_Pathway intermediate Secondary Carbocation Intermediate ts_rearrange Hydride Shift Transition State intermediate->ts_rearrange Low Barrier rearranged_intermediate Tertiary Carbocation Intermediate ts_rearrange->rearranged_intermediate ts_attack Transition State (Nu attack) rearranged_intermediate->ts_attack + Nu⁻ rearranged_product Rearranged Product (2-nucleo-2-methylbutane) ts_attack->rearranged_product E2_Pathway reactant Reactant (2-chloro-3-methylbutane + B⁻) ts Transition State (Anti-periplanar) reactant->ts ΔG‡ = 26.1 kcal/mol product Product (3-methyl-1-butene + HB + Cl⁻) ts->product E1_Pathway reactant Reactant (2-chloro-3-methylbutane) ts1 Transition State 1 (C-Cl bond breaking) reactant->ts1 ΔG‡ = 22.5 kcal/mol (rate-determining) intermediate Secondary Carbocation Intermediate ts1->intermediate ts2 Transition State 2 (Proton abstraction) intermediate->ts2 + B⁻ product Product (3-methyl-1-butene) ts2->product Computational_Workflow start Define Reactants, Products, and Reaction Conditions (Solvent) geom_opt Geometry Optimization of Reactants and Products (DFT) start->geom_opt ts_search Transition State Search geom_opt->ts_search freq_calc Frequency Calculation and Characterization of Stationary Points ts_search->freq_calc irc_calc IRC Calculation to Verify Reaction Pathway freq_calc->irc_calc energy_refine Single-Point Energy Refinement (e.g., CCSD(T)) irc_calc->energy_refine thermo Calculation of Gibbs Free Energies (including ZPVE and solvation) energy_refine->thermo analysis Analysis of Energy Profile and Comparison of Pathways thermo->analysis

Safety Operating Guide

Proper Disposal of 1-Chloro-2-methylhexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is a critical component of laboratory operations and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1-chloro-2-methylhexane, a halogenated hydrocarbon, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions:

In the event of a spill, it should be absorbed with an inert material, such as sand, earth, or a commercial absorbent. The contaminated absorbent material should then be collected into a designated chemical waste container. Do not allow the chemical to enter drains or waterways.

Quantitative Safety Data Summary

The following table summarizes key safety and physical property data for compounds structurally similar to this compound, providing a reference for its expected hazards.

Property2-Chloro-2-methylhexane1-Chlorohexane
CAS Number 4398-65-6544-10-5
Molecular Formula C₇H₁₅ClC₆H₁₃Cl
Flash Point Flammable liquid (category not specified)[1]Flammable liquid and vapor[3]
Hazards Skin Irritation, Serious Eye Irritation, May cause respiratory irritation[1]Flammable liquid and vapor[3]
Personal Protective Equipment Protective gloves, eye protection, face protection[1]Face shield and safety glasses, protective gloves[3]

Experimental Protocol for Disposal

The disposal of this compound must be managed as hazardous waste, in strict accordance with all applicable federal, state, and local regulations. Halogenated organic wastes are typically incinerated in regulated hazardous waste incinerators.[4]

Materials:

  • Designated hazardous waste container (chemically resistant, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE) as specified above

  • Inert absorbent material (for spills)

Procedure:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for halogenated organic waste. The label should include the full chemical name ("this compound"), the associated hazards (e.g., "Flammable," "Irritant"), and the date of accumulation.

    • Do not mix this compound waste with other chemical waste streams, particularly with incompatible materials such as strong oxidizing agents.

  • Containerization:

    • Use a chemically resistant container that can be securely sealed. Ensure the container is in good condition and free from leaks or damage.[2]

    • Transfer the waste this compound into the designated container in a well-ventilated area or under a chemical fume hood.

    • Keep the container tightly closed when not in use to prevent the release of vapors.[2]

  • Storage:

    • Store the sealed container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[2]

    • The storage area should be a designated satellite accumulation area for hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to arrange for the pickup and disposal of the waste.[2]

    • Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards.[2]

  • Spill Management:

    • In case of a spill, immediately evacuate the area and ensure adequate ventilation.

    • Wearing appropriate PPE, contain the spill and absorb it with an inert material.

    • Collect the contaminated absorbent material and place it in the designated hazardous waste container for disposal.

Recommended Disposal Method:

The preferred method for the disposal of halogenated hydrocarbons is high-temperature incineration in a licensed hazardous waste incinerator.[2][3] This method ensures the complete destruction of the compound. Land disposal of halogenated organic compounds is generally restricted.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A 1. Waste Generation (this compound) B 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C 3. Segregate Waste (Halogenated Organics Only) B->C D 4. Label Waste Container (Name, Hazards, Date) C->D E 5. Transfer Waste to Container (in Fume Hood) D->E F 6. Securely Seal Container E->F G 7. Store in Designated Area (Cool, Dry, Ventilated) F->G H 8. Contact EHS for Pickup G->H I 9. Professional Disposal (Incineration) H->I

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-Chloro-2-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 1-Chloro-2-methylhexane in a laboratory setting. Note that specific data for this compound is limited; therefore, this guidance is based on information for the closely related isomer, 2-Chloro-2-methylhexane, and other halogenated alkanes.

Hazard Summary

This compound is presumed to be a flammable liquid and vapor that can cause skin, eye, and respiratory irritation, based on data for similar chemicals.[1] Proper handling and disposal are crucial to ensure laboratory safety and environmental protection.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Level Equipment Specifications & Recommendations Rationale
Eye Protection Chemical Splash GogglesMust meet ANSI Z87.1 standards.Protects against splashes and vapors.
Face ShieldWorn over goggles, especially when handling larger quantities (>1 L) or when there is a significant splash risk.Provides broader protection for the face and neck.
Hand Protection Nitrile Gloves (for incidental contact)Minimum thickness of 4-6 mil. Inspect before use and replace immediately after contamination.Offers protection against minor splashes and brief contact.[2]
Neoprene or Viton Gloves (for extended contact)Heavier duty gloves (10-20 mil) for prolonged handling or immersion.Provide greater resistance to chlorinated hydrocarbons.
Body Protection Flame-Resistant Laboratory CoatShould be fully buttoned with sleeves rolled down.Protects skin and clothing from splashes and potential flash fires.
Chemical-Resistant ApronRecommended when handling larger volumes where significant splashes are possible.Provides an additional layer of protection against corrosive or irritating chemicals.
Closed-toe Shoes and Long PantsShoes should be made of a non-porous material.Ensures no skin is exposed on the lower body.
Respiratory Protection Use in a certified Chemical Fume HoodPrimary method of controlling inhalation exposure.A fume hood provides adequate ventilation to remove harmful vapors.[3]
Air-Purifying Respirator (in specific situations)Required if engineering controls are insufficient or during a large spill. Must be used within a formal respiratory protection program, including fit-testing.[4]Protects against inhalation of high concentrations of vapors.

Safe Handling and Experimental Protocol

Adherence to a strict protocol is essential for the safe handling of this compound.

1. Preparation and Pre-Experiment Checklist:

  • Ensure a current Safety Data Sheet (SDS) for a similar chemical (e.g., 2-Chloro-2-methylhexane) is accessible.
  • Verify that the chemical fume hood is functioning correctly.
  • Locate the nearest eyewash station, safety shower, and fire extinguisher.
  • Assemble all necessary equipment and reagents before introducing this compound.
  • Don the appropriate PPE as outlined in the table above.

2. Handling the Chemical:

  • Conduct all work involving this compound inside a certified chemical fume hood.
  • Keep the container tightly closed when not in use.[1]
  • Use non-sparking tools and explosion-proof equipment due to its flammability.[5]
  • Ground and bond containers when transferring the chemical to prevent static discharge.
  • Avoid direct contact with skin, eyes, and clothing.
  • Do not eat, drink, or smoke in the laboratory.

3. In Case of a Spill:

  • Small Spill (inside a fume hood):
  • Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).
  • Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
  • Clean the spill area with soap and water.
  • Large Spill (or any spill outside a fume hood):
  • Evacuate the immediate area and alert nearby personnel.
  • If the spill is large or you feel it is unsafe to handle, contact your institution's emergency response team.
  • Prevent the spill from entering drains.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

1. Waste Segregation:

  • Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.
  • This is a halogenated organic compound and must be segregated from non-halogenated waste.

2. Container Management:

  • Use a container that is compatible with chlorinated hydrocarbons (e.g., glass or polyethylene).
  • Keep the waste container tightly sealed except when adding waste.
  • Store the waste container in a well-ventilated area, away from incompatible materials.

3. Labeling and Disposal:

  • Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name "this compound."
  • Follow your institution's specific procedures for the final disposal of hazardous chemical waste.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Work in Chemical Fume Hood? start->fume_hood standard_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Flame-Resistant Lab Coat fume_hood->standard_ppe Yes stop STOP! Re-evaluate Procedure or Consult Safety Officer fume_hood->stop No splash_risk Significant Splash Risk? standard_ppe->splash_risk enhanced_ppe Enhanced PPE: - Add Face Shield - Add Chemical Apron splash_risk->enhanced_ppe Yes extended_contact Prolonged or Immersion Contact? splash_risk->extended_contact No enhanced_ppe->extended_contact heavy_gloves Upgrade to: - Neoprene or Viton Gloves extended_contact->heavy_gloves Yes inadequate_ventilation Inadequate Ventilation or Large Spill? extended_contact->inadequate_ventilation No heavy_gloves->inadequate_ventilation respirator Add Air-Purifying Respirator (with organic vapor cartridges) inadequate_ventilation->respirator Yes end Proceed with Experiment inadequate_ventilation->end No respirator->end

Caption: PPE selection workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.